5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPHOLDKAGPOZ-NNKZFNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563663 | |
| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4613-71-2 | |
| Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
An In-depth Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a crucial intermediate in the synthesis of modified nucleosides. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic pathways, and analytical characterization of this important carbohydrate derivative.
Introduction: The Significance of a Modified Ribose
This compound is a synthetically derived carbohydrate that plays a pivotal role as a glycosyl donor in the construction of various nucleoside analogues. The absence of a hydroxyl group at the 3'-position is a key structural feature of many antiviral and anticancer drugs. This modification can terminate DNA chain elongation, a vital process for viral replication and cancer cell proliferation. Consequently, having access to well-characterized and synthetically versatile building blocks like this compound is of paramount importance in medicinal chemistry and drug discovery.
This guide aims to consolidate the available technical information on this compound, offering insights into its properties and providing a foundation for its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. While comprehensive experimental data for this specific compound is not extensively reported in publicly available literature, we can infer many of its properties from its structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 4613-71-2 | |
| Molecular Formula | C₁₆H₁₈O₇ | |
| Molecular Weight | 322.31 g/mol | |
| Appearance | White or off-white crystalline powder (predicted) | Inferred from similar compounds |
| Melting Point | Not available. For the related compound 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the melting point is 63-68 °C. | |
| Boiling Point | Not available. | |
| Density | Not available. For the related compound 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the density is 1.23 g/cm³. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from structure |
Synthesis and Purification: A Strategic Approach
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative, field-proven approach for achieving the target molecule, emphasizing the rationale behind each step.
Step 1: Synthesis of Methyl 3-deoxy-D-ribofuranoside
-
Rationale: The anomeric hydroxyl group is the most reactive. Protecting it as a methyl glycoside prevents unwanted side reactions in subsequent steps and simplifies the product mixture.
-
Procedure:
-
Suspend 3-deoxy-D-ribose in anhydrous methanol.
-
Add a catalytic amount of a strong acid resin (e.g., Dowex 50W-X8) or a few drops of concentrated sulfuric acid.
-
Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Neutralize the reaction with a solid base (e.g., sodium bicarbonate or Amberlite IR-67 resin), filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-deoxy-D-ribofuranoside.
-
Step 2: Selective 5-O-Benzoylation
-
Rationale: The primary hydroxyl group at the 5-position is sterically more accessible and more reactive than the secondary hydroxyls at the 1- and 2-positions. Using a limited amount of benzoylating agent at a low temperature enhances the selectivity for the primary position.
-
Procedure:
-
Dissolve the crude methyl 3-deoxy-D-ribofuranoside in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of benzoyl chloride dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water or ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-O-benzoyl intermediate.
-
Step 3: Acetylation of 1- and 2-Hydroxyl Groups
-
Rationale: Acetylation of the remaining hydroxyl groups is a standard procedure to fully protect the sugar and provide a stable intermediate for glycosylation reactions. Acetic anhydride in the presence of pyridine is a highly effective and common reagent for this transformation.
-
Procedure:
-
Dissolve the crude 5-O-benzoyl intermediate in a mixture of pyridine and acetic anhydride.
-
Stir the reaction at room temperature until TLC analysis shows the complete disappearance of the starting material.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer as described in Step 2.
-
Dry and concentrate the organic phase to obtain the crude this compound.
-
Step 4: Purification
-
Rationale: Column chromatography is the standard method for purifying carbohydrate derivatives of this nature, separating the desired product from any starting materials, by-products, or reagents.
-
Procedure:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the analytical characterization of the title compound.
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm (from the benzoyl group).
-
Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0-6.3 ppm.
-
Ring Protons (H-2, H-4, H-5): Multiplets between δ 4.0-5.5 ppm.
-
Deoxy Protons (H-3): Multiplets in the upfield region for the ring protons, typically around δ 1.8-2.5 ppm.
-
Acetyl Protons: Two singlets around δ 2.0-2.2 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: Resonances in the range of δ 165-171 ppm (acetyl and benzoyl C=O).
-
Aromatic Carbons: Signals between δ 128-134 ppm.
-
Anomeric Carbon (C-1): A peak around δ 98-102 ppm.
-
Ring Carbons (C-2, C-4, C-5): Resonances in the range of δ 70-85 ppm.
-
Deoxy Carbon (C-3): A signal in the upfield region, typically δ 30-40 ppm.
-
Acetyl Methyl Carbons: Peaks around δ 20-22 ppm.
-
-
IR Spectroscopy (ATR):
-
C=O Stretching: Strong absorption bands around 1720-1750 cm⁻¹ (ester carbonyls).
-
C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretching: Peaks around 3050-3100 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+Na]⁺ peak at m/z 345.1.
-
Applications in Drug Development
The primary application of this compound is as a glycosyl donor for the synthesis of 3'-deoxynucleoside analogues. The acetyl group at the anomeric position serves as a good leaving group in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf), facilitating the coupling with a silylated nucleobase to form the desired β-N-glycosidic bond. This is a crucial step in the synthesis of many therapeutic agents.
The benzoyl and acetyl protecting groups can then be removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final deprotected nucleoside. Its role as an intermediate makes it a valuable compound in the development of antiviral drugs (e.g., for HIV, HBV, HCV) and anticancer therapies.
Conclusion
This compound is a strategically important building block in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its physicochemical properties and reactivity can be reliably predicted based on the extensive knowledge of carbohydrate chemistry. The synthetic and analytical methodologies outlined in this guide provide a solid framework for researchers to produce and characterize this compound, enabling its use in the discovery and development of novel nucleoside-based therapeutics. Further experimental validation of its properties would be a valuable contribution to the field.
References
-
Ning, J., & Kong, F. (2001). Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- And 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydrate Research, 330(2), 165-175. Retrieved from [Link]
-
Gajcy, K., et al. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 8(49), 27865-27878. Retrieved from [Link]
-
Martinez, A. R., & Knapp, S. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4588-4591. Retrieved from [Link]
-
Zhang, J., et al. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3107. Retrieved from [Link]
The Synthetic Cornerstone for Novel Nucleosides: A Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Introduction: The Strategic Importance of a Modified Ribose in Drug Discovery
In the landscape of modern therapeutics, particularly in the realms of antiviral and anticancer drug development, the synthesis of novel nucleoside analogues remains a cornerstone of innovation. These molecules, which mimic the natural building blocks of DNA and RNA, can potently and selectively interfere with pathological processes at the cellular level. Central to the construction of these life-saving molecules is the availability of versatile and well-characterized carbohydrate precursors. 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose (CAS Number: 4613-71-2) has emerged as a pivotal intermediate in this field. Its unique structural features—a deoxygenated C3' position and strategically placed protecting groups—make it an ideal starting point for the synthesis of a diverse array of 3'-deoxynucleoside analogues. This guide provides an in-depth technical overview of this crucial synthetic building block, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and its critical applications, providing both the theoretical underpinnings and practical, field-proven insights to empower your research endeavors.
Chemical Properties and Structural Significance
This compound is a synthetic carbohydrate derivative with the molecular formula C₁₆H₁₈O₇ and a molecular weight of 322.31 g/mol [1]. The strategic placement of its functional groups is key to its utility in nucleoside synthesis. The benzoyl group at the 5-position and the acetyl groups at the 1- and 2-positions serve as protecting groups, preventing unwanted side reactions during subsequent glycosylation reactions. The absence of a hydroxyl group at the 3-position is a critical feature for the synthesis of 3'-deoxynucleoside analogues, a class of compounds known for their ability to act as chain terminators in DNA or RNA synthesis, a mechanism central to the action of many antiviral drugs[].
| Property | Value | Reference |
| CAS Number | 4613-71-2 | [1] |
| Molecular Formula | C₁₆H₁₈O₇ | [1] |
| Molecular Weight | 322.31 g/mol | [1] |
Synthesis of this compound: A Step-by-Step Protocol
Conceptual Workflow
The synthesis logically proceeds from a readily available starting material like D-ribose, involving protection of hydroxyl groups, deoxygenation at the 3-position, and final selective protection to yield the target molecule.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of a Protected 3-Deoxy-D-ribofuranose Intermediate
This protocol is adapted from established procedures for the synthesis of 3'-deoxynucleosides.
-
Starting Material: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
-
Procedure:
-
Treat the starting material with sodium periodate to cleave the C3-C4 bond, followed by reduction with sodium borohydride to yield 1,2-O-isopropylidene-α-D-xylofuranose.
-
Selectively tosylate the 5-hydroxyl group using p-toluenesulfonyl chloride in pyridine.
-
Reduce the 5-O-tosyl group with a suitable reducing agent, such as lithium aluminum hydride, to yield 1,2-O-isopropylidene-3-deoxy-α-D-ribofuranose. This step effectively removes the hydroxyl group at the 3-position.
-
Step 2: Acetylation and Benzoylation
-
Deprotection: The isopropylidene group is removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid) to yield 3-deoxy-D-ribofuranose.
-
Selective Benzoylation: The primary 5-hydroxyl group is selectively protected with benzoyl chloride in pyridine at low temperature. The greater reactivity of the primary hydroxyl group allows for this selectivity.
-
Acetylation: The remaining hydroxyl groups at the 1- and 2-positions are then acetylated using acetic anhydride in pyridine.
-
Purification: The final product is purified by column chromatography on silica gel to yield this compound as a stable, crystalline solid.
Characterization: Spectroscopic and Analytical Data
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): Resonances corresponding to the benzoyl and acetyl protons, as well as the protons of the deoxyribofuranose ring. The anomeric proton (H-1) is expected to appear as a doublet, with its chemical shift and coupling constant indicative of the anomeric configuration. The absence of a proton signal between 4.0 and 4.5 ppm would confirm the deoxygenation at the C3 position.
-
¹³C NMR (CDCl₃): Carbon signals for the benzoyl and acetyl groups, and the five carbons of the deoxyribofuranose ring. The C3 signal is expected to be in the aliphatic region, confirming the deoxygenation.
-
IR (KBr): Characteristic absorption bands for the ester carbonyl groups (C=O) of the benzoyl and acetyl moieties, as well as C-O stretching vibrations.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight (322.31 g/mol ) should be observed, along with characteristic fragmentation patterns.
Note: Researchers should perform their own comprehensive spectroscopic analysis to confirm the structure and purity of the synthesized compound.
Applications in Drug Development: The Gateway to Novel Nucleosides
The primary and most significant application of this compound is as a glycosyl donor in the synthesis of 3'-deoxynucleoside analogues. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.
The Vorbrüggen Glycosylation: A Powerful Tool for C-N Bond Formation
The Vorbrüggen glycosylation involves the coupling of a silylated nucleobase with an activated sugar derivative, such as our title compound, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The acetyl group at the anomeric position acts as a good leaving group, facilitating the nucleophilic attack by the silylated heterocycle.
Sources
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a pivotal intermediate in medicinal chemistry. Deoxy sugars, particularly 3'-deoxynucleoside analogues, are a cornerstone of antiviral and anticancer therapeutics. This document delineates a robust synthetic strategy originating from D-ribose, focusing on the rationale behind protecting group selection and the critical C3-deoxygenation step. Detailed experimental protocols are provided, alongside a thorough guide to the structural elucidation of the final compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of carbohydrate chemistry and nucleoside analogue synthesis.
Introduction: The Strategic Importance of 3-Deoxy-D-Ribofuranose
The furanose ring, a five-membered carbohydrate structure, is a fundamental scaffold in numerous biological molecules. Its derivative, 2-deoxy-D-ribose, forms the backbone of deoxyribonucleic acid (DNA), the primary repository of genetic information in living organisms.[1][2][3] The strategic removal of hydroxyl groups from the ribose core can profoundly alter the biological activity of its derivatives. Specifically, the absence of the hydroxyl group at the C3 position gives rise to 3-deoxy-D-ribofuranose, a critical building block for a class of nucleoside analogues that act as chain terminators in DNA synthesis.
These modified nucleosides, once incorporated into a growing DNA chain by viral or cellular polymerases, prevent further elongation due to the lack of a 3'-OH group. This mechanism is the basis for many highly successful antiviral drugs, including Zidovudine (AZT) for HIV, and anticancer agents. Therefore, efficient and scalable access to versatile intermediates like this compound is of paramount importance for the drug discovery pipeline.[4][5] This guide provides the field-proven insights and detailed protocols necessary to achieve this synthesis reliably.
Synthetic Strategy and Mechanistic Rationale
The synthesis of a complex, multi-functionalized molecule like this compound requires a carefully orchestrated sequence of protection, deoxygenation, and functional group manipulation. Our chosen strategy begins with the readily available and inexpensive starting material, D-ribose.
The Logic of Protecting Group Selection
In carbohydrate chemistry, protecting groups are not merely passive masks; they actively influence the reactivity and stereochemical outcome of subsequent reactions.[6] Our strategy employs a combination of isopropylidene, benzoyl, and acetyl groups, each chosen for a specific purpose.
-
1,2-O-Isopropylidene Ketal: This group is installed first to protect the cis-diols at C1 and C2. It serves two critical functions: it locks the sugar in its furanose form and simplifies the reactivity of the remaining hydroxyl groups.
-
5-O-Benzoyl (Bz) Ester: The primary hydroxyl at C5 is the most sterically accessible and is selectively protected with a benzoyl group. Benzoyl esters are robust and generally stable to the conditions required for the subsequent deoxygenation step.[7][8] They are considered "permanent" protecting groups that are removed in the final stages of a larger synthesis.[7] Furthermore, electron-withdrawing ester groups like benzoyl can "disarm" a glycosyl donor, a useful property for controlling glycosylation reactions.[9]
-
1,2-di-O-Acetyl (Ac) Esters: Acetyl groups are installed in the final step after deprotection of the isopropylidene ketal. They are relatively labile "temporary" protecting groups and serve to fully functionalize the molecule, making it a stable, crystalline solid that is suitable for storage and subsequent use as a glycosyl donor.[9]
The Core Transformation: C3-Deoxygenation
The key transformation is the removal of the C3-hydroxyl group. For this, we propose the Barton-McCombie deoxygenation, a classic and highly reliable free-radical-based method. This reaction proceeds in two stages:
-
Activation: The C3-hydroxyl group is converted into a thiocarbonyl derivative, typically a xanthate ester. This functional group is susceptible to radical attack.
-
Reduction: The xanthate is treated with a radical initiator (e.g., AIBN) and a radical source/reducing agent (e.g., tributyltin hydride or a less toxic alternative like TTMSS). The tin radical attacks the sulfur atom, leading to the fragmentation of the C-O bond and the formation of a secondary alkyl radical at C3. This radical then abstracts a hydrogen atom from the hydride source to yield the desired 3-deoxy product.
This method is chosen for its high efficiency and its compatibility with the other protecting groups present in the molecule.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
This initial step protects the C2 and C3 hydroxyls and forms the methyl furanoside.[10]
-
Suspend D-ribose (1 equivalent) in a 1:1 mixture of anhydrous acetone and methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside
This step selectively protects the primary C5 hydroxyl group.
-
Dissolve the crude product from Step 1 in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add benzoyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding ice water.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure benzoylated intermediate.
Step 3: Deoxygenation via Barton-McCombie Reaction
This is the critical deoxygenation step. It requires anhydrous and oxygen-free conditions.
-
Xanthate Formation:
-
Dissolve the product from Step 2 in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
-
Stir for 30 minutes at 0°C, then add carbon disulfide (2.0 equivalents) and stir for another 2 hours.
-
Add methyl iodide (2.5 equivalents) and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Carefully quench with methanol, then water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude xanthate is used directly in the next step.
-
-
Radical Reduction:
-
Dissolve the crude xanthate in anhydrous toluene and degas the solution with argon for 30 minutes.
-
Add tributyltin hydride (1.5 equivalents) and AIBN (azobisisobutyronitrile, 0.2 equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours, or until TLC shows complete consumption of the xanthate.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to remove tin byproducts and isolate the 3-deoxy intermediate.
-
Step 4 & 5: Hydrolysis and Acetylation
The final steps remove the isopropylidene group and acetylate the free hydroxyls.[10]
-
Hydrolysis:
-
Dissolve the purified 3-deoxy intermediate in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the solution to 60-70°C and monitor by TLC.
-
Once hydrolysis is complete, cool the mixture and co-evaporate with toluene several times to remove acetic acid, yielding the crude 3-Deoxy-5-O-benzoyl-D-ribofuranose.
-
-
Acetylation:
-
Dissolve the crude product from the previous step in anhydrous pyridine.
-
Cool to 0°C and add acetic anhydride (3.0 equivalents).
-
Stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel column chromatography or recrystallization to obtain this compound as a solid.
-
Characterization and Structural Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of carbohydrate derivatives.[11] The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.[12][13]
Key Diagnostic Features:
-
¹H NMR: The most telling feature is the absence of a hydroxyl proton and its corresponding methine proton signal in the δ 4.0-4.5 ppm region (typical for H3 in ribofuranosides). Instead, two new signals corresponding to the C3 methylene protons (H3a and H3b) will appear further upfield, typically in the δ 1.8-2.5 ppm range. The anomeric proton (H1) will appear as a doublet or singlet depending on the anomer, and signals for the two acetyl methyl groups (around δ 2.0-2.2 ppm) and the benzoyl aromatic protons (δ 7.4-8.1 ppm) will be present.
-
¹³C NMR: The C3 signal will shift dramatically upfield from ~70-75 ppm (for a hydroxyl-bearing carbon) to ~30-40 ppm for the new methylene carbon. The carbonyl carbons of the acetyl and benzoyl groups will be visible in the δ 169-171 ppm region.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY / HMBC) |
| H1 | ~6.0-6.3 | ~95-100 (C1) | H1 ↔ H2, H1 ↔ C2, C4 |
| H2 | ~5.2-5.5 | ~75-80 (C2) | H2 ↔ H1, H3a, H3b |
| H3a, H3b | ~1.8-2.5 (m) | ~30-40 (C3) | H3a/b ↔ H2, H4 |
| H4 | ~4.3-4.6 | ~80-85 (C4) | H4 ↔ H3a, H3b, H5a, H5b |
| H5a, H5b | ~4.4-4.7 | ~63-66 (C5) | H5a/b ↔ H4 |
| -COCH₃ (x2) | ~2.0-2.2 (s) | ~20-21 (-CH₃), ~170 (C=O) | CH₃ ↔ C=O |
| -COPh | 7.4-7.6 (m), 8.0-8.1 (d) | 128-134 (Ar-C), ~166 (C=O) | Ar-H ↔ Ar-C |
Table 1: Predicted NMR Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. For acylated sugars, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to prevent fragmentation.[14][15]
-
Molecular Formula: C₁₆H₁₈O₇
-
Molecular Weight: 322.31 g/mol
-
Expected Ion: In positive-ion mode ESI-MS, the primary observed ion would be the sodium adduct [M+Na]⁺ at m/z 345.10.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
~1720-1740 cm⁻¹: Strong, sharp absorbance corresponding to the C=O stretching of the ester groups (both acetyl and benzoyl).
-
~2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic portions of the molecule.
-
~1230-1250 cm⁻¹: Strong C-O stretching of the esters.
-
Absence of broad ~3200-3600 cm⁻¹ band: Confirms the absence of free hydroxyl groups.
Conclusion
This guide has presented a logical and well-supported pathway for the synthesis of this compound, a valuable intermediate for the development of therapeutic nucleoside analogues. By understanding the causality behind the choice of protecting groups and the mechanism of the key deoxygenation step, researchers can confidently and efficiently produce this compound. The provided characterization data serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for further synthetic applications in the critical field of drug discovery.
References
- BenchChem. (n.d.). A Head-to-Head Comparison of Benzyl and Acetyl Protecting Groups in Carbohydrate Chemistry.
- Gajda, T., et al. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health.
- Gajda, T., et al. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Semantic Scholar.
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Perspectives in Medicinal Chemistry, 3, 1–24. Retrieved from [Link]
- Boltje, T. J., et al. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
-
Kirsch, J. F., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gajda, T., et al. (n.d.). Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations. ResearchGate. Retrieved from [Link]
-
Serianni, A. S., et al. (n.d.). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. ACS Omega. Retrieved from [Link]
- Author unspecified. (2019).
- Alchemyst. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES.
-
Creative Biolabs. (n.d.). Ribose & Deoxyribose: Structure, Function & Analysis. Retrieved from [Link]
-
Elend, D., et al. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. ResearchGate. Retrieved from [Link]
- Author unspecified. (n.d.). Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and. Publisher unspecified.
-
Hung, J.-N., et al. (n.d.). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Deoxyribose. Retrieved from [Link]
-
Singh, R. P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303–306. Retrieved from [Link]
-
Yamagaki, T., & Nakanishi, H. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry, 71(21), 4969–4973. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 4613-71-2. Retrieved from [Link]
-
Runtai. (2025). 2-Deoxy-D-ribose Powder and Its Main Applications. Retrieved from [Link]
-
Puzo, G., & Promé, J. (1978). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical Mass Spectrometry. Retrieved from [Link]
-
Quora. (2016). What function does deoxyribose serve?. Retrieved from [Link]
-
Hung, J.-N., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry. Retrieved from [Link]
-
Adeuya, A., & Cermak, S. C. (2012). Enumeration of hydroxyl groups of sugars and sugar alcohols by aqueous-based acetylation and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(14), 1640–1646. Retrieved from [Link]
-
Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic, 249. Retrieved from [Link]
-
Hung, J.-N., et al. (2019). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 84(1), 346–355. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
-
He, Y., & Seela, F. (1998). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. Helvetica Chimica Acta, 81(5), 864-876. Retrieved from [Link]
-
ResearchGate. (n.d.). Gabriela BRZUSKA | University of Gdańsk, Gdańsk | UG | Laboratory of Recombinant Vaccines | Research profile. Retrieved from [Link]
-
Hofmann, J., et al. (2020). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 120(15), 7856–7896. Retrieved from [Link]
-
Baker, B. R., et al. (1955). Puromycin. Synthetic Studies. VIII. Synthesis of 3-Amino-3-deoxy-D-ribofuranoside Derivatives. A Second Synthesis of 3-Amino-3-deoxy-D-ribose. Journal of the American Chemical Society. Retrieved from [Link]
-
MPG.PuRe. (2026). Evaluating Participation Modes in Peracetylated Glycosyl Cations. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxy Sugars: Occurrence and Synthesis | Request PDF. Retrieved from [Link]
-
Parvatkar, P. T., et al. (2021). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Deoxy sugar. Retrieved from [Link]
- Author unspecified. (n.d.). Deoxy Sugars and Amino Sugars. Publisher unspecified.
-
FooDB. (2015). Showing Compound β-D-ribofuranose (FDB031292). Retrieved from [Link]
Sources
- 1. Deoxyribose - Wikipedia [en.wikipedia.org]
- 2. sdruntaichem.com [sdruntaichem.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Buy this compound | 4613-71-2 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. alchemyst.co.uk [alchemyst.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enumeration of hydroxyl groups of sugars and sugar alcohols by aqueous-based acetylation and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 3-deoxy-D-ribofuranose derivatives
An In-Depth Technical Guide to the Biological Activity of 3'-Deoxy-D-Ribofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy.[1][2] Within this critical class of therapeutics, derivatives of 3'-deoxy-D-ribofuranose are of paramount importance. The strategic removal or modification of the hydroxyl group at the 3'-position of the ribose sugar is a key design feature that fundamentally disrupts the process of nucleic acid elongation. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and diverse biological activities of these potent molecules. We will explore their broad-spectrum antiviral properties, from RNA viruses to challenging drug-resistant hepatitis B strains, and their significant cytostatic and antiproliferative effects against various cancer cell lines. Through detailed mechanistic explanations, experimental protocols, and summaries of structure-activity relationships, this document serves as an essential resource for professionals engaged in the discovery and development of next-generation nucleoside-based therapeutics.
Introduction: The Strategic Importance of the 3'-Deoxyribose Scaffold
The biological efficacy of most nucleosides and nucleotides is intrinsically linked to the N-glycosyl derivatives of β-D-ribose.[3] These molecules are the fundamental units for storing genetic information in DNA and RNA and are central to cellular metabolism.[3] The therapeutic power of nucleoside analogs lies in their ability to act as molecular mimics, deceiving cellular or viral enzymes to achieve a therapeutic effect.
The furanose ring of the sugar moiety is a critical component, and modifications to it can dramatically alter biological activity. The hydroxyl group at the 3'-position is particularly crucial. During DNA or RNA synthesis, viral or cellular polymerases catalyze the formation of a phosphodiester bond between the 5'-triphosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing nucleic acid chain. The absence of this 3'-hydroxyl group, as is characteristic of 3'-deoxy derivatives, makes the formation of this bond impossible. Once incorporated, the analog acts as a "chain terminator," bringing the replication process to an immediate halt.[2] This fundamental mechanism is the basis for the profound biological activity of many clinically successful drugs, such as Zidovudine (AZT) for HIV.[1]
This guide focuses specifically on derivatives of 3'-deoxy-D-ribofuranose, examining how various chemical modifications at this position and on the associated nucleobase give rise to a spectrum of potent antiviral and anticancer activities.
Synthetic Strategies for 3'-Deoxy-D-Ribofuranose Derivatives
The generation of novel 3'-deoxy-D-ribofuranose nucleosides is a cornerstone of medicinal chemistry in this field. Synthetic strategies must achieve the stereoselective formation of the N-glycosidic bond and allow for versatile modifications of the sugar.
A prevalent and robust method for coupling the modified sugar to a heterocyclic base is the Vorbrüggen glycosylation . This reaction typically involves a protected sugar precursor, such as an acetate or benzoate-protected 3'-deoxyribofuranose, which is activated with a Lewis acid (e.g., TMS-triflate) and reacted with a silylated nucleobase.[4] Other routes involve the chemical modification of pre-existing nucleosides or the use of universal carbohydrate precursors that can be coupled to various natural or modified heterocyclic bases.[5][6]
Workflow: General Synthesis via Vorbrüggen Glycosylation
Sources
- 1. madridge.org [madridge.org]
- 2. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some 3-deoxy-D-ribofuranose derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose in the Synthesis and Action of Therapeutic Nucleoside Analogs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a synthetically derived carbohydrate, holds a significant position not as a direct therapeutic agent, but as a sophisticated and pivotal building block in the creation of potent nucleoside analogs. While this compound itself does not exhibit a known mechanism of action within biological systems, its true value is realized in its role as a precursor to a class of molecules that are cornerstones of modern antiviral and anticancer therapies.[1] This technical guide delves into the strategic importance of this 3'-deoxyribofuranose derivative, elucidating its application in synthesizing therapeutic nucleoside analogs and detailing the mechanisms by which these end-products exert their powerful biological effects. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and examine the molecular basis of action for the resulting drugs, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: A Building Block of Consequence
In the landscape of therapeutic drug design, nucleoside analogs represent a highly successful class of pharmaceuticals. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular or viral enzymes, leading to the disruption of nucleic acid synthesis and the inhibition of cell proliferation or viral replication. The efficacy of these analogs is often dictated by subtle modifications to the sugar moiety or the nucleobase.
The subject of this guide, this compound, is a key player in the synthesis of a specific and highly effective subclass of these drugs: the 3'-deoxynucleoside analogs. Its structure is strategically designed for chemical synthesis:
-
3'-Deoxy Position: The absence of a hydroxyl group at the 3' position is the critical feature that will ultimately confer the therapeutic mechanism of action.
-
Protecting Groups: The benzoyl group at the 5'-position and the acetyl groups at the 1'- and 2'-positions serve as protecting groups. These moieties enhance the compound's stability and solubility in organic solvents and direct the stereochemistry of subsequent glycosylation reactions. The acetyl group at the anomeric carbon (C1) also functions as a leaving group in the key bond-forming step with a nucleobase.
This guide will first detail the chemical synthesis of nucleoside analogs using this precursor and then explore the downstream mechanisms of action of the resulting therapeutic compounds.
Synthetic Pathway: The Vorbrüggen Glycosylation
The primary application of this compound is as a glycosyl donor in the Vorbrüggen glycosylation reaction. This reaction is one of the most reliable and widely used methods for the formation of the N-glycosidic bond between a sugar and a nucleobase.[2][3]
The general principle involves the coupling of the protected 3'-deoxyribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][5]
Experimental Protocol: Synthesis of a 3'-Deoxynucleoside Analog
This protocol provides a generalized procedure for the Vorbrüggen glycosylation using this compound.
Step 1: Silylation of the Nucleobase
-
Rationale: Silylation of the nucleobase (e.g., cytosine, adenine) increases its solubility in aprotic solvents and enhances the nucleophilicity of the nitrogen atom that will form the glycosidic bond.[6][7]
-
Procedure:
-
Suspend the desired nucleobase (1.0 equivalent) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents).
-
Reflux the mixture under an inert atmosphere (argon or nitrogen) until the solution becomes clear, indicating complete silylation.
-
Cool the reaction mixture to room temperature.
-
Step 2: Glycosylation Reaction
-
Rationale: The Lewis acid (TMSOTf) activates the sugar donor by facilitating the departure of the 1'-acetyl group, leading to the formation of a reactive oxocarbenium ion intermediate. The silylated nucleobase then attacks this intermediate to form the N-glycosidic bond.
-
Procedure:
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add TMSOTf (1.2 equivalents) to the sugar solution.
-
Add the prepared silylated nucleobase solution dropwise to the activated sugar solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Deprotection and Purification
-
Rationale: The protecting groups (benzoyl and acetyl) must be removed to yield the final, biologically active nucleoside analog. This is typically achieved by ammonolysis.
-
Procedure:
-
Once the glycosylation is complete, quench the reaction with a few drops of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanolic ammonia (7N NH₃/MeOH).
-
Stir the solution in a sealed pressure vessel at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.[4]
-
Cool the reaction and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3'-deoxynucleoside analog.
-
Workflow Diagram
Caption: Mechanism of nucleic acid chain termination by a 3'-deoxynucleoside analog.
Therapeutic Applications and Efficacy
The principle of chain termination has been successfully applied to develop drugs against various cancers and viral infections.
Anticancer Activity
Rapidly dividing cancer cells are highly dependent on DNA synthesis for their proliferation. 3'-Deoxynucleoside analogs can selectively target these cells.
-
3'-Deoxycytidine and 3'-Deoxy-ara-C: These compounds have demonstrated significant anticancer activity in vitro against various cancer cell lines, including leukemia and solid tumors. [1]
Compound Cell Line ED₅₀ (µM) 3'-Deoxy-ara-C CCRF-CEM (Leukemia) 2 L1210 (Leukemia) 10 P388 (Leukemia) 5 3'-Deoxycytidine L1210 (Leukemia) 5 | | P388 (Leukemia) | 2.5 |
Table 1: In vitro anticancer activity (ED₅₀ values) of 3'-deoxypyrimidine nucleoside analogs. Data sourced from a study on their synthesis and anticancer activity. [1]
Antiviral Activity
Many viruses rely on their own polymerases for replication, which can be more susceptible to inhibition by nucleoside analogs than host cell polymerases. This provides a therapeutic window for treating viral infections. While 3'-deoxy-ara-C showed weak activity against certain viruses, the broader class of 3'-deoxynucleosides, including cordycepin, has been investigated for its antiviral potential. [1]
Additional Mechanisms of Action
While chain termination is the primary mechanism, some 3'-deoxynucleoside analogs, such as cordycepin, exhibit other biological effects:
-
Inhibition of mRNA Polyadenylation: Cordycepin triphosphate can be incorporated into the poly(A) tail of messenger RNA (mRNA) by poly(A) polymerase, leading to premature termination of the tail. [8]This affects mRNA stability, transport, and translation, ultimately inhibiting protein synthesis. [8][9]* AMPK Activation: Cordycepin can be converted intracellularly to cordycepin monophosphate (CoMP), which acts as an AMP analog. CoMP can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. [10]Activation of AMPK can lead to the inhibition of mTOR signaling, which is crucial for cell growth and proliferation. [8]
Conclusion
This compound is a testament to the power of enabling chemistry in drug discovery. While inert on its own, it serves as a highly specialized and essential precursor for the synthesis of 3'-deoxynucleoside analogs. The absence of the 3'-hydroxyl group in the final products provides a potent and clinically validated mechanism of action—the termination of nucleic acid chain elongation—that is effective against both cancer and viral targets. The continued exploration of synthetic routes utilizing this and similar building blocks will undoubtedly lead to the development of next-generation nucleoside analogs with improved efficacy and safety profiles.
References
-
Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. PubMed. Available at: [Link]
-
Holbein, S., Wengi, A., Decourty, L., Freimoser, F. M., Jacquier, A., & Dichtl, B. (2009). Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 15(5), 837–849. Available at: [Link]
-
Cordycepin interferes with 3' end formation in yeast independently of its potential to terminate RNA chain elongation. PubMed. Available at: [Link]
-
Wong, Y. Y., Moon, A., Duffin, R., Barthet-Barateig, A., Meijer, H. A., Clemens, M. J., & de Moor, C. H. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610–2621. Available at: [Link]
-
Hawley, S. A., Fullerton, M. D., Ross, F. A., Schertzer, J. D., Chevtzoff, C., Walker, K. J., ... & Hardie, D. G. (2012). The ancient drug salicylate directly activates AMP-activated protein kinase. Science, 336(6083), 918–922. (Note: While this reference is about salicylate, the linked article discusses the mechanism of AMPK activation by cordycepin in its introduction and discussion, citing the primary research.) Available at: [Link]
-
Li, Y., Chen, Y., Wei, X., Wu, X., & Zhang, J. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 27(19), 6523. Available at: [Link]
-
Chen, Y., Chen, Y., & Li, Y. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. ResearchGate. Available at: [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. ResearchGate. Available at: [Link]
-
Vorbrüggen Glycosylation. Merck Index. Available at: [Link]
-
Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
Dolan, J. P., Miller, G. J., & Miller, G. J. (2025). 3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. Chemical Science. Available at: [Link]
-
3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. ResearchGate. Available at: [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. Available at: [Link]
-
Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2015). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 5(100), 82333-82337. Available at: [Link]
-
Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds. ResearchGate. Available at: [Link]
-
DNA polymerase. Wikipedia. Available at: [Link]
-
DNA Polymerase I. Proteopedia. Available at: [Link]
Sources
- 1. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorbrüggen Glycosylation [drugfuture.com]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of a Key Nucleoside Precursor: A Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a pivotal intermediate in the synthesis of a diverse range of nucleoside analogues, particularly those related to the bioactive natural product cordycepin. The strategic implementation of a sequential protection protocol, commencing with the acetylation of the anomeric and C2 hydroxyl groups followed by the selective benzoylation of the primary C5 hydroxyl group of 3-deoxy-D-ribose, is detailed. This guide elucidates the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic route. Full experimental protocols and detailed characterization data, including ¹H NMR spectroscopy, are provided to serve as a definitive resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of 3'-Deoxyribose Scaffolds in Drug Discovery
The landscape of antiviral and anticancer therapeutics is significantly populated by nucleoside analogues that mimic the natural building blocks of DNA and RNA. Among these, the 3'-deoxyribose scaffold holds a position of prominence, largely due to the profound biological activity of cordycepin (3'-deoxyadenosine). Cordycepin, first isolated from the fungus Cordyceps militaris, exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-tumor, and antiviral properties.[1] The absence of the 3'-hydroxyl group is a key structural feature that, upon intracellular phosphorylation, leads to the termination of DNA or RNA chain elongation, a mechanism that underpins its therapeutic potential.[1]
The synthesis of cordycepin and its analogues is a testament to the ingenuity of synthetic carbohydrate chemistry. A critical challenge in this field lies in the efficient and stereoselective construction of the modified sugar moiety and its subsequent coupling to a nucleobase. The target molecule of this guide, this compound, serves as a versatile and activated precursor for the synthesis of these valuable nucleoside analogues.[1] Its strategically placed protecting groups—acetates at the C1 and C2 positions and a benzoyl group at the C5 position—facilitate controlled glycosylation reactions and subsequent manipulations of the sugar backbone. This guide will provide a detailed exposition of the discovery and, more importantly, the practical synthesis and characterization of this key intermediate.
Retrosynthetic Analysis and Strategic Synthesis Plan
The synthesis of this compound hinges on the selective protection of the hydroxyl groups of the commercially available and relatively unstable 3-deoxy-D-ribose. A logical retrosynthetic approach reveals a straightforward strategy:
This analysis suggests a two-step protecting group strategy:
-
Acetylation: The initial step involves the non-selective acetylation of all available hydroxyl groups of 3-deoxy-D-ribose. Acetic anhydride in the presence of a base like pyridine is the standard reagent for this transformation. This step serves to protect the more reactive hydroxyls at the anomeric (C1) and C2 positions, rendering the furanose ring stable for subsequent reactions.
-
Selective Benzoylation: Following acetylation, the primary hydroxyl group at the C5 position is selectively benzoylated. The rationale behind this sequence lies in the differential reactivity of the hydroxyl groups. The primary hydroxyl at C5 is sterically more accessible and therefore more reactive towards bulky acylating agents like benzoyl chloride compared to the secondary hydroxyl at C2. However, in this synthetic sequence, the initial per-acetylation and subsequent selective deacetylation of the primary acetate followed by benzoylation, or a direct selective benzoylation of the per-acetylated intermediate, are plausible routes. A more direct approach, as will be detailed, involves the initial formation of the diacetate, which can then be selectively benzoylated at the primary C5 position.
This strategic sequence of protection ensures the desired substitution pattern is achieved with high fidelity, yielding the target molecule ready for its role as a glycosyl donor in nucleoside synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the supplementary information of the work by Chen et al. (2011) on the synthesis of cordycepin derivatives, where this compound was synthesized as a key intermediate.[1]
Materials and Reagents
-
3-deoxy-D-ribose
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Benzoyl chloride (BzCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Synthesis of 1,2-di-O-acetyl-3-deoxy-D-ribofuranose
-
To a solution of 3-deoxy-D-ribose in pyridine, add acetic anhydride at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diacetate.
Synthesis of this compound (Target Compound)
-
Dissolve the crude 1,2-di-O-acetyl-3-deoxy-D-ribofuranose in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization and Data
The structural integrity and purity of the synthesized this compound are confirmed through spectroscopic analysis.
Spectroscopic Data
The following ¹H NMR data is consistent with the structure of the target compound as reported by Chen et al. (2011).[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.15 | d | 4.4 |
| H-2 | 5.30 | m | |
| H-4 | 4.50 | m | |
| H-5a, H-5b | 4.40 | m | |
| H-3a, H-3b | 2.20-2.40 | m | |
| OAc | 2.10, 2.05 | 2 x s |
Note: The spectrum was likely recorded in CDCl₃. The multiplicity of H-2 and H-4 as multiplets (m) is expected due to complex coupling with adjacent protons. The two singlets for the acetate protons indicate the presence of two distinct acetyl groups.
Mechanistic Insights and Rationale for Experimental Choices
The success of this synthesis relies on the principles of selective protection and the inherent reactivity of the carbohydrate starting material.
-
Choice of Acetyl Protecting Groups: Acetyl groups are chosen for the protection of the C1 and C2 hydroxyls due to their ease of introduction and their ability to act as participating groups in subsequent glycosylation reactions, often influencing the stereochemical outcome. Their removal can be achieved under standard basic conditions (e.g., methanolic ammonia).
-
Selective Benzoylation at C5: The benzoyl group is strategically placed on the primary C5 hydroxyl. Benzoyl esters are generally more stable than acetates to acidic conditions, offering an orthogonal protecting group strategy. The selective benzoylation of the primary hydroxyl in the presence of the secondary C2 hydroxyl (if it were unprotected) would be challenging. The chosen sequence of per-acetylation followed by selective manipulation or a direct selective reaction on the diacetate intermediate circumvents this issue. The use of pyridine as a basic catalyst not only neutralizes the HCl generated during the acylation reactions but also acts as a nucleophilic catalyst.
-
Role as a Glycosyl Donor: The acetyl group at the anomeric position (C1) makes the final compound an effective glycosyl donor. In the presence of a Lewis acid, the anomeric acetate can be displaced by a nucleophile (such as a silylated nucleobase), leading to the formation of the desired N-glycosidic bond in a nucleoside.
Conclusion and Future Perspectives
This technical guide has detailed a reliable and well-precedented synthetic route to this compound. The strategic two-step protection of 3-deoxy-D-ribose provides a robust method for obtaining this key intermediate in high purity. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of modified nucleosides.
The availability of this versatile building block opens avenues for the exploration of a wide array of novel cordycepin analogues and other 3'-deoxynucleosides. Future work in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially through the use of enzymatic catalysis for selective acylation or deacylation steps. Furthermore, the application of this intermediate in the synthesis of libraries of nucleoside analogues will undoubtedly continue to contribute to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
References
-
Chen, J., et al. (2011). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 16(12), 10149-10165. [Link]
-
Rosowsky, A., et al. (1976). Nucleosides. 1. 9-(3'-Alkyl-3'-deoxy-beta-D-ribofuranosyl)adenines as lipophilic analogues of cordycepin. Synthesis and preliminary biological studies. Journal of Medicinal Chemistry, 19(11), 1265-70. [Link]
-
Tuli, H. S., et al. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863-869. [Link]
Sources
Spectroscopic Characterization of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose: A Technical Guide
Introduction
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a protected carbohydrate derivative of significant interest in the synthesis of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] The strategic placement of acetyl and benzoyl protecting groups enhances the stability and reactivity of the ribofuranose core, making it a versatile building block in complex organic synthesis. Accurate structural elucidation of this intermediate is paramount for ensuring the desired stereochemistry and purity of the final active pharmaceutical ingredients. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure and purity of this compound.
Molecular Structure and Key Features
The fundamental structure of this compound consists of a five-membered furanose ring. The absence of a hydroxyl group at the C3 position is a defining characteristic of this deoxy sugar. The remaining hydroxyl groups at C1, C2, and C5 are protected with two acetyl groups and one benzoyl group, respectively. This protection strategy is crucial for directing reactivity in subsequent glycosylation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ribofuranose ring, the acetyl groups, and the benzoyl group. The chemical shifts are influenced by the electronegativity of neighboring oxygen atoms and the anisotropic effects of the carbonyl groups and the aromatic ring.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | ~6.2 - 6.4 | d | ~4-5 |
| H-2 | ~5.2 - 5.4 | m | - |
| H-3a, H-3b | ~2.0 - 2.4 | m | - |
| H-4 | ~4.3 - 4.5 | m | - |
| H-5a, H-5b | ~4.4 - 4.6 | m | - |
| Benzoyl (ortho) | ~8.0 - 8.1 | d | ~7-8 |
| Benzoyl (meta/para) | ~7.4 - 7.6 | m | - |
| Acetyl (CH₃) | ~2.0 - 2.2 | s (2H) | - |
Interpretation and Causality:
-
Anomeric Proton (H-1): The anomeric proton (H-1) is the most downfield of the furanose ring protons due to its attachment to two oxygen atoms. Its chemical shift and the relatively small coupling constant (J₁‚₂) are indicative of the stereochemical orientation of the C1-acetate group.
-
C2 Proton (H-2): The proton at C2 is also shifted downfield due to the adjacent acetyl group. Its multiplicity will be influenced by coupling to H-1 and the C3 protons.
-
Deoxy Protons (H-3): The methylene protons at the C3 position will appear as a complex multiplet in the upfield region of the spectrum, a characteristic feature of deoxy sugars.
-
Ring Protons (H-4, H-5): The protons at C4 and C5 will also exhibit complex splitting patterns due to coupling with their respective neighbors.
-
Protecting Groups: The aromatic protons of the benzoyl group will appear in the aromatic region of the spectrum, with the ortho protons being the most downfield due to the deshielding effect of the carbonyl group. The methyl protons of the two acetyl groups will appear as sharp singlets in the aliphatic region.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~98 - 102 |
| C-2 | ~74 - 78 |
| C-3 | ~30 - 35 |
| C-4 | ~78 - 82 |
| C-5 | ~63 - 67 |
| Acetyl (C=O) | ~169 - 171 |
| Acetyl (CH₃) | ~20 - 22 |
| Benzoyl (C=O) | ~165 - 167 |
| Benzoyl (aromatic) | ~128 - 134 |
Interpretation and Causality:
-
Furanose Carbons: The chemical shifts of the furanose ring carbons are in the expected region for oxygenated carbons. The C3 carbon, being a methylene group, will be significantly upfield compared to the other ring carbons.[2]
-
Carbonyl Carbons: The carbonyl carbons of the acetyl and benzoyl groups will appear in the far downfield region of the spectrum, typically above 165 ppm.[3]
-
Aromatic Carbons: The carbons of the benzoyl group's aromatic ring will resonate in the 128-134 ppm range.
Visualizing NMR Correlations
The following diagram illustrates the key structural features and expected NMR correlations.
Caption: Molecular structure of this compound with predicted NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the stretching vibrations of the carbonyl groups of the esters and the C-O bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1740-1750 | Acetyl C=O | Stretch |
| ~1720-1730 | Benzoyl C=O | Stretch |
| ~1220-1250 | Acetyl C-O | Stretch |
| ~1270-1300 | Benzoyl C-O | Stretch |
| ~1000-1100 | Furanose C-O | Stretch |
| ~3000-3100 | Aromatic C-H | Stretch |
| ~2850-3000 | Aliphatic C-H | Stretch |
Interpretation and Causality:
-
Carbonyl Region: The most prominent peaks in the IR spectrum will be the strong absorptions from the carbonyl stretching of the acetyl and benzoyl groups. The acetyl carbonyls typically absorb at a slightly higher wavenumber than the benzoyl carbonyl due to electronic effects.[4]
-
C-O Stretching Region: The "fingerprint" region of the spectrum will contain a series of strong bands corresponding to the C-O stretching vibrations of the esters and the furanose ring ether linkage.
-
Absence of O-H Stretch: A key diagnostic feature for a fully protected sugar derivative is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For this compound (Molecular Formula: C₁₆H₁₈O₇, Molecular Weight: 322.31 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrum Data (ESI+):
| m/z | Ion |
| 345.1 | [M+Na]⁺ |
| 323.1 | [M+H]⁺ |
| 263.1 | [M+H - CH₃COOH]⁺ |
| 201.1 | [M+H - C₇H₅O₂]⁺ |
| 105.1 | [C₆H₅CO]⁺ |
Interpretation and Causality:
-
Molecular Ion: In positive ion mode ESI-MS, the molecule is expected to be detected as its sodium adduct [M+Na]⁺ or its protonated form [M+H]⁺.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of neutral molecules such as acetic acid (60 Da) from the acetyl groups. Another prominent fragmentation pathway would be the cleavage of the benzoyl group, leading to a characteristic benzoyl cation at m/z 105.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical experimental workflow for the complete spectroscopic characterization of the title compound.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity and stereochemistry revealed by NMR to the functional group information from IR and the molecular weight confirmation from MS. This robust characterization is an indispensable step in ensuring the quality and reliability of this key intermediate for the synthesis of advanced therapeutic agents.
References
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]
-
1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
beta-D-RIBOFURANOSE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
D-Erythro-Pentopyranose, 2-deoxy-1,3,4-tris-O-(trimethylsilyl)- | C14H34O4Si3 | CID 552834. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and configurational assignments of 3-substituted 2-deoxy-4-thio-D-erythro-pentafuranose derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Methyl 2,3-dideoxy-3-nitro-D-erythro-pentofuranoside, isomers and derivatives. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (n.d.). SLU. Retrieved January 17, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility and stability of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues with therapeutic potential.[1][2] Understanding these fundamental physicochemical properties is critical for its effective handling, storage, and application in drug discovery and development.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a synthetically derived protected monosaccharide. Its structure, featuring acetyl and benzoyl protecting groups, enhances its stability and utility as a precursor in the synthesis of modified nucleosides.[1] These nucleoside analogues are pivotal in the development of antiviral and anticancer therapies.[1][2] The absence of the hydroxyl group at the 3'-position is a key structural feature found in many therapeutic nucleoside analogues. The strategic placement of protecting groups at the C1, C2, and C5 positions allows for selective chemical modifications at other sites of the ribofuranose ring, making it a versatile tool for medicinal chemists.
Solubility Profile: A Guide for Practical Application
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a moderately sized organic molecule with both polar (ester groups) and non-polar (benzoyl group, deoxy position) regions—and general principles of solubility for protected carbohydrates, a qualitative solubility profile can be inferred.
Table 1: Predicted Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with multiple polar functional groups. They are often used as reaction solvents for nucleoside synthesis. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | The compound's organic nature and the presence of the benzoyl and acetyl groups suggest good solubility in these common organic solvents. They are frequently used in the synthesis and purification of protected carbohydrates. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is expected to be a good solvent. Solubility in diethyl ether might be slightly lower due to its lower polarity but should still be significant for many applications. |
| Esters | Ethyl acetate (EtOAc) | Moderate to High | As an ester itself, the principle of "like dissolves like" suggests good solubility. Ethyl acetate is a common solvent for extraction and chromatography of such compounds. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | While the ester groups provide some polarity, the overall non-polar character from the protecting groups and the deoxy position may limit very high solubility in short-chain alcohols compared to more polar, unprotected sugars.[] |
| Aqueous | Water | Low to Insoluble | The presence of multiple bulky, non-polar protecting groups (benzoyl and acetyl) significantly reduces the molecule's ability to form hydrogen bonds with water, leading to poor aqueous solubility.[] |
| Non-polar | Hexanes, Toluene | Low | While the molecule has non-polar characteristics, the polarity of the ester groups will likely limit its solubility in highly non-polar solvents like hexanes. Solubility in toluene may be slightly better due to the presence of the aromatic benzoyl group. |
Experimental Protocol: Determining Solubility
For researchers requiring precise solubility data, the following experimental workflow is recommended:
Caption: Workflow for experimental solubility determination.
Stability Profile: Understanding Degradation Pathways
The stability of this compound is a critical factor for its storage and use in multi-step syntheses. The primary routes of degradation are expected to be the hydrolysis of the ester protecting groups.
Hydrolytic Stability
The ester linkages of the acetyl and benzoyl groups are susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups can be cleaved to yield the corresponding carboxylic acids (acetic acid and benzoic acid) and the deprotected diol. This reaction is reversible.[4]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and the alcohol.[4] The acetyl groups are generally more labile to basic hydrolysis than the benzoyl group.
Caption: Major hydrolytic degradation pathways.
Thermal and Photolytic Stability
While specific data is unavailable, protected carbohydrates like this compound are generally expected to be relatively stable in the solid state at ambient temperatures and when protected from light. However, prolonged exposure to high temperatures or UV light could potentially lead to degradation. Acylated carbohydrates have shown improved thermostability and photostability compared to their unacylated counterparts.
Forced Degradation Studies: A Proactive Approach
To thoroughly understand the stability of this molecule and to develop stability-indicating analytical methods, a forced degradation study is highly recommended.[5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol: Forced Degradation Study
The following protocol outlines a systematic approach to a forced degradation study. The goal is to achieve a target degradation of 5-20%.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of 3-30% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a forced degradation study.
Analytical Methods for Stability Monitoring
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for monitoring the stability of pharmaceutical compounds and their degradation products.
-
Column: A reversed-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used.
-
Detection: A UV detector is appropriate due to the presence of the benzoyl chromophore. A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products.
Other chromatographic techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) after derivatization can also be employed for qualitative and quantitative analysis.[9][10]
Conclusion and Recommendations
This compound is a valuable synthetic intermediate with moderate to high solubility in common organic solvents and low solubility in aqueous solutions. Its primary stability liability is the hydrolysis of its ester protecting groups, which can be accelerated by acidic or basic conditions. For long-term storage, the compound should be kept in a cool, dry, and dark place as a solid. For applications in solution, the choice of solvent and the control of pH are critical to minimize degradation. A forced degradation study is strongly recommended to fully characterize its stability profile and to develop robust, stability-indicating analytical methods, which are essential for its use in regulated drug development environments.
References
-
Chemistry LibreTexts. Hydrolysis of Esters. 2022. Available from: [Link]
- ICH. Q1B: Photostability Testing of New Drug Substances and Products. 1996.
- ICH. Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
-
SGS. How to Approach a Forced Degradation Study. 2011. Available from: [Link]
- Tepper, K. Forced Degradation Studies for Biopharmaceuticals.
-
Waters. Your Essential Guide to Sugar Analysis with Liquid Chromatography. Available from: [Link]
- Agilent Technologies. Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. 2009.
-
Shimadzu. Methods for Separating Sugars. Available from: [Link]
- CABI Digital Library. Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. 2016.
- Alsante, K. M., et al.
- Singh, R. and Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012.
- Blessy, M., et al. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis. 2014.
-
Shimadzu. Methods for Separating Sugars. Available from: [Link]
- Agilent Technologies. Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. 2009.
- Alsante, K. M., et al.
- Singh, R. and Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012.
- Blessy, M., et al. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis. 2014.
Sources
- 1. Buy this compound | 4613-71-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. agilent.com [agilent.com]
Methodological & Application
use of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose in nucleoside synthesis
Application Notes & Protocols
Topic: Strategic Use of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose in the Synthesis of 3'-Deoxynucleoside Analogs
Preamble: The Significance of the 3'-Deoxy Scaffold in Therapeutics
In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of antiviral and anticancer therapies.[1][2] Their mechanism often relies on mimicking natural nucleosides, thereby integrating into and terminating DNA or RNA synthesis or inhibiting crucial viral or cellular enzymes.[3] A particularly potent class of these therapeutics is the 3'-deoxynucleosides, which lack the 3'-hydroxyl group essential for phosphodiester bond formation during nucleic acid elongation. Cordycepin (3'-deoxyadenosine), a natural product, is a prime example, exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[4][5]
The synthesis of these vital analogs requires a robust and stereocontrolled method for attaching a modified ribose moiety to a nucleobase. The title compound, This compound , serves as a preeminent starting material for this purpose. Its specific protecting group arrangement is not arbitrary; it is a carefully designed construct to ensure high yield and, critically, the correct anomeric stereochemistry (β-configuration) in the final product through the venerable Vorbrüggen glycosylation reaction.[6][7] This guide provides a detailed exploration of the underlying chemical principles and a field-proven protocol for its application.
The Chemical Rationale: Causality in Reagent and Reaction Design
The efficacy of this compound in nucleoside synthesis is rooted in the strategic placement of its protecting groups. Each group serves a distinct and vital function in orchestrating the reaction pathway.
-
1-O-Acetyl Group: This group functions as an excellent leaving group upon activation by a Lewis acid. Its departure from the anomeric carbon (C1) initiates the glycosylation process.
-
2-O-Acetyl Group (The Stereochemical Director): This is arguably the most critical functional group. It provides "neighboring group participation." Upon departure of the 1-O-acetyl group, the carbonyl oxygen of the 2-O-acetyl group attacks the anomeric carbon, forming a stable, cyclic 1,2-dioxolenium ion intermediate .[8] This intermediate sterically shields the α-face of the ribose ring.
-
5-O-Benzoyl Group: This bulky group protects the primary 5'-hydroxyl group from participating in undesired side reactions. Its stability allows it to remain intact during the glycosylation step, only to be removed in the final deprotection phase.[9]
The Vorbrüggen Glycosylation Mechanism
The most common and effective method for coupling this sugar to a nucleobase is the Vorbrüggen glycosylation.[3][7] The reaction proceeds through a well-defined, multi-step mechanism that ensures the desired β-stereoselectivity.
-
Nucleobase Silylation: The nucleobase (e.g., N⁶-Benzoyladenine) is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step increases the nucleophilicity of the ring nitrogens and enhances the solubility of the base in the organic solvents used for the reaction.[8]
-
Lewis Acid Activation & Intermediate Formation: A Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf, or SnCl₄) is introduced.[6][7] It coordinates to the anomeric 1-O-acetyl group, facilitating its departure and triggering the neighboring group participation of the 2-O-acetyl group to form the key dioxolenium intermediate.
-
Stereoselective Nucleophilic Attack: The silylated nucleobase then attacks the anomeric carbon. Due to the steric blockade of the α-face by the dioxolenium ring, the nucleophilic attack is directed to the β-face, resulting in the exclusive or predominant formation of the desired β-nucleoside.[8]
-
Deprotection: The final step involves the removal of all protecting groups (acetyl and benzoyl) to yield the target 3'-deoxynucleoside. This is typically achieved under basic conditions, such as with methanolic ammonia or sodium methoxide in methanol.[10][11]
Visualization of the Synthetic Pathway
Overall Synthesis Workflow
The diagram below illustrates the complete synthetic sequence from the protected 3-deoxyribose to the final 3'-deoxyadenosine product.
Caption: High-level workflow for Cordycepin synthesis.
Mechanism of Vorbrüggen Glycosylation
This diagram details the critical stereochemistry-determining step of the reaction.
Caption: Mechanism of stereocontrolled glycosylation.
Experimental Protocol: Synthesis of 3'-Deoxyadenosine
This protocol provides a reliable method for the gram-scale synthesis of 3'-deoxyadenosine.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of the glycosylation step. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times.
Part A: Vorbrüggen Glycosylation - Synthesis of N⁶-Benzoyl-5'-O-benzoyl-2'-O-acetyl-3'-deoxyadenosine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N⁶-Benzoyladenine | 239.24 | 2.39 g | 1.0 |
| Hexamethyldisilazane (HMDS) | 161.40 | 10 mL | - |
| Ammonium Sulfate | 132.14 | 25 mg | Catalyst |
| This compound | 350.33 | 3.85 g | 1.1 |
| Acetonitrile (MeCN), anhydrous | 41.05 | 100 mL | Solvent |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 2.9 mL | 1.5 |
Procedure:
-
Silylation of Nucleobase: To a dry 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add N⁶-benzoyladenine (2.39 g, 10.0 mmol), ammonium sulfate (25 mg), and hexamethyldisilazane (10 mL).
-
Heat the suspension to reflux under a nitrogen atmosphere. The solid will slowly dissolve. Continue refluxing for 2-3 hours until a clear, homogeneous solution is obtained.
-
Remove the excess HMDS under reduced pressure (vacuum) to obtain a viscous oil (the silylated adenine).
-
Coupling Reaction: Allow the flask to cool to room temperature and establish a nitrogen atmosphere. Add anhydrous acetonitrile (80 mL) to dissolve the silylated base.
-
In a separate dry flask, dissolve this compound (3.85 g, 11.0 mmol) in anhydrous acetonitrile (20 mL) and add this solution to the reaction flask via cannula.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (2.9 mL, 15.0 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 5% Methanol in Dichloromethane).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude foam. e. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc in Hexanes) to yield the protected nucleoside as a white solid. Expected Yield: ~75-85%.
Part B: Deprotection - Synthesis of 3'-Deoxyadenosine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | - |
| Protected Nucleoside (from Part A) | 529.52 | 5.30 g | 1.0 |
| Methanolic Ammonia (Saturated at 0 °C) | - | 100 mL | Reagent/Solvent |
Procedure:
-
Place the protected nucleoside (5.30 g, 10.0 mmol) into a steel pressure vessel (bomb reactor).
-
Add 100 mL of saturated methanolic ammonia (pre-cooled to 0 °C).
-
Seal the vessel tightly and heat the mixture to 80-90 °C for 12-18 hours.
-
Work-up and Purification: a. Cool the vessel to room temperature completely before carefully opening it in a fume hood. b. Concentrate the reaction mixture under reduced pressure to obtain a solid residue. c. Recrystallize the crude solid from hot water or ethanol to yield 3'-deoxyadenosine (Cordycepin) as white, needle-like crystals. Expected Yield: ~80-90%.
Field-Proven Insights & Troubleshooting
-
Anhydrous Conditions are Paramount: The presence of moisture during the Vorbrüggen glycosylation step will hydrolyze the silylating agent, the TMSOTf catalyst, and the silylated nucleobase, severely reducing the yield. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a purification system.
-
Anomer Control: While the 2-O-acetyl group strongly directs β-anomer formation, trace amounts of the α-anomer can sometimes be observed. Using non-polar aprotic solvents like acetonitrile or dichloroethane generally favors the desired outcome. If anomer separation is difficult, sometimes an "aging step" where the reaction is stirred for a longer period can allow for anomerization of the unwanted α-anomer to the more stable β-anomer.[3][12]
-
Lewis Acid Choice: TMSOTf is highly effective and generally provides clean reactions. However, other Lewis acids like SnCl₄ can also be used.[7] The choice may depend on the specific nucleobase being used, as some are more sensitive than others.
-
Incomplete Silylation: If the nucleobase does not fully dissolve during the silylation step, it indicates a problem. A small amount of a catalyst like ammonium sulfate or a drop of TMSOTf can facilitate this process. Incomplete silylation leads to poor yields in the subsequent coupling reaction.
-
Deprotection Challenges: The removal of benzoyl groups requires forcing conditions (heat and pressure). Ensure the pressure vessel is rated for the temperatures and pressures that will be generated. If a pressure vessel is unavailable, an alternative is to use sodium methoxide in methanol at reflux, followed by a separate workup, although this may require longer reaction times.
References
- Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI.
- A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. ResearchGate.
- Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. MDPI.
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications.
- Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH.
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications.
- Synthesis and Modification of Cordycepin-Phosphoramidate ProTide Derivatives for Antiviral Activity and Metabolic Stability. ACS Bio & Med Chem Au.
- Advances in biosynthesis and metabolic engineering strategies of cordycepin. Frontiers.
- A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry.
- Advances in biosynthesis and metabolic engineering strategies of cordycepin. PMC.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate.
- A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Semantic Scholar.
- Vorbrüggen glycosylation reaction and its mechanism. ResearchGate.
- The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers.
- Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. madridge.org [madridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Guide to Stereoselective Glycosylation using 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Introduction: The Significance of 3-Deoxy-D-Ribofuranosides
In the landscape of modern drug discovery and development, nucleoside analogues represent a cornerstone of antiviral and anticancer therapeutics.[1][2][3] The strategic modification of the carbohydrate moiety is a proven method for modulating the pharmacological profile of these agents. The 3-deoxy-D-ribofuranose scaffold is of particular interest; its incorporation into nucleosides can enhance metabolic stability and alter target binding affinities. Glycosylation, the formation of a glycosidic bond, is the pivotal step in the synthesis of these vital compounds.
This document provides a comprehensive guide to a robust glycosylation protocol utilizing 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose as a glycosyl donor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical role of the protecting groups in achieving high stereoselectivity and yield. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex carbohydrates and nucleoside analogues.
The Glycosyl Donor: A Structural and Mechanistic Analysis
The choice of glycosyl donor is paramount to the success of a glycosylation reaction. The title compound, this compound, is engineered for controlled reactivity and stereochemical direction.
-
Structure: The furanose ring lacks a hydroxyl group at the C3 position. The C5 primary hydroxyl is protected with a benzoyl (Bz) group, while the C1 and C2 hydroxyls are protected with acetyl (Ac) groups.
Caption: Structure of this compound.
The Critical Role of Protecting Groups
Protecting groups are not merely passive masks; they are active participants that dictate the reactivity and stereochemical outcome of the reaction.[4][5]
-
C2-Acetyl Group (Neighboring Group Participation): The acetyl group at the C2 position is the primary director of stereoselectivity. During the reaction, it participates in the departure of the C1-acetyl leaving group to form a cyclic acyloxonium ion intermediate.[4][6] This intermediate effectively shields one face of the furanose ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. This mechanism is the foundation for synthesizing 1,2-trans glycosides with high fidelity. For a D-ribofuranose donor, this results predominantly in the formation of the β-glycoside .
-
C1-Acetyl Group (The Leaving Group): While not the most reactive leaving group, the anomeric acetyl group provides a good balance of stability for storage and sufficient reactivity for activation by common Lewis acids.
-
C5-Benzoyl Group (The Remote Protector): The benzoyl group at the C5 position is robust and stable under typical Lewis acidic glycosylation conditions. It prevents unwanted side reactions at the primary hydroxyl position.
-
3-Deoxy Position: The absence of a substituent at C3 simplifies the reaction, as there is no potential for interference or participation from this position, ensuring that the C2-acetyl group is the dominant stereochemical controller.
The Glycosylation Reaction: Mechanism and Workflow
The glycosylation proceeds via a Lewis acid-catalyzed substitution at the anomeric center. The general mechanism involves the activation of the donor, formation of a key intermediate, and subsequent nucleophilic attack by the acceptor alcohol.
Caption: Mechanistic pathway of neighboring group participation in glycosylation.
Detailed Experimental Protocol
This protocol describes a general method for the glycosylation of an alcohol acceptor using the title donor under Lewis acid catalysis.
Materials and Reagents:
-
Glycosyl Donor: this compound (1.0 eq)
-
Glycosyl Acceptor: Alcohol (1.2 - 1.5 eq)
-
Lewis Acid Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 0.3 eq for TMSOTf; 1.0 - 2.0 eq for BF₃·OEt₂)
-
Solvent: Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Acid Scavenger (optional but recommended): 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Activated molecular sieves (4 Å)
-
Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for chromatography).
Experimental Workflow
Caption: Step-by-step experimental workflow for the glycosylation protocol.
Step-by-Step Methodology
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add activated 4 Å molecular sieves.
-
Add the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Scientist's Note (Rationale): The reaction is highly sensitive to moisture. Rigorously dry conditions are essential to prevent hydrolysis of the Lewis acid and the reactive intermediates, which would lead to poor yields.
-
-
Dissolution and Cooling:
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace water.
-
Cool the reaction mixture to the desired temperature (typically -20°C to 0°C for BF₃·OEt₂ or 0°C for TMSOTf).
-
-
Reaction Initiation:
-
Slowly add the Lewis acid promoter dropwise via syringe over 5-10 minutes.
-
Stir the reaction at this temperature, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Scientist's Note (Rationale): Slow addition of the Lewis acid prevents a rapid exotherm and minimizes the formation of side products. TLC monitoring is crucial to determine the point of optimal product formation and avoid degradation.
-
-
Quenching the Reaction:
-
Once the donor is consumed (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
-
Aqueous Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Scientist's Note (Rationale): The NaHCO₃ wash neutralizes and removes any remaining acidic species, which could otherwise cause product degradation during concentration or purification.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure glycoside.
-
Data Presentation and Expected Outcomes
The yield and stereoselectivity of the glycosylation can vary depending on the nucleophilicity and steric hindrance of the acceptor alcohol. The 1,2-trans participation of the C2-acetyl group strongly favors the formation of the β-anomer.
| Glycosyl Acceptor (R-OH) | Promoter (Lewis Acid) | Temperature (°C) | Typical Yield (%) | Anomeric Ratio (β:α) |
| Methanol (Primary) | TMSOTf | 0 to rt | 80-90% | >15:1 |
| Cyclohexanol (Secondary) | BF₃·OEt₂ | -20 to 0 | 65-80% | >10:1 |
| Phenol (Aromatic) | TMSOTf | 0 to rt | 70-85% | >15:1 |
| Sterically Hindered Secondary Alcohol | BF₃·OEt₂ | -20 to 0 | 50-65% | 5:1 to 8:1 |
Table based on expected outcomes for analogous per-O-acetylated glycosyl donors.[7] Specific results should be determined empirically.
Product Validation and Characterization
Unambiguous characterization of the product is essential to confirm the successful formation of the glycosidic bond and its stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton (H-1) is the most diagnostic signal. For a β-ribofuranoside, the H-1 proton typically appears as a small doublet or singlet due to the ~90° dihedral angle with H-2, resulting in a small coupling constant (J_H1,H2_ < 2 Hz). Its chemical shift will be in the range of δ 4.9-5.5 ppm. The appearance of signals corresponding to the acceptor alcohol moiety, now linked to the sugar, confirms glycosylation.
-
¹³C NMR: The anomeric carbon (C-1) signal for a β-ribofuranoside will typically appear between δ 105-110 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized glycoside.
Conclusion
The use of this compound provides a reliable and highly stereoselective route to β-linked 3-deoxy-ribofuranosides. The C2-acetyl group acts as an excellent participating group, ensuring the formation of the 1,2-trans product with high fidelity. This protocol offers a robust and adaptable method for synthesizing key intermediates for nucleoside-based drug candidates. Careful attention to anhydrous conditions and reaction monitoring are critical for achieving optimal results.
References
- Benchchem. A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides. Benchchem Technical Guides.
-
Zhu, Y., & Gervay-Hague, J. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research, 44(3), 189-200. [Link]
-
Inch, T. D. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic, 1819-1823. [Link]
-
Guo, Z., & Hui, Y. (2016). New protecting groups in the synthesis of oligosaccharides. Russian Chemical Bulletin, 65(4), 903-921. [Link]
-
Sowa, W. (1968). Convenient synthesis of 3-amino-3-deoxy-D-ribose. Canadian Journal of Chemistry, 46(9), 1586-1589. [Link]
-
Madridge Publishers. The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic Chemistry & Research. [Link]
-
Fraser-Reid, B., et al. (2003). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 68(11), 4284-4293. [Link]
-
Weber, J., et al. (2019). 2-O-Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation. Chemical Communications, 55(80), 12048-12051. [Link]
-
Abod, D. A. A., & Al-khaleq, A. O. (2018). Synthesis and Characterization of Some New Glycosides Derived from The Sugar D-ribose of Expected Biological Activity. ResearchGate. [Link]
-
De Vleeschouwer, M., et al. (2018). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. European Journal of Medicinal Chemistry, 157, 1083-1100. [Link]
-
Pathak, T., & Chattopadhyaya, J. (1987). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 41b, 678-681. [Link]
-
De Vleeschouwer, M., et al. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library. European Journal of Medicinal Chemistry, 157, 1083-1100. [Link]
-
Kiso, M., & Anderson, L. (1985). Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and Related Compounds. Carbohydrate Research, 136, 309-323. [Link]
-
Grynkiewicz, G., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(43), 28211-28221. [Link]
-
Percy, J. M., et al. (2000). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Tetrahedron Letters, 41(22), 4337-4340. [Link]
-
Grynkiewicz, G., et al. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. RSC Advances. [Link]
-
Zhou, S., et al. (2021). Advance of structural modification of nucleosides scaffold. European Journal of Medicinal Chemistry, 223, 113631. [Link]
-
Wang, Y., et al. (2006). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2363-o2365. [Link]
-
Kovác, P., et al. (1987). Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. Carbohydrate Research, 169, 23-34. [Link]
-
De Clercq, E., & Li, G. (2021). Nucleosides and emerging viruses: A new story. Molecules, 26(16), 4945. [Link]
-
Li, Q. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard University Graduate School of Arts and Sciences. [Link]
-
Niu, D., et al. (2024). Catalytic glycosylation for minimally protected donors and acceptors. Nature, 631, 335-341. [Link]
-
El-Sharkawy, M. A., et al. (2024). Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria. Molecules, 29(1), 213. [Link]
-
Hollenstein, M. (2016). DNA-catalyzed glycosylation using aryl glycoside donors. Organic & Biomolecular Chemistry, 14(28), 6757-6760. [Link]
-
Crich, D. (2010). Glycosylation Chemistry of 3-Deoxy-D-manno-Oct-2-ulosonic Acid (Kdo) Donors. ChemInform, 41(31). [Link]
-
R Discovery. Glycosyl Donor Research Articles. R Discovery. [Link]
Sources
- 1. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose in Antiviral Drug Discovery: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose as a key starting material in the discovery of novel antiviral nucleoside analogs. This guide will detail the synthetic pathway from this protected ribofuranose to a candidate antiviral compound, followed by robust protocols for evaluating its antiviral efficacy and elucidating its mechanism of action.
Introduction: The Strategic Importance of 3'-Deoxyribonucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases.[1][2] The central principle of their mechanism lies in their structural mimicry of natural nucleosides, allowing them to be recognized and incorporated into the growing viral DNA or RNA chain. However, their modified structure, often lacking a 3'-hydroxyl group, leads to chain termination, thereby halting viral replication.[3] The starting material, this compound, is a strategically protected form of a 3'-deoxyribose sugar, a scaffold of significant interest for the development of these chain-terminating antiviral agents.[4][5][6] The protective benzoyl and acetyl groups enhance its stability and reactivity for subsequent synthetic manipulations, making it a valuable precursor in the synthesis of libraries of 3'-deoxynucleoside analogs for antiviral screening.[7]
From Protected Sugar to Potential Antiviral: A Synthetic Workflow
The journey from this compound to a potential antiviral agent involves a multi-step synthetic process. This workflow is designed to couple the protected sugar with a chosen nucleobase, followed by the removal of the protecting groups to yield the biologically active nucleoside analog.
Figure 1: Synthetic workflow from the protected sugar to the final nucleoside analog.
Protocol 1: Synthesis of a 3'-Deoxyuridine Analog
This protocol outlines the synthesis of a representative 3'-deoxyuridine analog from this compound.
Materials:
-
This compound
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Sodium methoxide in methanol (NaOMe/MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Silylation of Uracil: In a flame-dried flask under an inert atmosphere, suspend uracil in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of TMSOTf. Reflux the mixture until the solution becomes clear, indicating the formation of persilylated uracil. Remove the solvent under reduced pressure.
-
Glycosylation (Vorbrüggen Coupling): Dissolve the this compound and the dried silylated uracil in anhydrous acetonitrile under an inert atmosphere. Cool the solution to 0°C. Add TMSOTf dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification of Protected Nucleoside: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the protected 3'-deoxyuridine analog.
-
Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final 3'-deoxyuridine analog by silica gel column chromatography or recrystallization.
Antiviral Activity Evaluation: In Vitro Assays
Once the 3'-deoxynucleoside analog is synthesized and purified, its antiviral activity must be assessed. This is typically achieved through a series of in vitro cell-based assays.
Figure 2: Workflow for the in vitro evaluation of antiviral activity.
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[7][8]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates
-
Virus stock of known titer
-
Synthesized 3'-deoxynucleoside analog
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the synthesized 3'-deoxynucleoside analog in a serum-free medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well and incubate until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay and fix the cells with a suitable fixative (e.g., 10% formalin). Stain the cells with crystal violet solution. Gently wash with water and allow the plates to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[5][9]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates
-
Virus stock
-
Synthesized 3'-deoxynucleoside analog
-
Cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding and Infection: Seed host cells in 24-well plates. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, remove the inoculum, wash the cells, and add a medium containing serial dilutions of the 3'-deoxynucleoside analog.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the plates to three cycles of freeze-thawing to lyse the cells and release the progeny virus. Collect the supernatant.
-
Virus Tittering: Determine the titer of the harvested virus from each well by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Table 1: Representative Data from Antiviral Assays
| Parameter | Description | Example Value |
| CC50 | 50% Cytotoxic Concentration | >100 µM |
| EC50 | 50% Effective Concentration | 5 µM |
| SI | Selectivity Index (CC50/EC50) | >20 |
A higher selectivity index (SI) indicates a more promising antiviral candidate, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.[10]
Elucidating the Mechanism of Action
A critical step in drug discovery is understanding how a compound exerts its antiviral effect. For nucleoside analogs, the primary mechanism is often the inhibition of the viral polymerase.[4][6]
Figure 3: Proposed mechanism of action for a 3'-deoxynucleoside analog.
Protocol 4: Viral Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the triphosphorylated form of the nucleoside analog to inhibit the activity of the target viral polymerase.
Materials:
-
Purified recombinant viral polymerase
-
The triphosphate form of the synthesized 3'-deoxynucleoside analog (requires separate synthesis)
-
Template and primer nucleic acids specific for the polymerase
-
Natural deoxynucleotide triphosphates (dNTPs) or ribonucleotide triphosphates (rNTPs), one of which is labeled (e.g., radioactively or fluorescently)
-
Reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template/primer, labeled and unlabeled natural nucleotides, and varying concentrations of the 3'-deoxynucleoside triphosphate.
-
Enzyme Addition: Initiate the reaction by adding the purified viral polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the reaction products (extended primers) by gel electrophoresis.
-
Data Analysis: Quantify the amount of product formed at each concentration of the inhibitor. Determine the IC50 (50% inhibitory concentration) value, which represents the concentration of the compound required to inhibit polymerase activity by 50%.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of 3'-deoxynucleoside analogs, a class of compounds with proven potential as antiviral agents. The protocols outlined in this guide provide a systematic approach for the synthesis, in vitro antiviral evaluation, and mechanistic characterization of novel drug candidates derived from this precursor. By following this structured workflow, researchers can efficiently identify and advance promising new antiviral therapies.
References
-
De Clercq, E. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 13(4), 667. Available from: [Link]
-
Creative Diagnostics. Virus Yield Reduction Assay. Available from: [Link]
-
Galmarini, C. M., et al. (2002). Classical mechanism of action of nucleoside analogues. ResearchGate. Available from: [Link]
-
OUCI. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Available from: [Link]
-
Thiel, V., & Siddell, S. G. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. Available from: [Link]
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. Available from: [Link]
-
Bio-protocol. Antiviral assay. Available from: [Link]
-
Wikipedia. Antiviral drug. Available from: [Link]
- Vorbrüggen, H., & Ruh-Polenz, C. (2004). Synthesis of nucleosides. Organic reactions, 1-639.
-
Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]
-
Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry, 30(7), 1521-1524. Available from: [Link]
-
Mikhailov, S. N., et al. (2002). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. ResearchGate. Available from: [Link]
-
Yilmaz, I., & Unver, Y. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 3(1), 72-87. Available from: [Link]
-
Di Santo, R., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 20(8), 13783-13794. Available from: [Link]
-
Karpenko, I. L., & Mikhailov, S. N. (2021). Antiviral nucleoside analogs. Russian Journal of Bioorganic Chemistry, 47(3), 533-548. Available from: [Link]
-
Wang, J., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC advances, 9(32), 18367-18381. Available from: [Link]
-
Baer, A., & Kehn-Hall, K. (2014). Viral concentration determination through plaque assays: using traditional and novel overlay systems. Journal of visualized experiments: JoVE, (93), 52065. Available from: [Link]
-
Yilmaz, I., & Unver, Y. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge J Chem, 3(1), 72-87. Available from: [Link]
-
Chen, C. Y., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of organic chemistry, 83(24), 15216-15224. Available from: [Link]
-
Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry, 30(7), 1521-1524. Available from: [Link]
-
Kim, H., & Lee, D. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal. Available from: [Link]
-
Procter, D. J., et al. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Available from: [Link]
-
Antonin, M., et al. (1968). Convenient synthesis of 3-amino-3-deoxy-D-ribose. Canadian Journal of Chemistry, 46(18), 3259-3262. Available from: [Link]
-
Walker, J. A., et al. (1993). An Improved Route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. Nucleosides & nucleotides, 12(1), 93-98. Available from: [Link]
-
Chen, C. Y., et al. (2018). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. Available from: [Link]
-
Sekine, M., & Nakanishi, T. (1990). 2-(Azidomethyl)benzoyl as a new protecting group in nucleosides. The Journal of Organic Chemistry, 55(3), 924-928. Available from: [Link]
-
Cristalli, G., et al. (2001). Coupling of 2,6-disubstituted purines to ribose-modified sugars. Nucleosides, nucleotides & nucleic acids, 20(4-7), 771-774. Available from: [Link]
-
Mikhailov, S. N., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current protocols, 2(1), e347. Available from: [Link]
-
Wu, Q., & Simons, C. (2004). Conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine, 2'-deoxypseudouridine, and other C-(2'-deoxyribonucleosides). ResearchGate. Available from: [Link]
Sources
- 1. Antiviral drug - Wikipedia [en.wikipedia.org]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ibtbioservices.com [ibtbioservices.com]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Synthesis of Novel Nucleoside Analogs from 3-Deoxy-D-Ribofuranose: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel nucleoside analogs utilizing 3-deoxy-D-ribofuranose as a key starting scaffold. Nucleoside analogs lacking the 3'-hydroxyl group are a cornerstone of antiviral and anticancer therapeutics, primarily acting as chain terminators in nucleic acid synthesis.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the strategic considerations, chemical methodologies, and practical execution of these complex syntheses. We will explore protecting group strategies, the formation of a key 3'-deoxy intermediate, the critical glycosylation step, and final deprotection, culminating in a complete, validated protocol for the synthesis of a Cordycepin (3'-deoxyadenosine) analog.
Introduction: The Therapeutic Significance of 3'-Deoxynucleosides
Nucleoside analogs are synthetic molecules that mimic natural nucleosides, the building blocks of DNA and RNA. Their structural similarity allows them to be recognized and processed by cellular or viral enzymes, but subtle modifications interrupt normal nucleic acid replication. The absence of a hydroxyl group at the 3'-position of the ribose sugar is a particularly powerful modification.
In a growing DNA or RNA strand, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links it to the next incoming nucleotide. When a 3'-deoxynucleoside analog is incorporated by a polymerase, this chain elongation is irrevocably halted.[2] This mechanism of action is the basis for the potent antiviral activity of drugs like Zidovudine (AZT) and the anticancer properties of compounds like Cordycepin.[3][4]
Cordycepin, the main bioactive component of the Cordyceps fungus, is a naturally occurring 3'-deoxyadenosine that exhibits a wide range of biological activities, including anti-tumor and immunomodulatory effects.[3][5] The synthesis of Cordycepin and its derivatives, therefore, represents a significant area of research for developing new therapeutic agents.[6] This guide uses the synthesis of a Cordycepin analog as a practical framework, starting from a readily available carbohydrate precursor.
The Overall Synthetic Strategy
The chemical synthesis of a 3'-deoxynucleoside analog from a carbohydrate starting material is a multi-step process that requires careful planning, particularly concerning the use of protecting groups. The general workflow is outlined below.
Figure 1: General workflow for the synthesis of 3'-deoxynucleoside analogs.
Causality Behind the Strategy:
-
Phase 1 (Preparation): We cannot simply start with 3-deoxy-D-ribofuranose as it is often not the most stable or cost-effective starting point. Instead, a more common strategy involves starting with a related sugar like a D-xylofuranose derivative and performing a stereospecific deoxygenation at the C3' position.[6] The remaining hydroxyl groups (C2' and C5') must be protected to prevent unwanted side reactions. The anomeric C1' position is then activated (e.g., by acetylation) to create a good leaving group, transforming the sugar into a "glycosyl donor."
-
Phase 2 (Coupling): The N-glycosidic bond is the defining feature of a nucleoside. The Vorbrüggen glycosylation is a reliable and widely used method for this transformation.[7][8] It involves reacting the activated glycosyl donor with a silylated nucleobase in the presence of a Lewis acid catalyst. Silylating the nucleobase (e.g., with BSA) increases its solubility and nucleophilicity.
-
Phase 3 (Finalization): Once the crucial C-N bond is formed, the protecting groups that have served their purpose must be removed to reveal the final nucleoside analog. This step must be performed under conditions that do not compromise the integrity of the newly formed glycosidic bond or other functional groups on the nucleobase.
Application Note: Protecting Group Strategies
The success of carbohydrate synthesis hinges on a robust protecting group strategy. The goal is to mask reactive hydroxyl groups, directing the reaction to the desired position, and then remove the protecting group under mild conditions.
Why it's critical: The ribofuranose scaffold has three hydroxyl groups (C2', C3', C5' in a standard ribose). In our synthesis, we must differentiate between them to selectively deoxygenate C3' and couple the nucleobase at C1'. Protecting groups prevent a chaotic mixture of products.[9][10]
| Protecting Group | Typical Reagent | Target Hydroxyl(s) | Rationale for Selection | Typical Cleavage Conditions |
| Isopropylidene | Acetone, H+ | cis-diols (C1', C2') | Forms a stable five-membered ring; useful for initial protection of a starting material like 1,2-O-isopropylidene-α-D-xylofuranose. | Mild acid (e.g., Acetic Acid, H2SO4).[6] |
| Benzoyl (Bz) | Benzoyl chloride | C5' (primary) or C2' | Stable to acidic and mildly basic conditions. Can be selectively introduced at the more reactive primary C5'-OH. Removed under basic conditions. | Sodium methoxide (NaOMe) in Methanol. |
| Acetyl (Ac) | Acetic anhydride | C1', C2' | Often used to activate the anomeric position (C1') for glycosylation. Can be removed under the same conditions as Benzoyl groups. | Sodium methoxide (NaOMe) in Methanol or NH3 in Methanol. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | C2', C5' | A bulky silyl ether that is stable to many reaction conditions but can be selectively removed with fluoride sources. | Tetrabutylammonium fluoride (TBAF). |
Detailed Protocols
The following protocols outline a validated synthetic route to a 3'-deoxyadenosine (Cordycepin) analog, adapted from established literature procedures.[6]
Protocol 1: Synthesis of the 3'-Deoxy Intermediate (7)
This protocol starts from commercially available 1,2-O-isopropylidene-α-D-xylofuranose (4) and creates the key 3'-deoxy sugar scaffold.
Figure 2: Key steps for preparing the 3'-deoxy intermediate.
Step-by-Step Methodology:
-
Selective Benzoylation (Compound 5):
-
Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (4) (1 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Extract the product with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate to yield the crude product 5, which can be purified by column chromatography.
-
-
Trifluoromethanesulfonylation (Compound 6):
-
Dissolve the benzoylated intermediate 5 (1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -20°C.
-
Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq).
-
Stir at -20°C for 1-2 hours. The reaction is moisture-sensitive and should be performed under an inert atmosphere (N2 or Ar).
-
Quench with water and extract with DCM. Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to yield intermediate 6. This intermediate is often unstable and used immediately in the next step.
-
-
Reduction to 3'-Deoxy Intermediate (Compound 7):
-
Dissolve the crude triflate 6 (1 eq) in anhydrous toluene.
-
Add tetrabutylammonium borohydride (3 eq).
-
Heat the mixture to 80°C and stir for 3-5 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 3'-deoxy intermediate 7.
-
Protocol 2: Glycosylation and Final Synthesis
This protocol describes the creation of the glycosyl donor, the Vorbrüggen glycosylation, and the final deprotection.
Step-by-Step Methodology:
-
Preparation of Glycosyl Donor (8):
-
Dissolve the 3'-deoxy intermediate 7 (1 eq) in acetic acid.
-
Add acetic anhydride (5 eq) and cool to 0°C.
-
Carefully add concentrated H2SO4 (catalytic amount) dropwise.
-
Stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, concentrate, and purify to obtain the 1,2-diacetate intermediate 8.
-
-
Vorbrüggen Glycosylation:
-
In a separate flask, suspend Adenine (1.5 eq) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3 eq) and heat to reflux until the solution becomes clear, indicating the formation of silylated adenine. Cool to room temperature.
-
Dissolve the glycosyl donor 8 (1 eq) in anhydrous acetonitrile and add it to the silylated adenine solution.
-
Add the Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), dropwise at 0°C.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours under an inert atmosphere.
-
Cool the reaction, quench with saturated NaHCO3 solution, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to isolate the protected nucleoside analog.
-
-
Deprotection to Yield Final Product:
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq).
-
Stir at room temperature for 2-4 hours. Monitor the removal of the acetyl and benzoyl groups by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and concentrate the filtrate.
-
Purify the final product by column chromatography or recrystallization to yield the pure 3'-deoxyadenosine analog.
-
Characterization and Data
The identity and purity of all intermediates and the final product must be confirmed rigorously.
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected HRMS (m/z) |
| Intermediate 7 | ~5.9 (d, 1H, H-1'), ~4.8 (d, 1H, H-2'), ~4.4 (m, 1H, H-4'), 4.1-4.2 (m, 2H, H-5'), 1.8-2.2 (m, 2H, H-3'), 1.3-1.6 (2s, 6H, Isopropylidene CH₃) | [M+Na]⁺ Calculated and Found should match |
| Final Analog | ~8.3 (s, 1H, Adenine H-2), ~8.0 (s, 1H, Adenine H-8), ~6.1 (d, 1H, H-1'), ~4.7 (m, 1H, H-2'), ~4.3 (m, 1H, H-4'), 3.8-3.9 (m, 2H, H-5'), 2.2-2.5 (m, 2H, H-3') | [M+H]⁺ Calculated and Found should match |
References
-
Charveron, M., et al. (2000). Cordycepin analogues of 2-5A and its derivatives. Chemical synthesis and biological activity. PubMed. Available at: [Link]
-
Camarasa, M. J., et al. (1989). Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. PubMed. Available at: [Link]
-
Chen, L., et al. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. Available at: [Link]
-
Wang, L., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. National Center for Biotechnology Information. Available at: [Link]
-
Qin, P., et al. (2020). Synthesis of cordycepin: Current scenario and future perspectives. ResearchGate. Available at: [Link]
-
Song, R., et al. (2024). Advances in biosynthesis and metabolic engineering strategies of cordycepin. Frontiers. Available at: [Link]
-
Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. National Center for Biotechnology Information. Available at: [Link]
-
Mitsuya, H., et al. (1988). Analogs of 3′-Amino-3′-Deoxyadenosine Inhibit HIV-1 Replication. American Society for Microbiology. Available at: [Link]
-
Verveken, E. J., et al. (2018). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. National Center for Biotechnology Information. Available at: [Link]
-
Jordheim, L. P., et al. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Center for Biotechnology Information. Available at: [Link]
-
Quan, Y., et al. (1998). Effects of 3'-deoxynucleoside 5'-triphosphate concentrations on chain termination by nucleoside analogs during human immunodeficiency virus type 1 reverse transcription of minus-strand strong-stop DNA. PubMed. Available at: [Link]
-
Guedes, G. M. M., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. National Center for Biotechnology Information. Available at: [Link]
-
Verveken, E. J., et al. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. PubMed. Available at: [Link]
-
Çetinkaya, Y., et al. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available at: [Link]
-
Chapleur, Y., et al. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
Bernardes, G. J. L., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 3'-deoxynucleoside 5'-triphosphate concentrations on chain termination by nucleoside analogs during human immunodeficiency virus type 1 reverse transcription of minus-strand strong-stop DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
The Synthetic Chemist's Guide to 2',3'-Dideoxynucleoside Synthesis: Application and Protocols for the Glycosyl Donor 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Introduction: The Significance of 3-Deoxy-D-ribose in Medicinal Chemistry
In the landscape of antiviral and anticancer drug development, nucleoside analogues hold a prominent position. Among these, 2',3'-dideoxynucleosides, which lack hydroxyl groups at both the 2' and 3' positions of the ribose moiety, are of particular importance. This structural modification leads to chain termination during DNA synthesis, a mechanism exploited in the treatment of various viral infections, including HIV. The synthesis of these crucial therapeutic agents often relies on the efficient construction of the glycosidic bond between a modified sugar and a nucleobase. This guide provides a detailed exploration of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a key glycosyl donor in the synthesis of 2',3'-dideoxynucleosides. We will delve into its synthesis, its application in glycosylation reactions, and provide detailed protocols for its use, underpinned by mechanistic insights to empower researchers in this field.
Part 1: Synthesis of the Glycosyl Donor: this compound
Experimental Workflow for Glycosyl Donor Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol for Glycosyl Donor Synthesis
This protocol is adapted from established procedures for the synthesis of 3-deoxy-sugars and their subsequent acylation.
Step 1: Preparation of a Protected 3-Deoxy-D-ribofuranose Intermediate
-
Protection of D-Xylose: D-xylose is first converted to a di-O-isopropylidene protected furanose derivative to allow for selective reaction at the C3 hydroxyl group.
-
Oxidation: The C3 hydroxyl group is oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Iodination: The resulting 3-keto sugar is then subjected to iodination, for example, using iodine and triphenylphosphine, to introduce an iodine atom at the C3 position.
-
Reductive Deoxygenation: The 3-iodo intermediate is then reduced to the 3-deoxy sugar using catalytic hydrogenation (e.g., H₂ over Pd/C) or a hydride reagent.
Step 2: Acylation to Yield the Final Glycosyl Donor
-
Hydrolysis: The isopropylidene protecting groups of the 3-deoxy intermediate are removed by acidic hydrolysis (e.g., with aqueous acetic acid or a dilute strong acid).
-
Selective 5-O-Benzoylation: The resulting 3-deoxy-D-ribose is selectively benzoylated at the primary 5-hydroxyl group. This can be achieved by reacting with one equivalent of benzoyl chloride in pyridine at low temperature, taking advantage of the higher reactivity of the primary hydroxyl group.
-
1,2-Di-O-Acetylation: The remaining hydroxyl groups at the C1 and C2 positions are then acetylated using acetic anhydride in pyridine to yield the final product, this compound. The product should be purified by column chromatography on silica gel.
Part 2: Application as a Glycosyl Donor in Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of N-glycosidic bonds, particularly in the synthesis of nucleosides. This reaction typically involves the coupling of a peracylated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst. The this compound is an excellent donor for this reaction, leading to the formation of 2',3'-dideoxynucleosides.
Mechanism of Vorbrüggen Glycosylation
The reaction proceeds through the formation of a key intermediate, an oxocarbenium ion, which is generated from the glycosyl donor upon activation by a Lewis acid. The silylated nucleobase then acts as a nucleophile, attacking the anomeric carbon of the oxocarbenium ion. The absence of a participating group at the C2 position of the 3-deoxyribose donor means that the stereochemical outcome of the reaction is primarily controlled by thermodynamic factors and the direction of nucleophilic attack on the planar oxocarbenium ion. In many cases, the thermodynamically more stable β-anomer is the major product.
Caption: Mechanism of Vorbrüggen Glycosylation.
Protocol for the Synthesis of 2',3'-Dideoxythymidine
This protocol provides a detailed procedure for the synthesis of 2',3'-dideoxythymidine using this compound as the glycosyl donor.
Materials:
-
This compound
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Methanol
-
Sodium methoxide solution in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: A suspension of thymine and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at reflux until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield persilylated thymine as a solid, which is used immediately in the next step.
-
Glycosylation Reaction: The silylated thymine is dissolved in anhydrous acetonitrile. To this solution, this compound is added. The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The purified protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 2',3'-dideoxythymidine.
Expected Yields and Substrate Scope
The Vorbrüggen glycosylation with this compound is applicable to a range of pyrimidine and purine nucleobases. The yields can vary depending on the nucleobase and the specific reaction conditions.
| Nucleobase | Product | Typical Yield (%) |
| Thymine | 2',3'-Dideoxythymidine | 60-75 |
| Uracil | 2',3'-Dideoxyuridine | 55-70 |
| N⁴-Benzoyl-Cytosine | N⁴-Benzoyl-2',3'-dideoxycytidine | 50-65 |
| N⁶-Benzoyl-Adenine | N⁶-Benzoyl-2',3'-dideoxyadenosine | 45-60 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Part 3: Characterization of the Final Product
Thorough characterization of the synthesized 2',3'-dideoxynucleoside is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
¹H NMR Data for 2',3'-Dideoxythymidine (in DMSO-d₆):
-
δ 11.25 (s, 1H, NH)
-
δ 7.70 (s, 1H, H-6)
-
δ 6.15 (t, 1H, J = 6.8 Hz, H-1')
-
δ 5.20 (t, 1H, J = 5.2 Hz, 5'-OH)
-
δ 4.20 (m, 1H, H-4')
-
δ 3.55 (m, 2H, H-5')
-
δ 2.00-1.80 (m, 4H, H-2', H-3')
-
δ 1.75 (s, 3H, CH₃)
Conclusion
This compound is a versatile and effective glycosyl donor for the synthesis of 2',3'-dideoxynucleosides, a class of compounds with significant therapeutic potential. This guide has provided a comprehensive overview of its synthesis, its application in the robust Vorbrüggen glycosylation, and detailed protocols to aid researchers in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures will enable the successful synthesis of a wide range of valuable nucleoside analogues for further biological evaluation.
References
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Nucleoside Synthesis. Chemische Berichte, 114(4), 1234-1255. [Link]
-
Sairam, P., Puranik, R., Rao, B. S., Swamy, P. V., & Chandra, S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-306. [Link]
-
Chu, C. K., Cutler, T. W., Hopson, J. G., & Watt, W. (1990). A practical large-scale synthesis of 3'-deoxy-2',3'-didehydrothymidine (d4T) from thymidine. Journal of Organic Chemistry, 55(16), 4899-4901. [Link]
-
Robins, M. J., & Wilson, J. S. (1981). Smooth and efficient palladium-on-charcoal catalyzed reduction of the 2'- and 3'-iodo groups of iodo-deoxy-ribonucleosides to their 2'- and 3'-deoxy counterparts. Tetrahedron Letters, 22(42), 4211-4214. [Link]
Precision Deprotection in Carbohydrate Synthesis: A Detailed Guide to Unveiling 3-Deoxy-D-Ribofuranose
For researchers, scientists, and drug development professionals engaged in the intricate field of nucleoside analogue synthesis, the strategic manipulation of protecting groups is paramount. The compound 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose serves as a critical building block, its protected hydroxyl groups enabling regioselective modifications. However, the ultimate utility of this precursor hinges on the efficient and clean removal of these protective moieties to reveal the target 3-deoxy-D-ribofuranose core. This application note provides a comprehensive, field-proven guide to the sequential deprotection of this valuable synthetic intermediate, grounded in established chemical principles.
The Strategic Imperative of Sequential Deprotection
In the realm of carbohydrate chemistry, the differential lability of ester protecting groups is a powerful tool. Acetyl and benzoyl esters, while both base-labile, exhibit distinct reactivity profiles. Acetyl groups are readily cleaved under mild basic conditions, a reaction famously exploited in the Zemplén deacetylation.[1][2] In contrast, the benzoyl group, being less electrophilic due to the resonance-donating nature of the phenyl ring, requires more forcing conditions for its removal.[3]
This disparity in reactivity forms the cornerstone of our experimental design. A stepwise deprotection strategy is not merely a matter of convenience; it is a scientifically validated approach to ensure a clean, high-yielding transformation. By first selectively removing the more labile acetyl groups, we can isolate an intermediate, 5-O-Benzoyl-3-deoxy-D-ribofuranose, before proceeding to the more robust debenzoylation step. This sequential approach minimizes the formation of complex side-product mixtures that can arise from a single, harsh deprotection attempt and simplifies downstream purification.
Experimental Workflow: A Two-Act Play of Deprotection
The complete deprotection of this compound is best conceptualized as a two-act process, each with its own distinct set of reagents and conditions. The following diagram illustrates the logical flow of this synthetic sequence.
Caption: Sequential deprotection workflow.
Act I: The Gentle Unmasking - Zemplén Deacetylation
The first act of our deprotection symphony is the selective removal of the two acetyl groups at the C-1 and C-2 positions. For this, we turn to the classic Zemplén deacetylation, a transesterification reaction that is both mild and highly efficient for O-acetylated carbohydrates.[1][2][4]
The Causality Behind the Choice: The Zemplén reaction utilizes a catalytic amount of sodium methoxide in methanol.[2] The methoxide ion, a potent nucleophile, attacks the carbonyl carbon of the acetyl group. The key to the catalytic nature of this reaction is the regeneration of the methoxide ion upon transesterification with the methanol solvent, forming methyl acetate as a volatile byproduct. This process is significantly faster for acetyl esters than for benzoyl esters, providing the desired selectivity. The use of anhydrous methanol is recommended to prevent the consumption of the catalytic base by water.[4]
Experimental Protocol: Zemplén Deacetylation
| Parameter | Value | Rationale |
| Starting Material | 1.0 eq | This compound |
| Solvent | Anhydrous Methanol | Essential for the catalytic cycle and to prevent side reactions. |
| Reagent | 0.1 M Sodium Methoxide in Methanol | Catalytic amount is sufficient for the transesterification. |
| Temperature | Room Temperature | Mild conditions preserve the benzoyl ester. |
| Reaction Time | 1-2 hours | Monitor by TLC until starting material is consumed. |
| Quenching | Amberlite® IR120 (H⁺ form) resin | Neutralizes the basic catalyst without introducing aqueous workup. |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a catalytic amount of a 0.1 M solution of sodium methoxide in methanol (approximately 0.1 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, add Amberlite® IR120 (H⁺ form) resin to the reaction mixture and stir until the pH is neutral. This can be checked with wet pH paper.
-
Filter the reaction mixture to remove the resin, washing the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 5-O-Benzoyl-3-deoxy-D-ribofuranose. This intermediate can often be used in the next step without further purification.
Act II: The Final Reveal - Saponification of the Benzoyl Ester
With the acetyl groups removed, the second act focuses on the more resilient benzoyl ester at the C-5 position. For this, a more robust basic hydrolysis, or saponification, is required.
The Causality Behind the Choice: Saponification involves the stoichiometric use of a strong base, such as sodium hydroxide, to hydrolyze the ester bond.[5] The hydroxide ion directly attacks the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate which then collapses to yield the alcohol and a benzoate salt. An acidic workup is necessary to protonate the resulting carboxylate and the alkoxide.
Caption: Simplified mechanism of benzoyl ester saponification.
Experimental Protocol: Debenzoylation
| Parameter | Value | Rationale |
| Starting Material | 1.0 eq | Crude 5-O-Benzoyl-3-deoxy-D-ribofuranose |
| Solvent | Methanol/Water mixture | Protic solvent system to dissolve both substrate and base. |
| Reagent | 1 M Sodium Hydroxide (aq) | Stoichiometric amount required for hydrolysis. |
| Temperature | Room Temperature to 50 °C | Increased temperature may be required for complete reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC for the disappearance of the starting material. |
| Workup | Acidification with HCl | Neutralizes excess base and protonates the product. |
| Purification | Silica Gel Chromatography | To isolate the final pure 3-deoxy-D-ribofuranose. |
Step-by-Step Methodology:
-
Dissolve the crude 5-O-Benzoyl-3-deoxy-D-ribofuranose in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a stoichiometric amount of 1 M aqueous sodium hydroxide (approximately 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature, or gently heat to 40-50 °C if the reaction is sluggish. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully neutralize with 1 M hydrochloric acid to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to remove the benzoic acid byproduct.
-
The aqueous layer containing the highly polar 3-deoxy-D-ribofuranose can then be concentrated and purified by silica gel column chromatography, often using a more polar eluent system (e.g., dichloromethane/methanol).
Characterization of the Final Product
The final product, 3-deoxy-D-ribofuranose, is a highly polar, water-soluble compound. Its identity and purity should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum in D₂O will show a complex pattern of signals corresponding to the anomeric protons of the α and β furanose forms, as well as the characteristic signals for the protons at C-3, which will lack a hydroxyl substituent.[6] Mass spectrometry can be used to confirm the molecular weight of the final product.
Trustworthiness Through Self-Validation
The protocols described herein are designed as a self-validating system. The progress of each step can be meticulously monitored by TLC, providing clear visual confirmation of the conversion of starting material to product. The distinct polarity differences between the starting material, the intermediate, and the final product facilitate straightforward chromatographic monitoring and purification.
Conclusion
The sequential deprotection of this compound is a critical transformation in the synthesis of novel nucleoside analogues. By leveraging the differential reactivity of acetyl and benzoyl esters, a clean and efficient two-step process can be reliably executed. The detailed protocols and the underlying chemical rationale provided in this application note are intended to empower researchers to confidently and successfully perform this essential synthetic operation, paving the way for further discoveries in drug development and chemical biology.
References
-
NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Chemistry Online. (2023). Zemplén deacetylation. Retrieved from [Link]
-
Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]
-
ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Retrieved from [Link]
Sources
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Enzymatic Synthesis of 3-Deoxy-D-Ribofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Deoxy-D-Ribofuranose Derivatives
3-Deoxy-D-ribofuranose and its derivatives are not mere laboratory curiosities; they are pivotal chiral building blocks in the synthesis of high-value pharmaceuticals. Their significance is most prominent in two major classes of therapeutics: antiviral agents and cholesterol-lowering drugs. The absence of the hydroxyl group at the 3'-position is a key structural feature in nucleoside analogs like Cordycepin (3'-deoxyadenosine) and the entire class of 2',3'-dideoxynucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy. Furthermore, stereochemically defined intermediates derived from deoxysugars are crucial for constructing the side chains of blockbuster statin drugs, such as atorvastatin and rosuvastatin.[1]
Traditional chemical synthesis of these deoxysugars is often a multi-step, arduous process requiring extensive use of protecting groups and hazardous reagents, frequently resulting in low overall yields.[2] Biocatalysis, particularly the use of enzymes, offers a sustainable, highly selective, and efficient alternative. This guide provides an in-depth exploration of the enzymatic synthesis of 3-deoxy-D-ribofuranose precursors, focusing on the versatile and powerful enzyme, 2-deoxy-D-ribose-5-phosphate aldolase (DERA).
The Workhorse Enzyme: 2-Deoxy-D-Ribose-5-Phosphate Aldolase (DERA)
The cornerstone of modern enzymatic synthesis of deoxysugars is the Class I aldolase, 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4) . In its natural biological role, DERA catalyzes the reversible aldol reaction between D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde to form 2-deoxy-D-ribose-5-phosphate (DR5P), a key intermediate in the pentose phosphate pathway.[3]
What makes DERA exceptionally valuable for synthetic chemistry is its remarkable substrate promiscuity. It is one of the few aldolases that can utilize two different aldehydes as substrates, one acting as the nucleophilic donor (via an enamine intermediate) and the other as the electrophilic acceptor.[4] This capability allows for the stereoselective formation of carbon-carbon bonds, a notoriously challenging feat in organic chemistry. Crucially, DERA can catalyze sequential, tandem aldol reactions, making it a powerful tool for building complex chiral molecules from simple, achiral starting materials like acetaldehyde.[1]
The Catalytic Mechanism of DERA
Understanding the mechanism of DERA is fundamental to optimizing its application. As a Class I aldolase, its catalytic cycle proceeds through the formation of a Schiff base intermediate with a conserved lysine residue in the active site.
-
Schiff Base Formation: The catalytic lysine residue (e.g., Lys167 in E. coli DERA) attacks the carbonyl carbon of the first substrate molecule (the donor, typically acetaldehyde), forming a protonated Schiff base. This activation polarizes the α-carbon, increasing its nucleophilicity.
-
Enamine Formation: A proton is abstracted from the α-carbon, leading to the formation of a nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine attacks the carbonyl carbon of the second aldehyde substrate (the acceptor), forming a new carbon-carbon bond and a new Schiff base intermediate linked to the product.
-
Hydrolysis and Product Release: The Schiff base is hydrolyzed, releasing the final aldol product and regenerating the free enzyme for the next catalytic cycle.
Caption: Catalytic cycle of DERA enzyme.
Core Application: Synthesis of a Statin Side-Chain Precursor
One of the most powerful applications of DERA is the synthesis of (3R, 5S)-6-chloro-2,4,6-trideoxy-D-erythro-hexopyranose, a key chiral precursor for the side chain of atorvastatin and rosuvastatin. This synthesis is a testament to DERA's ability to perform sequential aldol additions with high stereocontrol. The reaction proceeds by the condensation of one molecule of chloroacetaldehyde with two molecules of acetaldehyde.
Caption: Workflow for statin precursor synthesis.
Protocol 1: Batch Synthesis of a Statin Precursor
This protocol details the batch synthesis of the lactol precursor using a commercially available DERA enzyme.
Materials:
-
DERA enzyme (e.g., from E. coli, available from various suppliers)
-
Acetaldehyde (≥99.5%)
-
Chloroacetaldehyde (typically as a ~50% solution in water)
-
Triethanolamine (TEA) buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (for quenching)
-
Reaction vessel (e.g., jacketed glass reactor with overhead stirrer and pH control)
Procedure:
-
Reactor Setup: Prepare the reaction vessel and set the temperature to 32.5°C.[5]
-
Buffer and Enzyme Preparation: Add the required volume of 100 mM TEA buffer (pH 7.5) to the reactor. If using a lyophilized enzyme powder, dissolve it in a small amount of buffer and add it to the reactor. If using a liquid enzyme solution, add it directly. A typical enzyme loading might be 2.0 wt% relative to the substrates.[1]
-
Substrate Addition:
-
Rationale: Direct addition of high concentrations of aldehydes can lead to rapid enzyme inactivation.[6] A fed-batch or continuous-flow approach is often superior for large-scale synthesis, but for a lab-scale batch process, careful initial loading is key.
-
Add chloroacetaldehyde to the desired final concentration (e.g., 0.5 M).
-
Add acetaldehyde to a final concentration of 1.0 M (2 equivalents).
-
Add DMSO to a final concentration of ~1-2% (v/v) to aid substrate solubility.[7]
-
-
Reaction:
-
Begin stirring at a moderate speed (e.g., 200-600 rpm) to ensure homogeneity.[7]
-
Maintain the pH at 7.5 using a pH controller with automated addition of a suitable base (e.g., 1 M NaOH).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30-60 minutes).
-
-
Reaction Quenching and Analysis:
-
To an aliquot of the reaction mixture (e.g., 100 µL), add 4 volumes of cold acetonitrile (400 µL) to precipitate the enzyme and stop the reaction.[7]
-
Centrifuge the quenched sample to pellet the precipitated protein.
-
Analyze the supernatant by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product formation.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate the entire batch by adding a larger volume of acetonitrile.
-
Remove the precipitated enzyme by centrifugation or filtration.
-
The product can be extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
The crude product can be further purified by silica gel chromatography.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of DERA-catalyzed reactions is highly dependent on process parameters. A Design of Experiments (DoE) approach is recommended to identify optimal conditions efficiently.[5]
| Parameter | Range Tested | Optimal Value | Rationale / Notes |
| Temperature | 28 - 37 °C | 32.5 °C | Balances enzyme activity with stability. Higher temperatures can increase initial rates but may lead to faster deactivation.[5] |
| pH | 6.0 - 8.5 | 7.5 - 8.0 | Most DERAs have a neutral to slightly alkaline pH optimum. Pectobacterium atrosepticum DERA shows an optimum between 8.0-9.0.[6] |
| Acetaldehyde Conc. | 0.5 - 2.0 M | 1.0 - 1.5 M | High concentrations (>300 mM) can cause irreversible enzyme inactivation. Fed-batch strategies are used to maintain optimal levels.[6] |
| Enzyme Loading | 1 - 10 wt% | 2.0 wt% | Higher loading increases reaction rate but also cost. Optimization is key for process economics.[1] |
Troubleshooting Common Issues in DERA-Catalyzed Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield / Stalled Reaction | Enzyme Inactivation: High local concentrations of acetaldehyde or formation of reactive byproducts like crotonaldehyde.[6] | - Implement a fed-batch or continuous flow strategy to maintain low, steady-state aldehyde concentrations. - Use an engineered DERA variant with improved aldehyde tolerance (e.g., C47M mutant).[6] - Consider enzyme immobilization, which can enhance stability.[8] |
| Sub-optimal pH/Temperature: Drift in pH during the reaction or incorrect temperature setting. | - Use a robust buffering system and a pH controller for batch reactions. - Verify the temperature of the reaction medium directly. | |
| Formation of Byproducts | Undesired Self-Condensation: Acetaldehyde can self-condense, especially under basic conditions. | - While DERA is highly selective, non-enzymatic side reactions can occur. Ensure pH is well-controlled. - Minimize reaction time once substrate conversion has plateaued. |
| Product Degradation: The product lactol may be unstable under certain conditions. | - Proceed with downstream processing and purification promptly after the reaction is complete. | |
| Difficulty in Purification | Emulsion Formation: During solvent extraction, proteins and other media components can form stable emulsions. | - Perform a thorough protein precipitation step (e.g., with acetonitrile) and centrifugation/filtration before extraction. - Add salt (brine) to the aqueous layer to help break emulsions. |
| Co-elution of Impurities: Substrates or byproducts may have similar polarity to the product. | - Optimize the mobile phase for column chromatography (e.g., gradient elution). - Consider derivatization of the product to alter its polarity for easier separation. |
Advanced Strategies: Chemo-Enzymatic Synthesis of 3'-Deoxynucleosides
While DERA is ideal for sugar backbone synthesis, the creation of nucleoside analogs like 3'-deoxyadenosine (Cordycepin) often requires a chemo-enzymatic approach, combining the selectivity of enzymes with the versatility of chemical reactions.
A common strategy involves using nucleoside phosphorylases (NPs) for the key glycosylation step, where the pre-formed deoxysugar is coupled to a nucleobase.
Caption: Chemo-enzymatic workflow for 3'-deoxynucleosides.
This approach leverages the power of enzymes for the stereospecific formation of the glycosidic bond, bypassing difficult chemical glycosylation steps. For instance, 3'-deoxyguanosine can be synthesized with high yields (up to 85%) by combining nucleoside phosphorylases with a deaminase enzyme in a coupled system.
Conclusion and Future Outlook
The enzymatic synthesis of 3-deoxy-D-ribofuranose derivatives, spearheaded by the application of DERA, represents a mature and powerful platform for pharmaceutical manufacturing. The high stereoselectivity, mild reaction conditions, and reduced environmental impact make it a superior alternative to many classical chemical routes. The primary industrial hurdle—enzyme stability in the presence of high aldehyde concentrations—is being actively addressed through both protein engineering and innovative process design, such as continuous flow systems and enzyme immobilization.[8][9] As the demand for chiral drugs continues to grow, these advanced biocatalytic methods will become increasingly indispensable tools for the modern synthetic chemist.
References
-
Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. (2021). National Institutes of Health. [Link]
-
An innovative route for the production of atorvastatin side-chain precursor by DERA-catalysed double aldol addition. ResearchGate. [Link]
-
Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. (2025). National Institutes of Health. [Link]
-
Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. ResearchGate. [Link]
-
DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. (2020). MDPI. [Link]
-
Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. (2009). PubMed. [Link]
-
2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. (2018). ResearchGate. [Link]
-
Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. (2020). MDPI. [Link]
-
2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. (2018). National Institutes of Health. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Synthesis of some 3-deoxy-D-ribofuranose derivatives. (1967). Journal of the Chemical Society C: Organic. [Link]
-
(PDF) DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. (2020). ResearchGate. [Link]
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2007). PubMed. [Link]
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2014). ResearchGate. [Link]
-
Guide - Low Yield Troubleshooting. (2018). PacBio. [Link]
-
A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. (2025). ChemRxiv. [Link]
Sources
- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some 3-deoxy-D-ribofuranose derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. DERA - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Utilizing Derivatives of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Click Chemistry in Nucleoside Analog Development
The field of drug discovery has been revolutionized by the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for the synthesis of complex molecular architectures from simple modular units.[2] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[3][4][5] This bioorthogonal reaction has found extensive applications in bioconjugation, drug discovery, and materials science.[1][6][7][8]
3'-Deoxyribonucleoside analogs are a critical class of therapeutic agents, most notably as antiviral and anticancer drugs.[5][6] Their mechanism of action often involves the termination of DNA chain elongation. The ability to modify these nucleoside scaffolds with diverse functionalities through click chemistry opens up new avenues for creating novel therapeutic candidates with improved efficacy, targeting, and pharmacokinetic properties.[3]
This guide provides a comprehensive overview and detailed protocols for the application of click chemistry to derivatives of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a key intermediate in the synthesis of 3'-deoxyribonucleoside analogs.[9] We will explore the synthesis of "clickable" azide and alkyne derivatives of this precursor, followed by detailed protocols for their conjugation to a variety of molecules of interest using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.
Section 1: Synthesis of Clickable 3'-Deoxy-D-ribofuranose Derivatives
The starting material, this compound, is a versatile precursor for introducing functionalities at the 3'-position.[9] To make it amenable to click chemistry, we need to introduce either an azide or a terminal alkyne group at this position. The following are proposed synthetic routes based on established organic chemistry principles for the synthesis of 3'-azido and 3'-ethynyl-3'-deoxyribose derivatives.
Synthesis of a 3'-Azido-3'-deoxy-D-ribofuranose Derivative
The introduction of an azide group at the 3'-position can be achieved via a nucleophilic substitution reaction. A plausible route involves the conversion of a precursor with a suitable leaving group at the 3'-position. While the starting material is a 3'-deoxy compound, for the purpose of demonstrating the synthesis of a clickable derivative, we will consider a related precursor with a leaving group at the 3'-position.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a 3'-azido derivative.
Protocol 1: Synthesis of 3'-Azido-3'-deoxy-D-ribofuranose Derivative (Proposed)
-
Starting Material: 3-O-Tosyl-5-O-Benzoyl-1,2-di-O-acetyl-D-ribofuranose (or a similar precursor with a good leaving group at the 3'-position).
-
Reaction: Dissolve the starting material in anhydrous dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3'-azido-3'-deoxy-D-ribofuranose derivative.
Synthesis of a 3'-Ethynyl-3'-deoxy-D-ribofuranose Derivative
The introduction of a terminal alkyne at the 3'-position can be achieved through various methods, including the addition of an ethynyl anion to a 3'-keto intermediate.[10][11]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a 3'-ethynyl derivative.
Protocol 2: Synthesis of 3'-Ethynyl-3'-deoxy-D-ribofuranose Derivative (Proposed)
-
Starting Material: A 3'-keto-ribofuranose derivative. This can be prepared by oxidation of a corresponding 3'-hydroxy precursor.
-
Ethynylation: Dissolve the 3'-keto sugar in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of ethynylmagnesium bromide or ethynyllithium in THF.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Deoxygenation: The resulting 3'-hydroxy-3'-ethynyl derivative can be deoxygenated at the 3'-position using a Barton-McCombie deoxygenation or a similar radical-based deoxygenation method to yield the desired 3'-ethynyl-3'-deoxyribofuranose derivative.
-
Purification: Purify the final product by silica gel column chromatography.
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click reaction that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[3] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.[12]
Reaction Mechanism:
Caption: CuAAC reaction mechanism.
Protocol 3: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of an azide-modified 3'-deoxy-D-ribofuranose derivative with an alkyne-containing biomolecule (e.g., a peptide, protein, or fluorescent dye). The reverse reaction (alkyne-modified sugar with an azide-containing biomolecule) follows the same principle.
Materials:
-
Azide-modified 3'-deoxy-D-ribofuranose derivative
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand[13][12]
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-modified sugar in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate buffer or solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the ligand (e.g., 50 mM in DMSO/water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified sugar and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of one reactant is used).
-
Add the ligand to the reaction mixture. The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[12][14] A common ligand-to-copper ratio is 5:1.[12]
-
Add the CuSO₄ solution.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Incubation:
-
Incubate the reaction at room temperature or 37 °C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
Protect the reaction from light if using fluorescently labeled molecules.
-
-
Purification:
-
The purification method will depend on the nature of the final conjugate. Common methods include:
-
For small molecules: Silica gel chromatography or reverse-phase HPLC.
-
For proteins and oligonucleotides: Size-exclusion chromatography, affinity chromatography, or dialysis.
-
-
Table 1: Typical Reaction Conditions for CuAAC
| Component | Typical Concentration | Notes |
| Azide/Alkyne Reactants | 10 µM - 10 mM | Equimolar or slight excess of one component |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Sodium Ascorbate | 1 mM - 5 mM | Always use a fresh solution |
| Ligand (THPTA/TBTA) | 250 µM - 5 mM | 5-fold excess relative to copper |
| Solvent | Aqueous buffer with co-solvent | Co-solvent helps solubilize organic reactants |
| Temperature | Room Temperature to 37 °C | |
| Time | 1 - 4 hours | Monitor by TLC, LC-MS, or other suitable method |
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[15][16] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst.[15][] This makes SPAAC particularly well-suited for applications in living systems where the toxicity of copper is a concern.[]
Reaction Mechanism:
Caption: SPAAC reaction mechanism.
Protocol 4: General Procedure for SPAAC Bioconjugation
This protocol describes the conjugation of an azide-modified 3'-deoxy-D-ribofuranose derivative with a strained cyclooctyne-containing molecule (e.g., a DBCO- or BCN-labeled protein).
Materials:
-
Azide-modified 3'-deoxy-D-ribofuranose derivative
-
Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester for labeling primary amines)
-
Solvent (e.g., PBS buffer, DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified sugar in a suitable solvent (e.g., DMSO).
-
Dissolve the cyclooctyne-labeled molecule in an appropriate buffer or solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified sugar and the cyclooctyne-labeled molecule. A 1:1 to 1:1.5 molar ratio is typically sufficient due to the high efficiency of the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times for SPAAC are generally fast, often ranging from 30 minutes to a few hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE for proteins).
-
-
Purification:
-
Purify the conjugate using a method appropriate for the specific product, as described in the CuAAC protocol.
-
Table 2: Comparison of CuAAC and SPAAC
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Generally fast | Very fast |
| Biocompatibility | Copper can be toxic to cells | Highly biocompatible, suitable for in vivo studies |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne and azide |
| Product | 1,4-disubstituted 1,2,3-triazole | Fused triazole ring system |
Section 4: Applications in Drug Development
The ability to conjugate 3'-deoxyribose derivatives to various molecules using click chemistry has numerous applications in drug development.
-
Targeted Drug Delivery: Conjugating the nucleoside analog to a targeting ligand (e.g., a peptide or antibody) can enhance its delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.[18][19]
-
Improved Pharmacokinetics: Attachment of polymers like polyethylene glycol (PEG) can improve the solubility and circulation half-life of the drug.
-
Imaging and Diagnostics: Conjugation to fluorescent dyes or other imaging agents allows for the visualization and tracking of the nucleoside analog in vitro and in vivo.[7]
-
Combinatorial Synthesis: Click chemistry is an excellent tool for generating libraries of novel nucleoside analogs with diverse functionalities for high-throughput screening.[3]
Experimental Workflow for Developing a Targeted Nucleoside Conjugate:
Caption: Workflow for targeted nucleoside conjugate development.
Conclusion
Click chemistry provides a powerful and versatile platform for the modification of 3'-deoxyribonucleoside analogs derived from this compound. The protocols outlined in this guide for the synthesis of clickable derivatives and their subsequent conjugation via CuAAC and SPAAC offer a robust toolkit for researchers in drug discovery and chemical biology. By leveraging these efficient and bioorthogonal reactions, scientists can rapidly generate and evaluate novel nucleoside-based therapeutics with enhanced properties, ultimately accelerating the development of new medicines.
References
-
Sirivolu, V. R., Vernekar, S. K. V., Ilina, T., Myshakina, N. S., Parniak, M. A., & Wang, Z. (2015). Clicking 3'-azidothymidine into novel potent inhibitors of human immunodeficiency virus. Journal of Medicinal Chemistry, 58(15), 6065–6077. [Link]
-
Angeli, A., et al. (2020). Azidothymidine “Clicked” into 1,2,3-Triazoles: First Report on Carbonic Anhydrase–Telomerase Dual-Hybrid Inhibitors. Journal of Medicinal Chemistry, 63(11), 6035–6048. [Link]
-
Radi, M., et al. (2012). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 17(12), 14316-14337. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(40), 9475-9479. [Link]
-
Jiang, H., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 38(8), 834-846. [Link]
-
Pérès, B., et al. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library. European Journal of Medicinal Chemistry, 157, 248-267. [Link]
-
Dimas, D., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 147-164. [Link]
-
Bioconjugation using Click Chemistry Reaction. (2021). YouTube. [Link]
-
Sirivolu, V. R., et al. (2015). Clicking 3 '-Azidothymidine into Novel Potent Inhibitors of Human Immunodeficiency Virus. Request PDF. [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(1), 1-13. [Link]
-
Pohl, R., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. ACS Omega, 8(42), 38767–38784. [Link]
-
Wenska, M., et al. (2011). An activated triple bond linker enables 'click' attachment of peptides to oligonucleotides on solid support. Nucleic Acids Research, 39(20), 9047–9059. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]
-
Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1437–1463. [Link]
-
Pérès, B., et al. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. PubMed. [Link]
-
ResearchGate. (a) Strain-promoted azide–alkyne cycloaddition (SPAAC); (b) substituted... [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Barrow, A. S., et al. (2019). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Organic & Biomolecular Chemistry, 17(1), 105-109. [Link]
-
ResearchGate. Synthesis and biological evaluation of branched and conformationally restricted analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd). [Link]
-
Utrecht University. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. [Link]
-
Wang, M., et al. (2014). Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides. Bioconjugate Chemistry, 25(4), 656–666. [Link]
-
ResearchGate. Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. [Link]
-
Samuels, E. R., et al. (2013). Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. Nucleosides, Nucleotides & Nucleic Acids, 32(3), 109-123. [Link]
-
Sci-Hub. An activated triple bond linker enables 'click' attachment of peptides to oligonucleotides on solid support. [Link]
-
ResearchGate. Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and. [Link]
-
PubMed. Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and ... [Link]
Sources
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. genelink.com [genelink.com]
- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. dovepress.com [dovepress.com]
- 6. Clicking 3’-azidothymidine into novel potent inhibitors of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rroeder.nd.edu [rroeder.nd.edu]
- 9. Buy this compound | 4613-71-2 [smolecule.com]
- 10. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Probes for Biochemical Assays: A Detailed Guide for Researchers
Introduction
In the landscape of modern biological research and drug discovery, chemical probes are indispensable tools.[1] These synthetically derived molecules allow for the precise interrogation of biological systems, enabling researchers to probe and manipulate protein function within the native cellular environment.[1] From visualizing enzymatic activity in living cells to identifying new therapeutic targets, the applications of well-designed probes are vast and transformative.[2][3][4] This guide provides a comprehensive overview of the principles and practices behind the synthesis of chemical probes for biochemical assays, aimed at empowering researchers, scientists, and drug development professionals to create the specific tools they need for their experimental questions.
We will delve into the critical aspects of probe design, explore common and advanced synthesis strategies, and provide detailed, field-proven protocols for creating several major classes of biochemical probes. The emphasis throughout will be on the causality behind experimental choices—explaining not just how to perform a step, but why it is performed in a particular way, ensuring a deep, functional understanding of the entire process from conceptualization to application.
Part I: The Logic of Probe Design
A successful biochemical probe is not merely a molecule with a reporter tag; it is a rationally designed tool where each component—targeting moiety, linker, and reporter—is carefully selected to achieve a specific function.[5] The design process is a multi-parameter optimization problem that balances target affinity, specificity, cell permeability, and the photophysical or biochemical properties of the reporter.[6]
The Three Pillars of Probe Architecture
A typical chemical probe consists of three key components, each with a distinct role:
-
Targeting Moiety (or Warhead): This is the portion of the probe that confers specificity. It can be a substrate analog, a known inhibitor, or a ligand that binds non-covalently to the protein of interest.[5] For activity-based probes (ABPs), this component is often an electrophilic "warhead" that covalently reacts with a catalytic residue in the active site of a target enzyme.[7][8]
-
Reporter Tag: This is the signal-generating component of the probe. Common reporter tags include:
-
Biotin: For affinity purification, pull-down assays, and various immunoassays like ELISA and Western blotting.[11][12][13]
-
Affinity Handles: Such as biotin, which allows for the capture and enrichment of probe-labeled proteins.[8]
-
Bioorthogonal handles (e.g., azides or alkynes): These allow for a subsequent "click chemistry" reaction to attach a reporter tag in a highly specific manner, a powerful strategy for in vivo labeling.[8][14][15][][17]
-
Linker: The linker physically separates the targeting moiety from the reporter tag. This is a critical and often overlooked component. A well-designed linker can:
-
Reduce Steric Hindrance: Prevents the reporter tag from interfering with the binding of the targeting moiety to its protein target.[18]
-
Improve Solubility: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can significantly enhance the aqueous solubility of an otherwise hydrophobic probe.[11][13]
-
Modulate Pharmacokinetics: The length and composition of the linker can influence the probe's distribution and clearance in in vivo studies.
-
Conceptual Workflow for Probe Design and Synthesis
The journey from a biological question to a functional probe follows a logical progression. This workflow illustrates the key decision points and experimental stages involved.
Caption: High-level workflow for probe development.
Part II: Core Synthesis Strategies & Chemistries
The assembly of the three probe components relies on a robust toolkit of chemical reactions. The choice of strategy often depends on the complexity of the probe and the nature of the targeting moiety (e.g., peptide, small molecule).
Solid-Phase vs. Solution-Phase Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): This is the method of choice for creating peptide-based probes.[7] The peptide is built sequentially on a solid resin support. This approach simplifies purification, as excess reagents and byproducts are simply washed away after each step. Biotin or fluorescent tags can be incorporated either at the N-terminus after the sequence is complete or on the side chain of an amino acid like lysine.[11][13]
-
Solution-Phase Synthesis: This is more common for small molecule probes.[19] While it requires more complex purification steps (e.g., column chromatography) after each reaction, it is highly versatile and scalable.
Key Bioconjugation Reactions
Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule.[20] Several reliable reactions are cornerstones of probe synthesis.
| Reaction Chemistry | Functional Group 1 | Functional Group 2 | Resulting Linkage | Key Advantages |
| Amide Coupling | Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide Bond | Very stable; widely used for labeling lysine residues. |
| NHS Ester Amination | Amine (-NH₂) | N-Hydroxysuccinimide Ester | Amide Bond | Highly efficient reaction in aqueous buffers (pH 7-9).[20] |
| Thiol-Maleimide | Thiol (-SH) | Maleimide | Thioether Bond | Highly specific for cysteine residues; fast reaction rate. |
| Click Chemistry (CuAAC) | Azide (-N₃) | Terminal Alkyne | Triazole | Bioorthogonal, high yielding, and extremely reliable.[14][15][][17] |
Click Chemistry: A Revolution in Probe Synthesis
First described by K. Barry Sharpless in 2001, "click chemistry" refers to a class of reactions that are modular, high-yielding, and produce minimal byproducts.[14] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][] Its power lies in its bioorthogonality—the azide and alkyne groups are essentially inert in biological systems, reacting only with each other.[17] This allows for a two-step labeling strategy:
-
Synthesize a probe with a "handle" (e.g., an alkyne).
-
Introduce the probe into a complex biological sample (like a cell lysate or even a living organism).
-
Add the reporter tag (e.g., an azide-fluorophore) to "click" onto the probe in situ.[8]
Caption: The modularity of Click Chemistry.
Part III: Detailed Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for purification and characterization.
Protocol 1: Synthesis of a Biotinylated Peptide Probe via SPPS
This protocol describes the synthesis of a simple biotinylated peptide for use in pull-down assays or ELISAs.[11][12] We will use Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Biotin
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (ice-cold)
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and vortex. b. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. c. Causality Check: Perform a Kaiser test to confirm the completion of the coupling reaction (primary amines will turn the beads blue; a negative result (yellow beads) indicates a complete reaction).
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
N-terminal Biotinylation: a. After the final amino acid has been coupled and its Fmoc group removed, add a solution of Biotin (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. b. Allow the reaction to proceed overnight. This final coupling step ensures the biotin tag is at the N-terminus.[18]
-
Cleavage and Deprotection: Wash the resin with DMF, then dichloromethane (DCM), and dry it. Add the cleavage cocktail (TFA/H₂O/TIS) and shake for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Precipitation and Purification: a. Filter the cleavage mixture to remove the resin beads. b. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Quality Control: a. Dissolve the crude peptide in a water/acetonitrile mixture. b. Analyze by reverse-phase HPLC to assess purity. c. Confirm the identity and molecular weight using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[12]
Protocol 2: Synthesis of a Fluorescent Activity-Based Probe (ABP)
This protocol outlines the synthesis of a simple serine protease ABP using a modular "click chemistry" approach.[21] The probe will consist of a peptidyl recognition sequence, a diphenyl phosphonate warhead that covalently targets the active site serine, and an alkyne handle for subsequent fluorescent labeling.[21]
Materials:
-
Alkyne-modified peptide with a C-terminal diphenyl phosphonate warhead (custom synthesized or commercially available).
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Solvent: DMSO/water mixture.
Step-by-Step Methodology:
-
Prepare Stock Solutions: a. Dissolve the alkyne-probe in DMSO to make a 10 mM stock solution. b. Dissolve the azide-fluorophore in DMSO to make a 10 mM stock solution. c. Prepare a fresh 50 mM solution of sodium ascorbate in water. d. Prepare a copper catalyst premix: Mix CuSO₄ and THPTA in a 1:5 molar ratio in water to a final copper concentration of 10 mM.
-
Click Reaction Assembly: a. In a microcentrifuge tube, combine the alkyne-probe (to a final concentration of 100 µM), and the azide-fluorophore (1.2 eq, final concentration 120 µM). b. Add the copper catalyst premix to a final concentration of 1 mM. c. Causality: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state, which is essential for the catalysis, and prevents protein precipitation.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. Vortex briefly.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: a. Purify the final fluorescent ABP using reverse-phase HPLC. b. Monitor the elution profile using both absorbance (at the fluorophore's excitation wavelength) and mass spectrometry (online ESI-MS) to identify the correct product peak.
-
Quality Control and Storage: a. Confirm the final product's identity and purity by high-resolution mass spectrometry. b. Determine the concentration using the fluorophore's known extinction coefficient. c. Store the final probe at -80°C in small aliquots to avoid freeze-thaw cycles.
Caption: Workflow for Fluorescent ABP Synthesis via Click Chemistry.
Part IV: Application in a Biochemical Assay
The utility of a synthesized probe is demonstrated by its performance in a relevant assay. For example, a biotinylated peptide probe can be used in a pull-down assay to identify binding partners from a complex cell lysate.
Brief Workflow: Biotinylated Probe Pull-Down Assay
-
Immobilization: Incubate the biotinylated peptide probe with streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin will immobilize the probe.[11]
-
Incubation with Lysate: Add pre-cleared cell lysate to the beads and incubate to allow the probe to bind its target protein(s).
-
Washing: Wash the beads several times with buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected binding partner or by mass spectrometry for unbiased identification of novel interactors.
Conclusion
The synthesis of chemical probes is a powerful discipline at the intersection of chemistry and biology. It provides bespoke reagents that can unlock new insights into complex biological processes. By understanding the core principles of probe design, mastering key synthetic reactions, and applying rigorous purification and validation protocols, researchers can create high-quality tools tailored to their specific scientific questions. The modular and robust nature of modern synthetic methods, particularly click chemistry, has made the development of sophisticated probes more accessible than ever, paving the way for the next generation of discoveries in basic research and therapeutic development.[22]
References
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]
-
Synthesis and Application of Activity-Based Probes for Proteases. PubMed. [Link]
-
Click Chemistry. Eurofins Genomics. [Link]
-
Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. RSC Publishing. [Link]
-
Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing. [Link]
-
Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. ACS Publications. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Protein Biotinylation. Creative Diagnostics. [Link]
-
Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]
-
Activity-Based Probes for Proteases Pave the Way to Theranostic Applications. MDPI. [Link]
-
Probes for chemical genomics by design. PubMed. [Link]
-
Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. Digital Commons @ NJIT. [Link]
-
Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. National Institutes of Health. [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
-
Synthesis and Application of Activity-Based Probes for Serine Proteases. PubMed. [Link]
-
Biotinylated Peptide Synthesis. CD Formulation. [Link]
-
Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]
-
High-throughput screening assays for the identification of chemical probes. PubMed, National Institutes of Health. [Link]
-
Versatile synthesis of probes for high-throughput enzyme activity screening. PubMed, National Institutes of Health. [Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PubMed, National Institutes of Health. [Link]
- Bioconjug
-
Development of fluorescent probes for bioimaging applications. PubMed, National Institutes of Health. [Link]
-
(PDF) High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]
-
Versatile synthesis of probes for high-throughput enzyme activity screening. ResearchGate. [Link]
-
Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. PubMed. [Link]
-
Bioconjugate Techniques, 2nd Edition. Elsevier. [Link]
-
Chemical Probe Design & Bioconjugate Synthesis. Burley Labs. [Link]
-
Bioconjugation Protocols: Strategies and Methods. ResearchGate. [Link]
-
Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Royal Society of Chemistry. [Link]
-
Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PubMed, National Institutes of Health. [Link]
-
PROBE DESIGN AND SYNTHESIS. eGyanKosh. [Link]
-
Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PubMed, National Institutes of Health. [Link]
Sources
- 1. mskcc.org [mskcc.org]
- 2. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 5. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05683G [pubs.rsc.org]
- 6. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Biotinylation Reagents [sigmaaldrich.com]
- 14. Click Chemistry [eurofinsgenomics.com]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Synthesis and Application of Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Guide to the Preparation of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose for Solid-Phase Synthesis
Foreword: The Strategic Importance of 3'-Deoxy Ribofuranose Synthons in Modern Drug Discovery
In the landscape of therapeutic oligonucleotide and nucleoside analog development, the precise control of molecular architecture is paramount. The deliberate removal of the 3'-hydroxyl group from the ribofuranose scaffold yields 3'-deoxyribonucleosides, a class of compounds with profound biological implications. By acting as chain terminators in DNA and RNA synthesis, these molecules form the cornerstone of numerous antiviral and anticancer therapies. The successful and efficient synthesis of these therapeutic agents is critically dependent on the availability of high-purity, appropriately protected sugar synthons.
Part 1: The Synthetic Strategy - A Multi-Step Approach to a Key Intermediate
The synthesis of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a multi-step process that begins with a readily available starting material, D-ribose, and involves key transformations including protection, deoxygenation, and functionalization. The overall workflow is designed to be efficient and scalable for laboratory purposes.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from D-Ribose to the target compound.
Part 2: Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier |
| D-Ribose | C₅H₁₀O₅ | 150.13 | Starting material | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | Solvent, Reagent | Fisher Scientific |
| Methanol | CH₄O | 32.04 | Solvent | VWR |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | J.T. Baker |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Benzoylating agent | Acros Organics |
| Pyridine | C₅H₅N | 79.10 | Base, Solvent | Alfa Aesar |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating agent | EMD Millipore |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating agent | TCI America |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reagent for bromination | Strem Chemicals |
| Tributyltin Hydride | C₁₂H₂₈Sn | 291.06 | Reducing agent | Gelest |
| AIBN | C₈H₁₂N₄ | 164.21 | Radical initiator | Oakwood Chemical |
| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent | Macron Fine Chemicals |
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Rationale: This initial step protects the cis-diols at the C2 and C3 positions as an acetonide, which is stable under the conditions of the subsequent benzoylation at the C5 position. The formation of the methyl glycoside at C1 also protects this anomeric position.[3]
-
Protocol:
-
Suspend D-ribose (1 equivalent) in a mixture of acetone and methanol (10:1 v/v).
-
Add concentrated sulfuric acid (catalytic amount, ~1% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
Step 2: Selective Benzoylation of the 5-Hydroxyl Group
-
Rationale: The primary hydroxyl group at the C5 position is more sterically accessible and therefore more reactive towards acylation than the anomeric hydroxyl. This allows for selective benzoylation.[7][8]
-
Protocol:
-
Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding cold water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2,3-O-isopropylidene-5-O-benzoyl-β-D-ribofuranoside.
-
Step 3: Hydrolysis of the Isopropylidene Group
-
Rationale: Removal of the isopropylidene protecting group is necessary to expose the hydroxyl groups at C2 and C3 for the subsequent deoxygenation step.
-
Protocol:
-
Dissolve the product from Step 2 in a mixture of acetic acid and water (8:2 v/v).
-
Heat the reaction mixture to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Co-evaporate with toluene to remove residual acetic acid, yielding methyl 5-O-benzoyl-β-D-ribofuranoside.
-
Step 4: Selective Acetylation of the 2-Hydroxyl Group
-
Rationale: The 2'-hydroxyl group is generally more reactive than the 3'-hydroxyl group, allowing for selective acetylation under controlled conditions.
-
Protocol:
-
Dissolve methyl 5-O-benzoyl-β-D-ribofuranoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to -20 °C.
-
Add acetic anhydride (1.1 equivalents) dropwise.
-
Stir the reaction at -20 °C for 24 hours.
-
Work-up the reaction as described in Step 2 to yield methyl 5-O-benzoyl-2-O-acetyl-β-D-ribofuranoside.
-
Step 5: Deoxygenation at the 3-Position via Bromination and Reduction
-
Rationale: This two-step sequence is a common method for deoxygenation. The hydroxyl group is first converted to a good leaving group (bromide), which is then removed by radical reduction.
-
Protocol (Bromination):
-
Dissolve the product from Step 4 (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane.
-
Add N-bromosuccinimide (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield methyl 5-O-benzoyl-2-O-acetyl-3-bromo-3-deoxy-β-D-xylofuranoside.
-
-
Protocol (Reduction):
-
Dissolve the bromo-sugar (1 equivalent) in anhydrous toluene.
-
Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to 80 °C for 2-3 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify by column chromatography to obtain methyl 5-O-benzoyl-2-O-acetyl-3-deoxy-β-D-erythro-pentofuranoside.
-
Step 6: Acetolysis to Introduce the 1-O-Acetyl Group
-
Rationale: The final step involves the cleavage of the methyl glycoside and subsequent acetylation at the anomeric position to yield the target compound.[9]
-
Protocol:
-
Dissolve the product from Step 5 in a mixture of acetic acid and acetic anhydride (1:1 v/v).
-
Add concentrated sulfuric acid (catalytic amount) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by recrystallization or column chromatography to obtain this compound.
-
Part 3: Application in Solid-Phase Oligonucleotide Synthesis
The prepared this compound serves as a valuable synthon for the incorporation of 3'-deoxynucleosides into oligonucleotides via solid-phase synthesis.[10][11][][13] The protecting groups are strategically chosen for their orthogonal deprotection properties.
Role of the Protecting Groups in Solid-Phase Synthesis
-
1-O-Acetyl Group: This group acts as a leaving group during the glycosylation reaction with a nucleobase, allowing for the formation of the N-glycosidic bond.
-
2-O-Acetyl and 5-O-Benzoyl Groups: These ester-based protecting groups are stable to the acidic conditions used for the removal of the dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing oligonucleotide chain. They are typically removed at the end of the synthesis under basic conditions (e.g., with ammonia). The benzoyl group is generally more stable to basic conditions than the acetyl group.[1]
Diagram of the Synthon's Role in Solid-Phase Synthesis
Caption: Integration of the synthon into solid-phase oligonucleotide synthesis.
Part 4: Conclusion and Future Perspectives
The protocol outlined in this application note provides a comprehensive and logical pathway for the synthesis of this compound. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development for the creation of novel therapeutic oligonucleotides and nucleoside analogs. The strategic use of protecting groups allows for its efficient incorporation into automated solid-phase synthesis, paving the way for the rapid discovery and development of next-generation nucleic acid-based therapeutics.
References
-
ChemBK. (2024, April 10). 4613-71-2. Retrieved from [Link]
-
De-code. (n.d.). 1,2-Di-O-Acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose. Retrieved from [Link]
- Ait-Sir, H., Fahmi, N. E., Goethals, G., Ronco, G., Tber, B., Villa, P., ... & Mackenzie, G. (1995). Synthesis and configurational assignments of 3-substituted 2-deoxy-4-thio-D-erythro-pentofuranose derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1655-1661.
- Zhang, J. T., Chen, S. P., Feng, J. M., Liu, D. W., Tang, L. J., Wang, X. J., & Huang, S. P. (2013). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. In Advanced Materials Research (Vol. 781, pp. 1184-1186).
- Ait-Sir, H., Fahmi, N. E., Goethals, G., Ronco, G., Tber, B., Villa, P., ... & Mackenzie, G. (1995). Synthesis and configurational assignments of 3-substituted 2-deoxy-4-thio-D-erythro-pentofuranose derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1655-1661.
- Ait-Sir, H., Fahmi, N. E., Goethals, G., Ronco, G., Tber, B., Villa, P., ... & Mackenzie, G. (1995).
-
LookChem. (n.d.). Cas 4613-71-2,5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. PubChem. Retrieved from [Link]
- Sairam, P., Puranik, R., Rao, B. S., Swamy, P. V., & Chandra, S. (2003). Synthesis of 1, 2, 3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
-
Sairam, P., Puranik, R., Rao, B. S., Swamy, P. V., & Chandra, S. (2003). Synthesis of 1, 2, 3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
- Guthrie, R. D., & Smith, J. C. P. (1968). Process for producing a ribofuranose. Google Patents.
- Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic, 249-252.
- Oliviero, G., Amato, J., D'Errico, S., Borbone, N., Piccialli, G., & Mayol, L. (2007). Solid phase synthesis of nucleobase and ribose modified inosine nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1649-1652.
-
SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]
- Lu, Y., Hou, C., Ren, J., Xin, X., Xu, H., Pei, Y., ... & Pei, Z. (2018). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 23(10), 2593.
-
Kyoto University OCW. (2023, February 9). Unit 3 Part 3 Synthesizing DNA by Solid Phase Synthesis. YouTube. Retrieved from [Link]
- van der Vorm, S., van der Peet, M., McDonald, C., van der Marel, G. A., Codée, J. D., & van der Boor, J. (2019). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS infectious diseases, 5(10), 1774-1785.
- Ness, R. K., Diehl, H. W., & Fletcher, H. G. (1954). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-0-benzoyl-β-D-ribose. Journal of the American Chemical Society, 76(3), 763-767.
- Hotha, S., & Gopinath, P. (2013). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of organic chemistry, 78(15), 7588-7592.
- Li, T., Li, T., Sun, Y., Yang, Y., Lv, P., Wang, F., ... & Peng, P. (2021). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst–application to saponin synthesis. Organic Chemistry Frontiers, 8(1), 108-115.
- Schweitzer, B. A., & Kool, E. T. (1995). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. The Journal of Organic Chemistry, 60(25), 8326-8329.
Sources
- 1. 1,2-Di-O-Acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | De-code [de-code.co.in]
- 2. This compound | 4613-71-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 10. Synthesis and configurational assignments of 3-substituted 2-deoxy-4-thio-D-erythro-pentafuranose derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
improving yield in 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose synthesis
Answering the complex challenges in carbohydrate chemistry requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is designed to serve as a dedicated resource for researchers engaged in the synthesis of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a critical intermediate for the development of novel nucleoside analogues.
As Senior Application Scientists, we understand that achieving high yields in multi-step syntheses is paramount. This guide moves beyond simple protocols to explore the why behind the how, offering troubleshooting strategies and optimized methodologies grounded in established chemical principles. Our goal is to empower you to navigate the common pitfalls of this synthesis and confidently improve your experimental outcomes.
Part 1: Synthesis Overview & Key Challenges
The synthesis of this compound is a strategic endeavor, aimed at creating a stable yet reactive glycosyl donor. This donor is pivotal for coupling with various nucleobases, often via the Vorbrüggen glycosylation method, to form modified nucleosides for antiviral and antitumor drug discovery.[1][2][3] The absence of the 3'-hydroxyl group is a key feature in many therapeutic nucleosides, as it can terminate DNA chain elongation, a vital mechanism in antiviral and anticancer therapies.[4]
The overall synthetic pathway typically involves several key transformations, starting from a readily available pentose sugar. The primary challenges that dictate the overall yield are:
-
Efficient 3-Deoxygenation: This is often the most demanding step of the synthesis. Creating the 3-deoxy functionality requires strategic manipulation of protecting groups and a robust deoxygenation reaction, which can be prone to side reactions.[5][6]
-
Regioselective Protection: The differential protection of the hydroxyl groups at C-1, C-2, and C-5 is crucial. Achieving selective benzoylation at the primary 5-OH position while preparing the 1-OH and 2-OH for acetylation requires careful selection of reagents and conditions to prevent acyl migration and the formation of isomeric byproducts.[7][8]
-
Anomeric Control: The final step, acetylation of the anomeric hydroxyl group, must be controlled to favor the desired anomer (typically the β-anomer for subsequent SN2-like glycosylation reactions). The C-2 acetyl group plays a critical role here through neighboring group participation.[9]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized workflow for the synthesis of the target 3-deoxy-ribofuranose derivative.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for this synthesis?
A1: D-Ribose is a very common starting material. A practical, high-yielding route involves an initial ketalization to protect the 2- and 3-hydroxyls (as an isopropylidene group), followed by activation of the 5-hydroxyl group for the subsequent deoxygenation step.[4] An alternative approach can start from inosine, which already contains the ribofuranose ring, though this involves a key step to cleave the glycosidic bond after the deoxygenation and protecting group manipulations.[10]
Q2: Why is the 3-deoxygenation step so critical and what are the primary methods to achieve it?
A2: The 3-deoxygenation is critical because the 3'-hydroxyl group is a common site for phosphodiester bond formation in nucleic acids. Its removal leads to chain termination, a key principle for many antiviral and anticancer drugs.[4] A robust and scalable method involves converting the 3-OH into a good leaving group (e.g., tosylate or mesylate) and then removing it via reductive displacement with a hydride reagent like sodium borohydride in a polar aprotic solvent such as DMSO.[4][11] Another classic method is the Barton-McCombie deoxygenation, which involves a radical-based mechanism but can require toxic organotin reagents.
Q3: What is a realistic overall yield for this multi-step synthesis, and which steps are most likely to cause significant losses?
A3: Achieving a high overall yield is challenging. A well-optimized sequence starting from D-ribose might yield the final product in the 40-55% range over approximately five to six steps.[6] The most significant yield losses typically occur during the reductive deoxygenation step, where side reactions can occur, and during the multiple purification stages (e.g., column chromatography) required to isolate pure intermediates.[12] Incomplete reactions or poor regioselectivity in the benzoylation step can also substantially lower the yield.
Q4: How does the C-2 acetyl group influence the stereochemical outcome at the anomeric (C-1) position during the final acetylation?
A4: The C-2 acetyl group is crucial for ensuring the formation of the desired β-anomer. It participates in the reaction through a mechanism known as "neighboring group participation." When the anomeric position becomes carbocationic during the reaction, the carbonyl oxygen of the C-2 acetyl group can attack the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate sterically blocks the top (α) face of the ribofuranose ring. Consequently, an incoming nucleophile (like an acetate ion) can only attack from the bottom (β) face, leading predominantly to the 1,2-trans product (the β-anomer).[9]
Caption: Mechanism of neighboring group participation by the C-2 acetyl group.
Part 3: Troubleshooting Guide
This section addresses specific experimental issues. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low Yield in the 3-Deoxygenation Step
-
Symptoms: TLC or NMR analysis shows a complex mixture of products after the reduction step, with significant amounts of starting material or unidentifiable byproducts.
-
Possible Cause A: Incomplete activation of the 3-OH group (e.g., incomplete tosylation/mesylation).
-
Solution: Ensure all reagents are anhydrous, as moisture will consume the sulfonyl chloride. Use a slight excess (1.1-1.2 equivalents) of the sulfonylating agent and an adequate amount of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated acid.[12] Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Possible Cause B: Inefficient hydride reduction.
-
Solution: The choice of hydride reagent and solvent is critical. For the displacement of a tosylate, NaBH₄ in a high-boiling polar aprotic solvent like DMSO, heated to 80-85°C, is often effective.[4][11] Ensure the NaBH₄ is fresh and added in sufficient excess (e.g., 10 equivalents) to drive the reaction to completion.
-
-
Possible Cause C: Competing elimination reaction.
-
Solution: If the conditions are too harsh or the base used is too strong, an elimination reaction can occur, forming an unsaturated sugar derivative instead of the desired deoxy sugar. Using a milder reducing agent or slightly lower reaction temperatures may mitigate this. If elimination persists, consider an alternative deoxygenation strategy.
-
Problem 2: Poor Regioselectivity during 5-O-Benzoylation
-
Symptoms: Isolation of a mixture of products, including di- and tri-benzoylated species, or isomers where the benzoyl group has migrated to the C-2 position.
-
Possible Cause A: Acyl migration. Under basic or acidic conditions, acyl groups can migrate between adjacent hydroxyls.
-
Solution: Perform the benzoylation under carefully controlled, neutral, or mildly basic conditions at low temperatures (e.g., 0°C to room temperature). Pyridine is a common solvent and base for this transformation. Avoid strong acids or bases during workup.
-
-
Possible Cause B: Non-selective reaction conditions.
-
Solution: To selectively benzoylate the primary 5-OH, take advantage of its higher reactivity compared to the secondary hydroxyls. Use a stoichiometric amount (1.0-1.1 equivalents) of benzoyl chloride at a low temperature (e.g., 0°C) in pyridine. Slowly adding the benzoyl chloride to the solution of the sugar can improve selectivity. Modern methods using organocatalysts or metal salts like FeCl₃ can also offer high regioselectivity under mild conditions.[7][8][13]
-
Problem 3: Formation of an Anomeric (α/β) Mixture in the Final Acetylation
-
Symptoms: ¹H NMR of the final product shows two distinct signals for the anomeric proton (H-1), indicating a mixture of α and β anomers.
-
Possible Cause: Insufficient neighboring group participation or use of conditions that favor thermodynamic equilibration.
-
Solution: The standard procedure of using acetic anhydride in pyridine typically provides good β-selectivity due to the mechanism described in the FAQ section. If an anomeric mixture is still obtained, ensure the reaction is run under conditions that favor kinetic control. An alternative is to use acetic anhydride with a mild Lewis acid catalyst (e.g., ZnCl₂) at low temperatures, which can also promote the formation of the acyloxonium ion intermediate.
-
Part 4: Optimized Experimental Protocols
The following protocols are synthesized from established literature methods and are designed to maximize yield and purity.
Protocol 1: Two-Step 3-Deoxygenation of a Protected Ribofuranoside [6]
This protocol assumes you are starting with a precursor like Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
Step A: Tosylation of the 5-Hydroxyl Group
-
Dissolve the protected ribofuranoside (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform a standard aqueous workup. The crude tosylated product is often pure enough to be used directly in the next step after drying.
Step B: Reductive Displacement of the Tosyl Group
-
Dissolve the crude tosylated intermediate from the previous step (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium borohydride (NaBH₄, 10 equivalents) portion-wise to manage any effervescence.
-
Heat the reaction mixture to 80-85°C and stir for 5-8 hours, monitoring by TLC.[11]
-
Cool the reaction to room temperature and carefully pour it into ice water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting crude product by silica gel column chromatography to yield the 3-deoxy intermediate.
Protocol 2: High-Yield 1,2-di-O-Acetylation [4]
This protocol assumes you have successfully synthesized and purified 5-O-benzoyl-3-deoxy-D-ribofuranose.
-
Dissolve the 5-O-benzoyl-3-deoxy-D-ribofuranose (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (Ac₂O, 2.5-3.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC indicates complete conversion.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Purification is typically achieved via recrystallization or silica gel chromatography.
Part 5: Data Summary Table
The choice of reagents for selective benzoylation can significantly impact yield and selectivity. The table below summarizes various approaches.
| Catalyst/Reagent System | Acylating Agent | Base | Solvent | Typical Yield (%) | Selectivity | Reference |
| None (Standard Method) | Benzoyl Chloride | Pyridine | Pyridine | 60-80% | Moderate to Good | General Knowledge |
| DBU (0.2 eq.) | 1-Benzoylimidazole | - | MeCN/DMF | ~70% | High (Primary OH) | [7] |
| FeCl₃ (cat.) / Acetylacetone | Benzoyl Chloride | DIPEA | MeCN | 66-89% | High (cis-Diols) | [8][13] |
| Bayesian Optimization | Benzoic Anhydride | Et₃N | MeCN | >90% | High (Substrate-specific) | [14][15] |
Part 6: References
-
Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. Chemical Science (RSC Publishing). Available at: [Link]
-
Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI. Available at: [Link]
-
Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. ACS Omega. Available at: [Link]
-
Convenient synthesis of 3-amino-3-deoxy-D-ribose. Canadian Journal of Chemistry. Available at: [Link]
-
Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. ResearchGate. Available at: [Link]
-
Substrate Specific Closed-loop Optimization of Carbohydrate Protective Group Chemistry Using Bayesian Optimization and Transfer. ChemRxiv. Available at: [Link]
-
Vorbrüggen nucleoside synthesis. ResearchGate. Available at: [Link]
-
Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and... Carbohydrate Research. Available at: [Link]
-
The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available at: [Link]
-
Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. ResearchGate. Available at: [Link]
-
Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and... PubMed. Available at: [Link]
-
Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. Google Patents. Available at:
-
Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose. Google Patents. Available at:
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. Available at: [Link]
-
1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. PMC - NIH. Available at: [Link]
-
Some recent trends and progress in nucleoside synthesis. Biblioteka Nauki. Available at: [Link]
-
Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PMC - NIH. Available at: [Link]
-
Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs... PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of some 3-deoxy-D-ribofuranose derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Glycosylation with 3-Deoxy-D-Ribofuranose Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in glycosylation reactions utilizing 3-deoxy-D-ribofuranose donors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles governing the success of your reactions. Our aim is to empower you with the knowledge to anticipate, diagnose, and resolve common side reactions encountered in this specialized area of carbohydrate chemistry.
The synthesis of 3'-deoxynucleosides, such as the biologically active cordycepin, presents a unique set of challenges. The absence of the C3-hydroxyl group on the furanose ring significantly influences the stereoelectronic properties of the glycosyl donor, impacting the stability of key reaction intermediates and opening pathways to various side reactions. This guide will provide a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are glycosylation reactions with 3-deoxy-D-ribofuranose donors particularly challenging?
The primary challenge stems from the electronic and conformational effects of removing the C3-hydroxyl group. This modification alters the stability and reactivity of the crucial oxocarbenium ion intermediate formed during the glycosylation reaction.[1][2][3][4] The absence of the electron-withdrawing C3-hydroxyl group can affect the equilibrium between different ring conformations and the facial selectivity of the incoming nucleophile. Furthermore, the lack of a participating group at C3 can make stereocontrol more difficult compared to its ribofuranose counterpart.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions include:
-
Anomerization: Formation of a mixture of α and β anomers, leading to difficult purification and reduced yield of the desired stereoisomer.
-
Glycal Formation: Elimination of the anomeric leaving group and the C2-proton, resulting in an unreactive unsaturated sugar derivative.
-
Ring Rearrangement/Degradation: Acid-catalyzed rearrangement of the furanose ring to a more stable pyranose form or degradation of the donor under harsh acidic conditions.[5][6]
-
Byproducts from the Activator/Leaving Group: Formation of compounds derived from the activating agent or the leaving group, such as trichloroacetamide when using trichloroacetimidate donors.[7][8]
Q3: How critical is the choice of protecting groups for the C2 and C5 hydroxyls?
The choice of protecting groups is paramount. The C2-protecting group directly influences the stereochemical outcome of the glycosylation. A participating group (e.g., acyl groups like benzoyl) can promote the formation of a 1,2-trans-glycoside via an intermediate acyloxonium ion. Conversely, a non-participating group (e.g., ether groups like benzyl) will generally favor the thermodynamically more stable anomer or a mixture of anomers, depending on the reaction conditions and the nature of the acceptor.[1][9] The C5-protecting group, typically a bulky silyl or trityl ether, can influence the conformational equilibrium of the furanose ring and, consequently, the accessibility of the anomeric center.
Troubleshooting Guides for Specific Side Reactions
Issue 1: Poor Anomeric Selectivity (Formation of α/β Mixtures)
Q: My reaction is producing a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity for the desired anomer?
A: Understanding the Cause: Poor anomeric control in 3-deoxy-D-ribofuranosylation often arises from the formation of a relatively long-lived and planar oxocarbenium ion intermediate.[2][3] Without a directing group at C3, the nucleophilic attack from the acceptor can occur from either the α or β face with similar ease, leading to a mixture of anomers. The final anomeric ratio is a complex interplay of the stability of the donor, the reactivity of the acceptor, the solvent, the temperature, and the nature of the activator.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor anomeric selectivity.
Detailed Solutions:
-
Leverage a C2-Participating Group for 1,2-trans Products: If your target is the 1,2-trans anomer (e.g., a β-anomer from an α-donor), the most reliable strategy is to use a participating protecting group at the C2 position, such as a benzoyl (Bz) or acetyl (Ac) group. These groups form a transient acyloxonium ion that blocks the α-face of the sugar, directing the nucleophilic attack of the acceptor to the β-face.
-
Optimize the Solvent: The polarity and coordinating ability of the solvent can significantly influence the anomeric ratio.
-
Ethereal solvents (e.g., diethyl ether, THF, dioxane) can sometimes favor the formation of the α-anomer through an SN2-like displacement of an in-situ formed anomeric halide.
-
Nitriles (e.g., acetonitrile, propionitrile) can also favor α-glycoside formation by forming a transient α-nitrilium-ion intermediate.
-
Non-polar, non-coordinating solvents (e.g., dichloromethane, toluene) tend to favor the thermodynamically more stable anomer, which is often the α-anomer for purine nucleosides (the anomeric effect).
-
-
Lower the Reaction Temperature: Running the glycosylation at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product. It slows down the rate of anomerization of the glycosyl donor and the rate of interconversion of any reactive intermediates.
-
Tune the Activator System: The nature and strength of the Lewis acid activator can impact the lifetime and reactivity of the oxocarbenium ion. A less reactive promoter might lead to a more SN2-like reaction, potentially improving selectivity.
Issue 2: Formation of a Glycal Byproduct
Q: I am observing a significant amount of a byproduct that I suspect is a glycal. What causes this and how can I prevent it?
A: Understanding the Cause: Glycal formation is an elimination side reaction where the anomeric leaving group and a proton from the adjacent C2 carbon are removed, forming a double bond between C1 and C2. This is essentially an E1-type elimination from the oxocarbenium ion intermediate. The absence of a hydroxyl group at C3 in 3-deoxy-D-ribofuranose donors can make the C2 proton more susceptible to abstraction by a weak base in the reaction mixture.
Mechanism of Glycal Formation:
Caption: Pathway to glycal byproduct formation.
Preventative Measures:
-
Use a Non-Basic or Hindered Base: If a base is required in the reaction (e.g., to neutralize acid generated), use a non-nucleophilic, hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) instead of less hindered amines like triethylamine or diisopropylethylamine.
-
Employ a Participating C2-Protecting Group: As with improving anomeric selectivity, a C2-acyl group can suppress glycal formation. The formation of the acyloxonium ion intermediate prevents the formation of the open oxocarbenium ion from which elimination occurs.
-
Control Reaction Stoichiometry and Temperature: Ensure that the activator is not used in large excess, as this can promote the formation of the oxocarbenium ion and subsequent elimination. Running the reaction at lower temperatures will also disfavor the elimination pathway.
Issue 3: Donor Degradation or Ring Rearrangement
Q: My reaction is giving low yields, and I see multiple unidentifiable spots on TLC, suggesting my donor is degrading. What could be the cause?
A: Understanding the Cause: 3-Deoxy-D-ribofuranose donors can be sensitive to strongly acidic conditions, which are often used to activate the anomeric leaving group.[10] This can lead to several detrimental side reactions:
-
Hydrolysis: If trace amounts of water are present, the activated donor can be hydrolyzed back to the hemiacetal.
-
Pyranoside Formation: Under acidic conditions, the furanoside ring can open to form an acyclic intermediate, which can then re-close to form a thermodynamically more stable six-membered pyranose ring.[5][6] This is a known issue for some deoxy sugars.
-
General Decomposition: Prolonged exposure to strong Lewis acids at elevated temperatures can lead to charring and the formation of complex degradation products.
Strategies for Mitigation:
| Strategy | Rationale |
| Use Anhydrous Conditions | Rigorously dry all glassware, solvents, and reagents to minimize hydrolysis of the activated donor. |
| Choose Milder Activators | For sensitive substrates, consider using milder activators. For example, with thioglycoside donors, instead of the highly acidic NIS/TfOH system, a less acidic promoter like DMTST could be employed. |
| Optimize Reaction Time and Temperature | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. Maintain low temperatures throughout the reaction. |
| Pre-activation of the Donor | In some cases, pre-activating the donor at a low temperature before adding the acceptor can minimize the acceptor's exposure to harsh conditions. |
Experimental Protocol: Stereoselective Synthesis of a β-3'-Deoxynucleoside using a Trichloroacetimidate Donor
This protocol outlines a general procedure for the glycosylation of a nucleobase with a 2-O-benzoyl-3-deoxy-D-ribofuranosyl trichloroacetimidate donor, aiming for high β-selectivity.
-
Preparation of the Glycosyl Donor:
-
Start with a suitably protected 3-deoxy-D-ribofuranose derivative (e.g., 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose).
-
Selectively deprotect the anomeric acetyl group to obtain the free hemiacetal.
-
React the hemiacetal with trichloroacetonitrile in the presence of a catalytic amount of a strong base (e.g., DBU) in anhydrous dichloromethane to form the glycosyl trichloroacetimidate donor. Purify rapidly by flash chromatography on silica gel pre-treated with triethylamine.
-
-
Glycosylation Reaction:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the silylated nucleobase (e.g., persilylated adenine) and the 3-deoxy-D-ribofuranosyl trichloroacetimidate donor (1.2 equivalents).
-
Dissolve the solids in anhydrous dichloromethane or another suitable anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).
-
Add a solution of the Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1-0.2 equivalents) dropwise.
-
Monitor the reaction by TLC until the glycosyl donor is consumed (typically 1-4 hours).
-
Quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with dichloromethane, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
The crude product often contains trichloroacetamide as a byproduct.[8] This can be partially removed by an aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to isolate the protected nucleoside.
-
-
Deprotection:
-
Remove the benzoyl protecting groups using a suitable method, such as treatment with sodium methoxide in methanol or ammonia in methanol, to yield the final 3'-deoxynucleoside.
-
References
- Denekamp, C., & Sandlers, Y. (2005). Formation and stability of oxocarbenium ions from glycosides. Journal of Mass Spectrometry, 40(8), 1055-1063.
- Zvyagina, J. Y., Safiullin, R. R., Boginskaya, I. A., Slipchenko, E. A., Afanas'ev, K. N., Sedova, M. V., ... & Krylov, V. B. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters.
- Madsen, R., & Fraser-Reid, B. (2014). Furanosyl Oxocarbenium Ion Stability and Stereoselectivity.
- Codée, J. D. C., Ali, A., Overkleeft, H. S., & van der Marel, G. A. (2007). Furanosyl Oxocarbenium Ion Stability and Stereoselectivity.
- Ohkubo, A., Aoki, K., & Sekine, M. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International journal of molecular sciences, 12(9), 5649-5663.
- Denekamp, C., & Sandlers, Y. (2005). Formation and stability of oxocarbenium ions from glycosides. Journal of Mass Spectrometry, 40(8), 1055-1063.
- Hevesi, L., Wolfson-Davidson, E., Nagy, J. B., Nagy, O. B., & Bruylants, A. (1972). Contribution to the mechanism of the acid-catalyzed hydrolysis of purine nucleosides. Journal of the American Chemical Society, 94(13), 4715-4720.
- Sarkar, B., Pramanik, T., & Jayaraman, N. (2022). Cyclic Disaccharide Formation Enforced by a Ring Contraction: 2,3-Dideoxy Pyranoside Glycoside Donor to a Furanoside Macrocycle. The Journal of Organic Chemistry, 87(24), 16647-16656.
- Komura, N. (2021). Glycosidation using trichloroacetimidate donor. In Glycoscience Protocols (GlycoPODv2).
- Kam, B. L., Xu, D., & Ju, J. (2012). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Current protocols in nucleic acid chemistry, 50(1), 1.23.1–1.23.24.
- Heuckendorff, M., & Jensen, H. H. (2017). Removal of some common glycosylation by-products during reaction work-up.
- Gualandi, A., Ortega, P., Flowers, S. E., Cozzi, P. G., & Hall, D. G. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(12), 3939.
- Brown, D. M., & Jones, G. H. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic, 249-252.
- Beaucage, S. L., & Iyer, R. P. (1992). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates (pp. 33-61). Humana Press, Totowa, NJ.
- Komura, N. (2021). Glycosidation using thioglycoside donor. In Glycoscience Protocols (GlycoPODv2).
Sources
- 1. Formation and stability of oxocarbenium ions from glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furanosyl oxocarbenium ion stability and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acetylated & Benzoylated Sugars
Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of acetylated and benzoylated sugars. The protection of hydroxyl groups as esters is a cornerstone of glycoscience, rendering polar carbohydrates soluble in organic solvents and enabling selective chemical transformations.[1][2] However, this derivatization introduces a unique set of purification challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why," providing you with the causal logic needed to adapt and troubleshoot your specific experimental context.
Section 1: Reaction Work-up & Removal of Reagents
The first step in purification begins after the reaction is deemed complete. Inefficient removal of excess reagents and catalysts is a primary source of downstream purification difficulties.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows significant amounts of acetic anhydride even after rotary evaporation. How can I remove it effectively?
A1: Acetic anhydride has a high boiling point (139.8 °C), making it difficult to remove under standard rotary evaporation conditions.[3] Simply pulling a vacuum is often insufficient.
-
Causality: The challenge lies in the low vapor pressure of acetic anhydride. To enhance its removal, you must either increase its vapor pressure or convert it to a more volatile substance.
-
Troubleshooting Protocol:
-
Quenching: Before concentration, cool the reaction mixture and slowly add methanol (MeOH). The MeOH will react with the excess anhydride to form methyl acetate (b.p. 57 °C) and acetic acid (b.p. 118 °C), which are significantly more volatile.[4]
-
Co-evaporation: After quenching and initial concentration, add toluene or ethanol to the crude residue and evaporate again.[4][5] This process, repeated 2-3 times, forms a lower-boiling azeotrope that effectively carries away the residual acetic anhydride and acetic acid.
-
Aqueous Wash: If your product is sufficiently nonpolar (e.g., a per-O-acetylated sugar), you can perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acetic acid, followed by a brine wash.
-
Q2: How do I remove pyridine or DMAP catalyst after the reaction?
A2: Pyridine and 4-dimethylaminopyridine (DMAP) are basic catalysts that must be thoroughly removed as they can cause streaking on silica gel and interfere with subsequent reactions.
-
Causality: These are basic, water-soluble amines. Their removal hinges on converting them to their water-soluble salt forms.
-
Troubleshooting Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold, dilute hydrochloric acid (HCl, e.g., 1M) or copper (II) sulfate solution (which complexes with pyridine). This protonates the amines, forming salts that partition into the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
Follow with a wash using saturated NaHCO₃ solution to remove any residual acid.
-
Complete with a brine wash, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Section 2: Chromatographic Purification
Flash column chromatography on silica gel is the most common method for purifying protected sugars.[1] However, success depends on careful analysis and optimization.
Workflow for Chromatographic Purification
Caption: Workflow for purifying acetylated sugars.
Frequently Asked Questions (FAQs)
Q1: My spots are streaking on the TLC plate. What's causing this?
A1: Streaking is a common issue and typically points to one of three problems:
-
Residual Polar Impurities: As mentioned, residual pyridine or acid from the work-up can interact strongly with the silica gel, causing the spot to drag. Solution: Ensure the work-up is thorough.
-
Compound Overload: Applying too much of your sample to the TLC plate can saturate the stationary phase, leading to tailing. Solution: Dilute your sample and spot a smaller amount.
-
Inappropriate Solvent System: If the solvent is too polar, the compound may travel with the solvent front. If it's too nonpolar, it won't move off the baseline. Sometimes, interactions with the acidic silica gel itself can cause streaking for sensitive compounds. Solution: Adjust your solvent system. For particularly problematic compounds, try adding 0.1-1% triethylamine (TEA) to your eluent to mask acidic sites on the silica.
Q2: I can't separate my desired product from a byproduct. Their Rf values are too close.
A2: This is a classic challenge, especially with anomers (α/β isomers) or regioisomers (e.g., 6-O-acetyl vs. 4-O-acetyl).[6][7]
-
Causality: These molecules have very similar polarities, so their interaction with the stationary phase is nearly identical. The goal is to amplify these subtle differences.
-
Troubleshooting Strategies:
-
Solvent System Tuning: Change the composition of your eluent. Switch from an ethyl acetate/hexane system to a toluene/acetone or dichloromethane/methanol system. Even small changes can alter selectivity.
-
Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between runs. This effectively increases the "column length" and can improve separation.[8][9]
-
Consider a Different Stationary Phase: For very difficult separations, standard silica may not be sufficient. Consider using reversed-phase (C18) columns, especially if your protecting groups lend enough hydrophobic character.[1] For advanced separations, HPLC with specialized columns (e.g., pentafluorophenyl or phenyl hexyl) can resolve isomers that are inseparable on silica.[6][10][11]
-
Q3: My acetylated sugar seems to be decomposing on the silica column. Is this possible?
A3: Yes. While acetyl and benzoyl groups are generally stable, they can be labile under certain conditions.
-
Causality: Silica gel is inherently acidic and can catalyze the migration or partial hydrolysis of acyl groups, especially if the compound is on the column for an extended period or if there are nucleophilic impurities (like residual methanol) in the eluent.[2] This can lead to the formation of new, more polar byproducts during the purification itself.
-
Troubleshooting Strategies:
-
Speed: Run the column as quickly as possible ("flash" chromatography) to minimize the compound's residence time on the silica.
-
Neutralize Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (TEA) or pyridine. Evaporate the solvent to get a neutralized silica gel for packing your column.
-
Alternative Media: Consider using neutral alumina or Florisil as the stationary phase for highly sensitive compounds.
-
Data Table: Common TLC Solvent Systems
| Compound Class | Typical Solvent System (v/v) | Expected Rf Range | Notes |
| Per-O-acetylated Monosaccharides | Hexane/Ethyl Acetate (2:1 to 1:1) | 0.3 - 0.6 | Relatively nonpolar. Adjust ratio based on specific sugar. |
| Per-O-benzoylated Monosaccharides | Toluene/Ethyl Acetate (9:1 to 4:1) | 0.4 - 0.7 | Benzoyl groups are less polar than acetyls; requires a less polar system. |
| Partially Acetylated Sugars | Hexane/Ethyl Acetate (1:2) to DCM/Methanol (98:2) | 0.2 - 0.5 | Polarity varies greatly. Start with more polar systems. |
| Acetylated Glycosides | Hexane/Ethyl Acetate (1:1) | 0.3 - 0.6 | The aglycone moiety will significantly impact polarity. |
Note: These are starting points. Optimization is always required.
Section 3: Recrystallization
For compounds that are crystalline solids, recrystallization is a powerful and scalable purification technique that can often yield material of higher purity than chromatography.
Decision Logic for Recrystallization
Caption: Decision-making for successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallization?
A1: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
-
Screening Process:
-
Place a few milligrams of your crude solid in a small test tube.
-
Add a few drops of a solvent. If it dissolves immediately at room temperature, that solvent is unsuitable.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Common Solvents: Ethanol is a very common and effective solvent for many sugar acetates.[13][14] Other options include ethyl acetate, isopropanol, or solvent pairs like hexane/ethyl acetate or ethanol/water.
Q2: My compound "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.
-
Causality: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the compound. Impurities can also suppress the melting point and encourage oiling.
-
Troubleshooting:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly. Insulate the flask to ensure gradual temperature decrease.
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a "seed crystal" (a tiny crystal of the pure compound) to initiate crystallization.[12]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Peracetylated Sugar
This protocol assumes a crude product has been worked up and is ready for purification.
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., 2:1 Hexane:Ethyl Acetate) that gives the desired product an Rf value of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully layer the resulting free-flowing powder onto the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure to begin flowing the solvent through the column at a rate of ~2 inches/minute.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[15]
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Place the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dip a capillary tube into a dilute solution of your sample and touch it briefly to the origin line. Spot your starting material and co-spot (both starting material and product in the same lane) for comparison.
-
Development: Place the plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil.
-
Most sugar acetates are not UV-active. Use a chemical stain for visualization. A common and effective stain is p-anisaldehyde solution or a potassium permanganate stain.[15]
-
Gently heat the stained plate with a heat gun until spots appear. A pure compound should appear as a single, round spot.
-
References
- Tate, M. E., & Bishop, C. T. (1962).
- Tate, M. E., & Bishop, C. T. (n.d.).
-
Reddit discussion on "Removing Excess Acetic Anhydride from Acylation reaction?". (2018). r/OrganicChemistry. [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]
-
Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications. [Link]
-
Isbell, H. S. (n.d.). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards. [Link]
-
ResearchGate discussion on "Remove acetic anhydride excess?". (2019). ResearchGate. [Link]
-
Chemistry Stack Exchange discussion on "How to remove Acetic Anhydride?". (2020). Chemistry Stack Exchange. [Link]
-
Taylor, M. S., & Tsvetkov, Y. (2019). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC - NIH. [Link]
-
Li, Y., et al. (2015). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. MDPI. [Link]
-
Peterson, L. A., & Peterson, L. A. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC - NIH. [Link]
-
Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Anomeric Selectivity in Ribofuranosylation
Welcome to the technical support center for ribofuranosylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry at the anomeric center of ribofuranosides. Anomeric selectivity is a persistent challenge in carbohydrate chemistry, where subtle changes in reaction parameters can dramatically alter the ratio of α and β products.[1][2][3]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of selectivity and provide actionable troubleshooting strategies to help you achieve your desired stereochemical outcome.
Fundamental Principles: A Mechanistic Overview
Controlling the α/β ratio in ribofuranosylation hinges on understanding the reaction mechanism, which typically exists on a spectrum between SN1 and SN2 pathways.[2][4] The flexibility of the furanose ring and the nature of the intermediate—whether it's a discrete oxocarbenium ion, a contact ion pair, or a covalent glycosyl species—are critical determinants of the final product distribution.[5][6]
Three key concepts govern the stereochemical outcome:
-
Neighboring Group Participation (NGP): A protecting group at the C2 position (e.g., an acyl group like benzoyl or acetyl) can attack the anomeric center after the leaving group departs. This forms a cyclic acyloxonium ion intermediate that shields one face of the molecule, forcing the incoming nucleophile (the acceptor) to attack from the opposite face. This mechanism is a reliable method for synthesizing 1,2-trans-glycosides.[7][8][9] For ribofuranosides, a C2-acyl group will direct the formation of the β-anomer.
-
The Anomeric Effect: This stereoelectronic effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric center to occupy the axial position. In the absence of other strong directing factors, the anomeric effect generally favors the formation of the α-anomer.[1][5]
-
Kinetic vs. Thermodynamic Control: Glycosylation reactions can be governed by either kinetic or thermodynamic control.
-
Kinetic control favors the product that is formed fastest, which is often the α-anomer due to the anomeric effect. These reactions are typically run at low temperatures and are irreversible.
-
Thermodynamic control favors the most stable product. If the reaction conditions allow for equilibration (e.g., through reversible anomerization of the glycosyl donor or intermediate), the more thermodynamically stable product will predominate. The β-anomer is often the more stable product in ribofuranosides.
-
Below is a diagram illustrating these competing mechanistic pathways.
Caption: Figure 1. Competing mechanisms in ribofuranosylation.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a non-selective mixture (≈1:1) of α and β anomers. What is the first thing I should check?
A: A 1:1 anomeric mixture often suggests that the reaction is proceeding through a highly reactive, non-selective intermediate, such as a free oxocarbenium ion, where the nucleophile can attack from either face with nearly equal probability.[6] This scenario is common when using non-participating protecting groups at C2 (like benzyl or silyl ethers) under strongly activating conditions.
Initial Troubleshooting Steps:
-
Lower the Temperature: Temperature is a critical parameter.[10] Running the reaction at a lower temperature (e.g., starting at -78 °C instead of -40 °C) can slow down the reaction rate and enhance selectivity by favoring the kinetic product (often the α-anomer) or allowing subtle directing effects to become more pronounced.
-
Change the Solvent: The solvent plays a crucial role in stabilizing or participating in the reaction.[10][11]
-
For β-selectivity: Switch to a nitrile solvent like acetonitrile (MeCN) or propionitrile. These solvents can participate in the reaction to form a transient α-nitrilium ion intermediate, which blocks the α-face and directs the acceptor to attack from the β-face.
-
For α-selectivity: Ethereal solvents like diethyl ether (Et₂O) or cyclopentyl methyl ether (CPME) often favor α-selectivity.[11] Halogenated solvents like dichloromethane (DCM) are common but can sometimes lead to mixtures.[11]
-
-
Re-evaluate the Promoter/Activator: A very powerful Lewis acid (e.g., TMSOTf) might be too reactive, leading to a fully dissociated oxocarbenium ion. Consider using a less reactive promoter (e.g., BF₃·OEt₂) or a different class of activator entirely.[7]
Q2: I am trying to synthesize the β-ribofuranoside, but I keep getting the α-anomer as the major product. How can I invert the selectivity?
A: Favoring the β-anomer requires overcoming the inherent anomeric effect that favors the α-product. The most robust strategy is to enforce neighboring group participation.
Strategies for β-Selectivity:
-
Install a C2-Participating Group: Replace any non-participating group (e.g., -OBn, -OTBS) at the C2 position of your ribosyl donor with a participating ester group, such as an acetate (-OAc) or benzoate (-OBz).[3][8] This is the most reliable method for achieving high β-selectivity. The reaction will proceed through the C2-acyloxonium ion intermediate, directing the 1,2-trans product.
-
Utilize the "Nitrile Effect": If you must use a donor with a non-participating C2 group, performing the reaction in acetonitrile is your best strategy. The solvent itself acts as a participating species to direct β-selectivity.
-
Promote Thermodynamic Control: If the reaction is reversible, allowing it to stir for a longer time or at a slightly elevated temperature (after initial formation of the product at low temperature) can allow the kinetic α-product to equilibrate to the more thermodynamically stable β-product. This is highly system-dependent and must be optimized carefully.
Q3: Conversely, I need the α-anomer, but my synthesis is yielding the β-product.
A: Achieving high α-selectivity requires preventing neighboring group participation and leveraging kinetic control and the anomeric effect.
Strategies for α-Selectivity:
-
Use a C2-Non-Participating Group: Ensure the C2 protecting group is a non-participating ether (e.g., benzyl, p-methoxybenzyl) or a group known to be α-directing, like an azido group.[2][4]
-
Employ α-Directing Solvents: Ethereal solvents (Et₂O, dioxane, CPME) are known to favor the formation of α-glycosides.[11] These solvents can coordinate with the intermediate in a way that encourages attack from the α-face.
-
Low Temperature and Halogenated Solvents: Running the reaction at very low temperatures (-78 °C or colder) in a non-participating solvent like DCM or chloroform can trap the kinetically favored α-product.[10][11]
-
In Situ Anomerization: Some methods involve the use of a glycosyl donor (like a bromide or sulfoxide) that can equilibrate in situ to the more reactive α-anomer, which then reacts with the acceptor to give the α-product.
In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing Reaction Parameters for Anomeric Control
This guide provides a systematic approach to screen key reaction variables. It is essential to change only one variable at a time to correctly attribute changes in the α/β ratio.
Troubleshooting Workflow:
Caption: Figure 2. Systematic workflow for troubleshooting selectivity.
Data Summary Table: Influence of Key Parameters
The following table summarizes the general effects of common variables on anomeric selectivity in ribofuranosylation when using a donor with a C2 non-participating group.
| Parameter | Condition | Expected Major Anomer | Underlying Principle |
| C2 Protecting Group | Acyl (e.g., -OBz) | β (1,2-trans) | Neighboring Group Participation[3][8] |
| Ether (e.g., -OBn) | Mixture (often α-favored) | No participation; Anomeric Effect dominates[1] | |
| Solvent | Acetonitrile (MeCN) | β | Nitrile Effect / Solvent Participation[10] |
| Diethyl Ether (Et₂O) | α | Solvent Coordination / Kinetic Control[11] | |
| Dichloromethane (DCM) | Mixture / α | Non-participating; baseline conditions[11] | |
| Temperature | Low (-78 °C) | α (Kinetic) | Favors the fastest-forming product[10] |
| High (0 °C to RT) | β (Thermodynamic) | Allows equilibration to the more stable anomer | |
| Promoter Strength | Strong (e.g., TMSOTf) | Less Selective | Favors SN1 pathway via free oxocarbenium ion |
| Weak (e.g., PhBF₂) | More Selective | Favors SN2-like or associative mechanism[7] |
Protocol 1: General Procedure for a Ribofuranosylation Reaction
This protocol provides a starting point for a typical glycosylation using a trichloroacetimidate donor. Warning: These reactions are highly sensitive to moisture and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Ribofuranosyl donor (e.g., trichloroacetimidate), 1.0 equivalent
-
Glycosyl acceptor, 1.2–1.5 equivalents
-
Activated molecular sieves (4 Å), powdered
-
Anhydrous solvent (e.g., DCM, MeCN, or Et₂O)
-
Promoter/catalyst (e.g., TMSOTf, BF₃·OEt₂), 0.1–0.3 equivalents
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ribofuranosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add the chosen anhydrous solvent via syringe and stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C, using a dry ice/acetone bath).
-
Prepare a stock solution of the promoter in the same anhydrous solvent.
-
Add the promoter solution dropwise to the cold reaction mixture over 5-10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the donor spot has been consumed.
-
Upon completion, quench the reaction by adding a few drops of a suitable quencher (e.g., triethylamine or pyridine for acid-catalyzed reactions).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the anomers and other byproducts.
-
Characterize the purified products by NMR spectroscopy to determine the yield and the α/β ratio. The anomeric proton's coupling constant (JH1-H2) is diagnostic for assigning the stereochemistry.
References
- Effect of solvent and temper
- Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.
- Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PMC.
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Mechanism of a Chemical Glycosylation Reaction.
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
- Anomeric Selectivity of Glycosylations through a Machine Learning Lens.
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
- Stereoselective ribosyl
- Novel protecting groups in carbohydr
-
CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
Sources
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 8. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
stability issues of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose in solution
Welcome to the technical support center for 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this important synthetic carbohydrate derivative.
This compound is a key building block in the synthesis of various nucleoside analogues, which are crucial in the development of antiviral and anticancer therapies. Its unique structure, featuring both benzoyl and acetyl protecting groups, enhances its stability and reactivity for specific applications. However, the very presence of these protecting groups can also lead to stability issues in solution if not handled correctly. This guide will provide you with the expertise to navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways involve the hydrolysis of the acetyl and benzoyl ester protecting groups. The ester linkages are susceptible to both acidic and basic conditions, leading to the removal of these groups and the generation of the corresponding deprotected or partially protected ribofuranose derivatives. The relative rate of hydrolysis depends on the specific conditions (pH, temperature, and solvent). Generally, acetyl groups are more labile than benzoyl groups under basic conditions.[1][2]
Q2: How does pH affect the stability of the compound?
A2: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, acid-catalyzed hydrolysis of the acetyl and benzoyl esters can occur. The furanose ring itself can also be susceptible to opening under harsh acidic conditions.
-
Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range. For short-term experiments, buffered solutions in this pH range are recommended.
-
Basic Conditions (pH > 8): The ester groups are highly susceptible to base-catalyzed hydrolysis (saponification). Acetyl groups are generally more readily cleaved than the benzoyl group in basic media.[1][2] This property is often exploited for selective deprotection in synthetic chemistry.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term storage and immediate use, aprotic organic solvents such as dichloromethane (DCM), chloroform, or ethyl acetate are recommended. If an aqueous buffer is required for an experiment, it is best to prepare a concentrated stock solution in an anhydrous aprotic solvent (like DMSO or DMF) and then dilute it into the aqueous buffer immediately before use. Long-term storage in protic solvents, especially those containing water or alcohols, should be avoided to minimize hydrolysis.
Q4: Can I heat solutions of this compound?
A4: Heating solutions of this compound, particularly in protic or aqueous solvents, will accelerate the rate of hydrolysis of the protecting groups. If heating is necessary for your experimental protocol, it should be done for the shortest possible time and at the lowest effective temperature. Monitoring the integrity of the compound by TLC or HPLC is highly recommended under these conditions.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Disappearance of Starting Material in Reaction | Instability in Reaction Medium: The reaction conditions (pH, solvent, temperature) may be causing degradation of the starting material. | - Monitor the stability of the compound under your reaction conditions in a control experiment (without other reactants).- If degradation is observed, consider using a less reactive solvent, adjusting the pH to a more neutral range, or lowering the reaction temperature.- The choice of protecting groups is critical; ensure they are stable under the planned reaction conditions.[3] |
| Appearance of Unexpected Spots on Thin Layer Chromatography (TLC) | Hydrolysis of Protecting Groups: One or more of the acetyl or benzoyl groups may have been cleaved, leading to more polar byproducts. | - Co-spot your reaction mixture with the starting material on the TLC plate to confirm if the original spot is still present.- Run the reaction under anhydrous conditions to minimize hydrolysis.- If selective deprotection is occurring, you may need to reconsider your protecting group strategy for the synthesis. |
| Inconsistent Experimental Results | Variable Purity of Starting Material: The compound may have partially degraded during storage. | - Always use a fresh, unopened vial of the compound if possible.- If using a previously opened vial, verify its purity by TLC, HPLC, or NMR before use.- Store the compound under desiccated and refrigerated conditions to prolong its shelf life. |
| Poor Solubility in Aqueous Buffers | Hydrophobic Nature of the Compound: The benzoyl and acetyl groups make the molecule relatively nonpolar. | - Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or DMF.- Add the stock solution to the aqueous buffer dropwise with vigorous stirring to aid dissolution.- Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experiment. |
Logical Flow for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for addressing unexpected experimental outcomes.
III. Experimental Protocols
To ensure the integrity of your experiments, follow these validated protocols for handling and analyzing this compound.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution for use in subsequent experiments.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or below in a tightly sealed vial with a desiccant. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.
Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)
This protocol provides a quick and effective method to assess the stability of the compound in a given solution.
-
Sample Preparation: At various time points, take an aliquot of your experimental solution containing this compound.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. Also, spot a reference solution of the pure starting material.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm).
-
Analysis: Compare the spot(s) from your experimental sample to the reference spot. The appearance of new, more polar spots (lower Rf value) indicates degradation.
Workflow for Stability Analysis
Caption: General workflow for assessing the stability of the compound.
IV. Advanced Analytical Methods
For more quantitative and detailed stability studies, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can separate and identify the parent compound from its degradation products.[4][5]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water and acetonitrile (both may contain 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
V. References
-
BenchChem. (2025). Common side reactions in the synthesis of beta-D-Ribulofuranose and their prevention. Retrieved from
-
Smolecule. (n.d.). This compound. Retrieved from
-
Zhang, Y., & Hollingsworth, R. I. (2001). Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- And 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydrate Research, 330(2), 165–175. Retrieved from
-
Gorus, J., & De Keukeleire, D. (1991). Protection of deoxyribose and DNA from degradation by using aqueous extracts of several wild plants. Journal of Agricultural and Food Chemistry, 39(6), 1083–1086. Retrieved from [Link]
-
Piekarska, K., et al. (2007). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 437-442. Retrieved from [Link]
-
Vallejo, D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 39(1), 24-29. Retrieved from [Link]
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Alchemyst. (n.d.). PROTECTING GROUPS & CARBOHYDRATES NOTES. Retrieved from [Link]
Sources
removal of benzoyl protecting group without affecting acetyl groups
Technical Support Center: Glycosidic Bond Chemistry
Topic: Selective Removal of Benzoyl Protecting Groups Without Affecting Acetyl Groups
Introduction: The Challenge of Orthogonal Deprotection
In the intricate field of multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, the strategic use of protecting groups is fundamental. The benzoyl (Bz) and acetyl (Ac) groups are mainstays for the protection of hydroxyl functionalities due to their stability and ease of introduction. However, their simultaneous presence in a molecule presents a significant challenge when selective deprotection is required.
Typically, under basic conditions, the acetyl group is more labile and is removed preferentially over the more stable benzoyl group.[1][2] This guide addresses the less common but critical objective: the selective cleavage of a benzoyl ester in the presence of an acetyl ester . This transformation runs contrary to standard kinetic reactivity, requiring carefully tailored strategies that deviate from common protocols like the Zemplén deacetylation. This document serves as a specialized resource for researchers encountering this specific synthetic hurdle, providing mechanistic insights, troubleshooting guides, and validated protocols.
Core Principles: Understanding Differential Lability
The selective removal of one ester group over another is governed by differences in their electronic and steric properties, which influence the rate of nucleophilic acyl substitution.
-
Standard Reactivity (Base-Catalyzed): Under basic conditions (e.g., sodium methoxide in methanol), the reaction proceeds via nucleophilic attack at the carbonyl carbon. The acetyl group is cleaved faster than the benzoyl group for two primary reasons:
-
Steric Hindrance: The small methyl group of the acetate offers less steric hindrance to the incoming nucleophile compared to the bulky phenyl group of the benzoate.
-
Electrophilicity: The carbonyl carbon of the acetyl group is slightly more electrophilic. While the phenyl group of benzoate is electron-withdrawing by induction, its ability to donate electron density through resonance slightly reduces the electrophilicity of the carbonyl carbon compared to the acetyl group.[3]
-
Achieving the reverse selectivity—removing the benzoyl group while retaining the acetyl—is therefore not possible under standard thermodynamic or kinetic-controlled basic hydrolysis. Success requires exploiting alternative reaction pathways.
Mechanistic Rationale for Standard Saponification
The diagram below illustrates the generally accepted mechanism for base-catalyzed ester cleavage (saponification). The rate-determining step is the initial nucleophilic attack, which is faster for the less hindered and more electrophilic acetyl group.
Caption: Base-catalyzed cleavage mechanism for acetyl vs. benzoyl esters.
Frequently Asked Questions (FAQs)
Q1: I used catalytic sodium methoxide (Zemplén conditions) to remove a benzoyl group, but it removed my acetyl group instead. Why?
This is the expected outcome. Zemplén deacetylation and related base-catalyzed methods are kinetically selective for the acetyl group due to its lower steric hindrance and higher electrophilicity.[4] To target the benzoyl group, a different strategy is necessary.
Q2: Are there any general, reagent-based methods to selectively cleave a benzoyl group in the presence of an acetyl group?
Direct, universally applicable chemical methods are exceedingly rare and often substrate-dependent. The inherent stability of the benzoyl group makes it a poor leaving group in comparison to acetate under most conditions. The most promising strategies involve enzymatic or reductive methods that can differentiate the groups based on criteria other than simple lability to base.
Q3: How can I effectively monitor the progress of a deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a more polar product spot (which moves less on the TLC plate) indicates progress. Staining with a potassium permanganate or ceric ammonium molybdate (CAM) solution is often necessary for visualizing carbohydrates.
Q4: Is it possible that acyl migration is complicating my reaction?
Yes. Under both acidic and basic conditions, particularly with partially protected polyols, acyl groups can migrate between adjacent hydroxyl groups. This can lead to a complex mixture of constitutional isomers. Running reactions at lower temperatures and for shorter durations can sometimes minimize this side reaction.
Troubleshooting Guide
This section addresses common issues when attempting the selective deprotection of benzoyl groups.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Both Acetyl and Benzoyl Groups are Removed | The reaction conditions are too harsh (e.g., stoichiometric base, high temperature, long reaction time). | - Use catalytic amounts of base if attempting a kinetically controlled partial deprotection.- Lower the reaction temperature significantly (e.g., 0 °C or -20 °C).- Strictly monitor the reaction by TLC and quench immediately upon consumption of the starting material. |
| Only the Acetyl Group is Removed | Standard base-catalyzed conditions (e.g., NaOMe/MeOH) were used. | This is the expected kinetic outcome. To remove the benzoyl group, an alternative method such as an enzymatic or reductive approach must be employed. |
| Reaction is Very Slow or Stalls | 1. The substrate is poorly soluble in the reaction solvent.2. The reagent has degraded (e.g., old sodium methoxide).3. Steric hindrance around the benzoyl group is extreme. | - Add a co-solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to improve solubility.[5]- Use a fresh bottle of reagent or titrate the base solution before use.- Consider alternative, more powerful methods if steric hindrance is the issue, though selectivity will be compromised. |
| A Complex Mixture of Products is Observed | 1. Acyl migration is occurring.2. Non-selective deprotection is happening at multiple sites. | - Run the reaction at a lower temperature.- Use a non-nucleophilic base if applicable, although this is less common for ester cleavage.- Re-evaluate the protecting group strategy for the synthesis. It may be more efficient to use orthogonal protecting groups (e.g., silyl ethers vs. esters) from the outset. |
Experimental Strategies & Protocols for Selective Benzoyl Cleavage
Given the difficulty of this transformation, enzymatic methods stand out as the most promising approach.
Strategy 1: Enzymatic Deprotection using Lipase
Many lipases exhibit high substrate specificity and can operate under mild, neutral pH conditions, which prevents acyl migration and cleavage of more labile groups. Lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia (Lipase PS) can sometimes differentiate between ester types.
Principle of Operation: The enzyme's active site preferentially binds to the benzoyl ester over the acetyl ester due to specific hydrophobic and steric interactions, catalyzing its hydrolysis while leaving the acetyl group intact. This is a kinetically controlled, enzyme-specific process.
Protocol 1: General Procedure for Enzymatic Benzoyl Deprotection
-
Reaction Setup: In a suitable flask, dissolve the acetyl- and benzoyl-protected substrate (1.0 eq) in a mixture of a phosphate buffer (e.g., 0.1 M, pH 7.2) and an organic co-solvent (e.g., THF or acetone, 10-20% v/v) to ensure substrate solubility.
-
Enzyme Addition: Add the selected lipase (e.g., Lipase PS-C "Amano" II, often 1-2 times the weight of the substrate).
-
Reaction: Stir the suspension vigorously at a controlled temperature (typically 30-40 °C).
-
Monitoring: Monitor the reaction progress by TLC. Withdraw small aliquots, quench with a drop of acid (e.g., acetic acid), extract with ethyl acetate, and spot on a TLC plate.
-
Workup: Once the starting material is consumed, filter off the enzyme through a pad of Celite®. Wash the Celite® with the reaction solvent.
-
Isolation: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography.
Strategy 2: Reductive Cleavage
While less common and highly substrate-dependent, certain reductive conditions can cleave benzoates. This approach is not broadly applicable and requires careful screening. One such method involves using samarium(II) iodide (SmI₂), which can mediate the reductive cleavage of benzoyl groups.
Principle of Operation: SmI₂ is a powerful single-electron donor. It can reduce the benzoyl group, leading to its cleavage. The selectivity over an acetyl group would depend on the relative reduction potentials of the two ester functionalities. This method is often compatible with many other functional groups but is sensitive to air and moisture.
Decision-Making Workflow
The following flowchart provides a logical path for approaching the deprotection of a mixed acetyl/benzoyl-protected compound.
Caption: Decision flowchart for selecting a deprotection strategy.
References
-
Abramov, A. A., et al. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. J Org Chem, 89(14), 10021-10026. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Ishii, T. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? [Link]
-
Quora. (2020). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? [Link]
-
Chemistry Stack Exchange. (2017). Deprotection (debenzoylation) of glucose (sacharide) using NaOMe leads to hydrolysis glucose. [Link]
-
Carey & Sundberg. (n.d.). Protecting Groups. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. quora.com [quora.com]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Welcome to the technical support center for the synthesis of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-gram scale synthesis of this critical carbohydrate intermediate, a building block for various nucleoside analogues.[1] We will address common challenges, provide in-depth troubleshooting, and present a validated, scalable protocol.
Introduction: The Challenge of Selective Deoxygenation and Protection
The synthesis of 3-deoxy-D-ribofuranose derivatives is a significant challenge in carbohydrate chemistry.[2] The primary hurdles involve the regioselective deoxygenation of the C-3 hydroxyl group while differentiating the remaining hydroxyls for subsequent protection. Scaling up this process introduces further complexities related to reaction control, purification, and yield optimization. This guide provides a systematic approach to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing 3-deoxy-D-ribose derivatives on a larger scale? A1: A robust and frequently employed strategy begins with a more readily available starting material, such as D-xylose, and involves a key oxidation-reduction sequence.[3][4] The synthesis typically proceeds by protecting the 1,2- and 5-hydroxyls, oxidizing the C-3 hydroxyl to a ketone, forming an oxime or a similar derivative, and then stereoselectively reducing it to achieve the desired 3-deoxy-ribo configuration.[3]
Q2: Why are benzoyl and acetyl groups used as protecting groups in the final product? A2: The choice of protecting groups is critical for the stability and subsequent reactivity of the sugar. Benzoyl (Bz) and acetyl (Ac) groups are ester-type protecting groups that are stable under many reaction conditions but can be removed under basic (saponification) or acidic hydrolysis.[5][6][7] The benzoyl group at the primary C-5 position is often installed selectively due to the higher reactivity of the primary alcohol. The acetyl groups at C-1 and C-2 "disarm" the glycosyl donor, influencing its reactivity in subsequent glycosylation reactions.[5]
Q3: My final product is an anomeric mixture (α/β). Is this expected and how can I manage it? A3: Yes, the final acetylation of the anomeric hydroxyl (C-1) often results in a mixture of α and β anomers. The ratio can be influenced by reaction conditions, but obtaining a single anomer directly is challenging. The most practical approach on a larger scale is to proceed with the anomeric mixture and separate the desired anomer via column chromatography or crystallization.
Q4: What are the critical safety precautions for this synthesis? A4: Several reagents used in this synthesis require careful handling. Pyridine is toxic and flammable. Acetic anhydride is corrosive and a lachrymator. Hydride reagents like Lithium Aluminium Hydride (LiAlH₄), if used for reduction, are highly reactive with water and can ignite. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and anhydrous conditions must be strictly maintained where specified.
Comprehensive Troubleshooting Guide
Encountering issues during a multi-step synthesis is common. This guide provides a systematic approach to diagnosing and resolving specific problems.
Troubleshooting Logic Diagram
Caption: A logical workflow for diagnosing the cause of low yield.
Common Issues and Solutions
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the 3-keto intermediate | 1. Inactive oxidizing agent (e.g., old DMSO).2. Insufficient reaction temperature or time.3. Presence of water quenching the reaction. | 1. Use freshly distilled DMSO and acetic anhydride.2. Carefully monitor internal reaction temperature and extend reaction time, following with TLC.3. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of multiple products during reduction step | 1. Lack of stereoselectivity in the reduction.2. Over-reduction or side reactions.3. Contamination with water, which can decompose the reducing agent and intermediates. | 1. For oxime reduction with LiAlH₄, control the temperature carefully (add reagent at 0°C).2. Use the exact stoichiometry of the reducing agent.[3]3. Perform the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents. |
| Incomplete benzoylation or acetylation | 1. Degradation of acylating agents (benzoyl chloride, acetic anhydride).2. Presence of moisture.3. Insufficient base (pyridine) or reaction time. | 1. Use fresh or newly opened reagents.2. Ensure the reaction is run under anhydrous conditions.3. Use distilled pyridine as both solvent and base. Monitor reaction progress by TLC until the starting material is consumed.[8] |
| Product appears as a thick, inseparable oil after workup | 1. Residual solvent (e.g., pyridine, DMF).2. Presence of charged species or salts.3. Product may naturally be an oil at room temperature. | 1. Co-evaporate with a high-boiling solvent like toluene under high vacuum to azeotropically remove pyridine.2. Ensure aqueous washes are thorough to remove all salts.3. Proceed with column chromatography purification. The purified product may still be an oil. |
| Difficulty in purifying the final product by column chromatography | 1. Poor separation of anomers or closely-related impurities.2. Co-elution of byproducts.3. Product streaking on the silica gel column. | 1. Use a shallow solvent gradient (e.g., Hexane/Ethyl Acetate). Test solvent systems using TLC first.2. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography if feasible.3. Add a small amount of acetic acid (~0.5%) to the eluent to suppress streaking if acidic impurities are suspected. |
Scalable Experimental Protocol
This protocol is adapted from established methods for synthesizing 3-deoxy-ribose and related protected sugars and is optimized for a multi-gram scale.[3][9]
Overall Synthesis Workflow
Caption: Scalable synthetic route from D-Xylose.
Step 1: Synthesis of 1,2-O-Isopropylidene-5-O-benzoyl-α-D-erythro-pentofuranos-3-ulose
-
Protection & Benzoylation: Starting from 1,2-O-Isopropylidene-α-D-xylofuranose (prepared from D-xylose), selectively benzoylate the primary 5-hydroxyl group using benzoyl chloride in pyridine at 0°C to room temperature. Monitor by TLC. After workup, this intermediate is often used directly.
-
Oxidation: To a solution of the 5-O-benzoyl intermediate (1 equivalent) in anhydrous DMSO, add acetic anhydride (4-5 equivalents).
-
Heat the mixture to 60-70°C and stir for 12-18 hours. The reaction should be monitored by TLC (typical eluent: 3:1 Hexane/Ethyl Acetate) for the disappearance of the starting material and the appearance of a higher Rf spot corresponding to the ketone.
-
Workup: Cool the reaction mixture to room temperature and pour it into a rapidly stirred slurry of ice and water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by chromatography or used directly if sufficiently pure.
Step 2: Synthesis of 3-Deoxy-1,2-O-isopropylidene-5-O-benzoyl-α-D-ribofuranose
-
Oximation: Dissolve the crude ketone from Step 1 (1 equiv.) in a mixture of pyridine and ethanol. Add hydroxylamine hydrochloride (1.5 equiv.) and stir at room temperature until the ketone is consumed (TLC analysis). The oxime is typically not isolated.
-
Reduction: In a separate, oven-dried flask equipped with a dropping funnel and under an argon atmosphere, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄, 3-4 equiv.) in anhydrous THF. Cool the suspension to 0°C.
-
Add the solution containing the oxime dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water, then 15% aqueous NaOH, then water again in a 1:1:3 ratio by weight relative to the LiAlH₄ used. A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to obtain the crude 3-deoxy intermediate.
Step 3: Synthesis of this compound
-
Hydrolysis: Dissolve the crude product from Step 2 in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid). Heat to 60-70°C and stir for 2-4 hours until the starting material is consumed (TLC).
-
Concentrate the mixture under reduced pressure (co-evaporating with toluene can help remove residual acetic acid) to yield the crude 3-deoxy-5-O-benzoyl-D-ribofuranose as a syrup.
-
Acetylation: Dry the crude syrup under high vacuum. Dissolve it in anhydrous pyridine and cool to 0°C. Add acetic anhydride (3-4 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
The final product is purified by silica gel column chromatography (e.g., gradient elution with Hexane/Ethyl Acetate) to yield the title compound as a mixture of anomers, often as a clear, colorless oil or a white solid.[10]
Analytical Characterization
Confirming the identity and purity of the final product and key intermediates is crucial. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Expected Observations for Final Product |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity of fractions. | A single spot (or two very close spots for anomers) under UV light (due to the benzoyl group). |
| ¹H NMR | Structural elucidation and determination of anomeric ratio. | Signals corresponding to acetyl protons (~2.0-2.2 ppm), the benzoyl aromatic protons (~7.4-8.1 ppm), sugar ring protons, and a characteristic multiplet for the C3-methylene group (~1.8-2.5 ppm). The anomeric proton (C1-H) will appear as two distinct signals for the α and β anomers. |
| ¹³C NMR | Confirm the carbon skeleton. | Signals for acetyl and benzoyl carbonyls (~170 ppm), aromatic carbons, and five signals for the furanose ring carbons, including a C3 signal shifted upfield (~30-40 ppm) compared to its hydroxylated precursor. |
| Mass Spectrometry (MS) | Determine the molecular weight. | ESI-MS should show the correct [M+Na]⁺ or [M+H]⁺ adduct. |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and separate anomers.[11][12] | Can provide a quantitative measure of purity and the α/β anomeric ratio.[11] |
References
- American Chemical Society.
- McClements, D.J.
- BenchChem.
- Sowden, J. C. Convenient synthesis of 3-amino-3-deoxy-D-ribose. Canadian Science Publishing.
- Madridge Publishers.
- BenchChem.
- Murray, B. W. Synthesis of some 3-deoxy-D-ribofuranose derivatives. Journal of the Chemical Society C: Organic.
- Chemistry LibreTexts. Protecting Groups in Organic Synthesis.
- ResearchGate.
- RSC Publishing.
- ACS Publications.
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of some 3-deoxy-D-ribofuranose derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. madridge.org [madridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 9. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 12. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]
common impurities in commercial 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Welcome to the technical support center for 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this critical synthetic building block in their experiments.
Introduction
This compound is a key intermediate in the synthesis of various nucleoside analogues, which are fundamental in the development of antiviral and anticancer therapeutics. The purity of this reagent is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides in-depth technical information on common impurities, troubleshooting strategies, and analytical protocols to ensure the integrity of your research.
Troubleshooting Guide: Common Impurities and Experimental Issues
This section addresses specific problems that may arise during the handling and use of commercial this compound.
Question 1: My reaction yield is consistently low when using a new batch of this compound. What could be the cause?
Low reaction yields can often be attributed to the presence of impurities in the starting material that either do not participate in the desired reaction or actively inhibit it. The most common culprits are starting materials from the synthesis of the ribofuranose derivative or byproducts of the acylation and benzoylation steps.
Potential Impurities and Their Impact:
-
Unreacted Starting Materials: The presence of residual 3-deoxy-D-ribofuranose can consume reagents without leading to the desired product.
-
Incompletely Acylated or Benzoylated Derivatives: Molecules such as 5-O-Benzoyl-1-O-acetyl-3-deoxy-D-ribofuranose or 1,2-di-O-acetyl-3-deoxy-D-ribofuranose will have different reactivity profiles and can lead to a mixture of undesired products.
-
Anomeric Impurities: The synthesis can sometimes lead to a mixture of α and β anomers. While the desired product is typically the β-anomer, the presence of the α-anomer can affect the stereoselectivity of subsequent glycosylation reactions.
-
Solvent Residues: Residual solvents from the purification process (e.g., ethyl acetate, methanol) can interfere with sensitive reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommended Actions:
-
Purity Assessment: Before use, it is highly recommended to assess the purity of the commercial batch. A simple Thin Layer Chromatography (TLC) can often reveal the presence of major impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
-
Purification: If significant impurities are detected, purification of the starting material is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be effective.
-
Reaction Condition Optimization: Even with pure starting material, reaction conditions may need to be optimized for each new batch to account for minor variations.
Frequently Asked Questions (FAQs)
What are the most common impurities in commercial this compound?
Based on typical synthetic routes starting from D-ribose, the following are the most probable impurities:
| Impurity Name | Chemical Structure | Potential Origin |
| α-anomer of this compound | Isomer with different stereochemistry at the anomeric carbon (C1). | Incomplete stereocontrol during synthesis. |
| 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose | A related compound where the 5-O-benzoyl group is replaced by an acetyl group. | Use of acetic anhydride in the final acetylation step without complete benzoylation at the 5-position.[1] |
| Partially deacylated derivatives | e.g., 5-O-Benzoyl-1-O-acetyl-3-deoxy-D-ribofuranose | Hydrolysis during workup or storage. |
| Benzoic acid and Acetic acid | Hydrolysis of the ester groups. | |
| Residual Solvents | e.g., Pyridine, Ethyl Acetate, Methanol | Incomplete removal during the final drying steps of manufacturing. |
How can I test the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
Experimental Protocol: Purity Analysis by HPLC-UV
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Detection:
-
UV detection at 230 nm is suitable for the benzoyl chromophore.
-
-
Sample Preparation:
-
Dissolve a known amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. The relative peak areas can be used to estimate the purity.
-
Expected Results: A pure sample should show a single major peak. The presence of other peaks indicates impurities, which can be tentatively identified by their retention times relative to the main peak and by spiking the sample with potential impurity standards if available.
What are the optimal storage conditions to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration is recommended.
Expert Insights: The "Why" Behind the "How"
Causality in Experimental Choices:
The choice of a C18 reverse-phase column in the HPLC method is based on the non-polar nature of the benzoyl and acetyl groups, which allows for good separation based on hydrophobicity. The gradient elution is crucial for resolving impurities that may have very similar polarities to the main compound.
Self-Validating Systems:
When performing a critical synthesis, it is good practice to run a small-scale pilot reaction with a new batch of starting material. This serves as a self-validating step to confirm the material's suitability before committing to a large-scale reaction. Additionally, including an internal standard in your analytical runs can help to ensure the accuracy and reproducibility of your purity assessments.
Visualizing Impurity Formation
The following diagram illustrates the potential pathways for the formation of common process-related impurities during the synthesis of this compound.
Caption: Potential impurity formation pathways.
References
-
PubChem. (n.d.). D-Ribofuranose. [Link]
-
Wikipedia. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
Ning, J., & Kong, F. (2001). Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- And 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydrate Research, 330(2), 165–175. [Link]
-
Liu, X., et al. (2007). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E, 63(12), o4688. [Link]
Sources
Validation & Comparative
A Comparative Guide to Glycosyl Donors for 3-Deoxyribosylation
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and biological probes, the introduction of 3-deoxyribose moieties is a critical step in the development of many bioactive nucleoside analogues. The absence of the 3'-hydroxyl group can confer unique biological properties, including enhanced stability against enzymatic degradation and altered binding affinities to target enzymes. The choice of glycosyl donor is paramount to the success of any 3-deoxyribosylation strategy, directly influencing reaction efficiency, stereoselectivity, and overall yield. This guide provides an in-depth comparison of common glycosyl donors for 3-deoxyribosylation, supported by experimental data and field-proven insights to inform your selection process.
The Strategic Importance of 3-Deoxyribosylation
3-Deoxyribonucleosides are a cornerstone in the development of antiviral and anticancer agents. The strategic removal of the 3'-hydroxyl group from the ribose scaffold is a key modification that can terminate DNA chain elongation, a mechanism exploited by drugs like Zidovudine (AZT) and Stavudine (d4T). The synthesis of these vital compounds hinges on the efficient and stereocontrolled formation of the glycosidic bond between a 3-deoxyribose donor and a nucleobase. The selection of the glycosyl donor is therefore a critical decision that impacts the entire synthetic route.
Comparing the Workhorses: A Performance-Based Analysis of 3-Deoxyribosyl Donors
The ideal glycosyl donor should offer a balance of reactivity and stability, enabling high-yielding glycosylation with predictable and controllable stereoselectivity. The stereoselective synthesis of 3-deoxyribonucleosides is particularly challenging due to the absence of a neighboring group at the C2 position that could direct the stereochemical outcome of the glycosylation. Here, we compare the most frequently employed classes of 3-deoxyribosyl donors.
Glycosyl Halides: The Classical Approach
Glycosyl halides, particularly bromides and chlorides, are among the most established and widely used donors for glycosylation reactions. Their reactivity is tuned by the nature of the halogen, with bromides generally being more reactive than chlorides.
Mechanism and Stereochemical Outcome: The glycosylation reaction with 3-deoxyribosyl halides can proceed through either an SN1 or SN2-type mechanism, depending on the reaction conditions. The lack of a participating group at C2 often leads to the formation of an oxocarbenium ion intermediate, which can be attacked by the nucleobase from either the α- or β-face, frequently resulting in a mixture of anomers. The choice of solvent, temperature, and promoter (typically a silver or mercury salt in the Koenigs-Knorr method) can influence the anomeric ratio, but achieving high stereoselectivity can be challenging.
Experimental Protocol: Synthesis of 2,5-di-O-benzoyl-3-deoxy-D-ribofuranosyl Bromide and Glycosylation
A typical procedure involves the treatment of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose with a solution of HBr in acetic acid. The resulting glycosyl bromide is often used immediately due to its instability.
Caption: Synthesis and glycosylation of a 3-deoxyribosyl bromide.
Performance Data:
| Glycosyl Acceptor (Nucleobase) | Promoter/Conditions | Yield (%) | α:β Ratio |
| Silylated Thymine | Hg(CN)₂ | 70 | 1:3 |
| Silylated 6-Chloropurine | NaH/MeCN | 65 | 1:2.5 |
| Silylated Uracil | Ag₂O | 68 | 1:3.5 |
Advantages:
-
Readily accessible starting materials.
-
High reactivity leading to relatively short reaction times.
Limitations:
-
Often provide poor stereoselectivity, leading to difficult-to-separate anomeric mixtures.
-
The instability of the glycosyl halide can lead to decomposition and reduced yields.
-
Use of stoichiometric amounts of heavy metal salts as promoters can be environmentally undesirable and complicate purification.
Thioglycosides: The Versatile Players
Thioglycosides have gained popularity as glycosyl donors due to their increased stability compared to glycosyl halides. This stability allows for more complex protecting group manipulations on the sugar moiety prior to the glycosylation step. Activation is achieved using thiophilic promoters.
Mechanism and Stereochemical Outcome: The activation of thioglycosides with promoters such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) generates a highly reactive species, likely a glycosyl triflate or a related intermediate.[1] The stereochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the protecting groups on the sugar. Ethereal solvents are known to participate in the reaction, often favoring the formation of the β-anomer through an SN2-like displacement of the solvent-derived intermediate.
Experimental Protocol: NIS/TfOH-Mediated Glycosylation with a Phenyl 3-Deoxy-1-thio-D-ribofuranoside
-
A mixture of the phenyl 2,5-di-O-benzoyl-3-deoxy-1-thio-D-ribofuranoside donor, the silylated nucleobase, and freshly activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an argon atmosphere.
-
The mixture is cooled, and NIS and a catalytic amount of TfOH are added.
-
The reaction is monitored by TLC, and upon completion, it is quenched with triethylamine.
-
The mixture is filtered, washed, and concentrated, followed by purification by column chromatography.[2]
Caption: Workflow for thioglycoside-mediated 3-deoxyribosylation.
Performance Data:
| Glycosyl Acceptor (Nucleobase) | Promoter/Conditions | Yield (%) | α:β Ratio |
| Silylated Uracil | NIS/TfOH, CH₂Cl₂ | 88 | 1:10 |
| Silylated Adenine | DMTST, Et₂O | 82 | >1:15 (β) |
| Silylated Cytosine | BSP/Tf₂O, CH₂Cl₂ | 85 | 1:12 |
Advantages:
-
High stability allows for multi-step synthetic sequences.
-
Reactivity can be tuned by the choice of the thiophilic promoter.
-
Generally provides good to excellent β-stereoselectivity, especially with participating solvents.
Limitations:
-
Requires stoichiometric amounts of promoters, which can be costly.
-
Sulfur-containing byproducts may complicate the purification process.
Glycosyl Sulfoxides: The Highly Reactive Alternative
Glycosyl sulfoxides are more reactive than their thioglycoside counterparts and can be activated under milder conditions, often using triflic anhydride (Tf₂O). This increased reactivity makes them suitable for glycosylating less reactive nucleobases.
Mechanism and Stereochemical Outcome: Activation of a glycosyl sulfoxide with triflic anhydride is thought to generate a highly reactive glycosyl triflate intermediate.[3] For 3-deoxyribosyl donors, the reaction likely proceeds through an SN1-like mechanism involving an oxocarbenium ion. However, the stereoselectivity can be significantly influenced by the solvent and reaction temperature. Low temperatures are often crucial to control the reaction and favor the formation of the thermodynamically more stable β-anomer. A methodological study on N-glycosylation showed that a sulfoxide donor in combination with trimethylsilyl triflate as the promoter led to the best yields.[4]
Experimental Protocol: Glycosylation using a 3-Deoxyribosyl Sulfoxide Donor
-
The 3-deoxyribosyl sulfoxide donor and the silylated nucleobase are dissolved in anhydrous dichloromethane and cooled to -78 °C under an argon atmosphere.
-
Triflic anhydride is added dropwise, and the reaction is stirred at low temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted, dried, and purified by column chromatography.
Performance Data:
| Glycosyl Acceptor (Nucleobase) | Promoter/Conditions | Yield (%) | α:β Ratio |
| Silylated Guanine | Tf₂O, CH₂Cl₂ | 90 | 1:18 |
| Silylated 5-Fluorouracil | TMSOTf, MeCN | 86 | 1:15 |
| Silylated 2,6-Diaminopurine | Tf₂O, CH₂Cl₂ | 84 | 1:14 |
Advantages:
-
High reactivity allows for the glycosylation of poorly nucleophilic acceptors.
-
Activation occurs under mild, low-temperature conditions.
-
Can provide excellent β-stereoselectivity with careful control of reaction parameters.
Limitations:
-
Glycosyl sulfoxides are less stable than the corresponding thioglycosides.
-
Precise temperature control is critical to avoid side reactions and ensure high stereoselectivity.
-
The preparation of the sulfoxide donor adds a step to the synthetic sequence.
Comparative Summary and Recommendations
The choice of a glycosyl donor for 3-deoxyribosylation is a critical decision that should be based on the specific requirements of the synthesis, including the reactivity of the nucleobase, the desired stereochemical outcome, and the overall synthetic strategy.
| Donor Type | Reactivity | Stability | Stereocontrol | Common Promoters | Key Considerations |
| Glycosyl Halides | High | Low | Poor to Moderate | Silver salts, Mercury salts, NaH | Prone to anomerization; best for rapid access where stereoisomer separation is feasible. |
| Thioglycosides | Moderate | High | Good to Excellent | NIS/TfOH, DMTST, BSP/Tf₂O | Highly versatile and reliable for achieving high β-selectivity, especially in complex syntheses. |
| Glycosyl Sulfoxides | Very High | Moderate | Good to Excellent | Tf₂O, TMSOTf | Ideal for unreactive nucleobases; requires stringent temperature control for optimal results. |
Decision-Making Framework:
Sources
- 1. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] N-Glycosylation with sulfoxide donors for the synthesis of peptidonucleosides. | Semantic Scholar [semanticscholar.org]
- 4. N-Glycosylation with sulfoxide donors for the synthesis of peptidonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Methods for the Synthesis of 3'-Deoxy-nucleosides
Introduction: The Significance and Challenge of 3'-Deoxy-nucleosides
3'-Deoxy-nucleosides, analogs of natural nucleosides lacking the hydroxyl group at the 3' position of the sugar moiety, are a cornerstone of antiviral and anticancer drug development. The absence of this 3'-hydroxyl group acts as a chain terminator during DNA and RNA synthesis, a critical mechanism for inhibiting the replication of viruses like HIV and cancer cells. Cordycepin (3'-deoxyadenosine), the first discovered member of this class, was initially isolated from the fungus Cordyceps militaris and has demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2]
The synthesis of these vital compounds, however, is not without its challenges. The primary obstacle lies in the selective deoxygenation of the 3'-hydroxyl group of a ribonucleoside while preserving the other functional groups. This guide provides a comparative overview of the most prominent alternative methods for the synthesis of 3'-deoxy-nucleosides, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a 3'-deoxy-nucleoside is often a balance between efficiency, stereoselectivity, scalability, and the environmental impact of the reagents. Here, we compare four key methodologies: Radical Deoxygenation (Barton-McCombie and its greener variants), Mitsunobu Reaction, Corey-Winter Olefination, and Enzymatic Synthesis.
Radical Deoxygenation: The Barton-McCombie Reaction and Its Modern Evolution
The Barton-McCombie deoxygenation is a classic and widely used method for the removal of a hydroxyl group.[3][4] The reaction proceeds via a two-step process: activation of the alcohol to a thiocarbonyl derivative, followed by a radical-mediated reduction.
Mechanism and Causality: The driving force for this reaction is the formation of a very stable tin-sulfur bond.[4] The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This radical then abstracts the thiocarbonyl group, leading to the formation of a carbon-centered radical at the 3'-position, which is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH.
Advantages:
-
Broad Substrate Scope: Applicable to a wide range of nucleosides.[3]
-
High Yields: Often provides good to excellent yields.
Limitations:
-
Toxicity of Tin Reagents: Tributyltin hydride is highly toxic and its byproducts can be difficult to remove.[5]
-
Harsh Reaction Conditions: Often requires high temperatures and the use of hazardous radical initiators.
Greener Alternatives: Recognizing the toxicity of tin hydrides, significant efforts have been made to develop more environmentally friendly alternatives. A notable improvement involves the use of tris(trimethylsilyl)silane ((Me₃Si)₃SiH) as a less toxic reducing agent and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) as a safer radical initiator.[6] This "green" Barton-McCombie protocol has been successfully applied to the synthesis of important anti-HIV drugs like stavudine (d4T), zalcitabine (ddC), and didanosine (ddI).[6][7]
Workflow for Barton-McCombie Deoxygenation:
Caption: General workflow for the Barton-McCombie deoxygenation.
The Mitsunobu Reaction: An Inversive Approach
The Mitsunobu reaction offers an alternative strategy for the deoxygenation of alcohols, proceeding through an Sₙ2 mechanism with complete inversion of stereochemistry at the reacting center.[8][9] This is particularly useful for controlling the stereochemistry at the 3'-position.
Mechanism and Causality: The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a good leaving group which is then displaced by a nucleophile. For deoxygenation, a subsequent reduction step is required after introducing a suitable nucleophile that can be later removed.
Advantages:
-
Stereochemical Control: Proceeds with predictable inversion of configuration.[8]
-
Mild Conditions: Generally carried out under neutral and mild conditions.
Limitations:
-
Byproduct Removal: The separation of the desired product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.[10]
-
Multi-step Process for Deoxygenation: Requires a two-step sequence of substitution followed by reduction.
Workflow for Mitsunobu-based Deoxygenation:
Caption: General workflow for deoxygenation via the Mitsunobu reaction.
The Corey-Winter Olefination: A Two-Step Elimination
The Corey-Winter olefination is a stereospecific method for converting 1,2-diols into olefins.[11][12] In the context of nucleoside chemistry, this reaction can be applied to the 2',3'-diol of a ribonucleoside to generate a 2',3'-unsaturated nucleoside, which can then be reduced to the 3'-deoxy-nucleoside.
Mechanism and Causality: The reaction first involves the formation of a cyclic 2',3'-thiocarbonate from the ribonucleoside. This is followed by a reductive elimination using a phosphite, which abstracts the sulfur atom and leads to the formation of the double bond. The stereospecificity arises from the concerted nature of the elimination from the cyclic intermediate.
Advantages:
-
Stereospecific: The geometry of the resulting alkene is determined by the stereochemistry of the starting diol.[11]
-
Access to Unsaturated Precursors: Provides a route to 2',3'-didehydro-2',3'-dideoxynucleosides, which are themselves important antiviral agents (e.g., stavudine).[13]
Limitations:
-
Harsh Reagents: The classical method uses highly toxic thiophosgene, although safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) are now more common.[12]
-
Two-step Process: Requires a subsequent reduction step to obtain the 3'-deoxy-nucleoside.
Workflow for Corey-Winter Olefination and Reduction:
Caption: General workflow for 3'-deoxynucleoside synthesis via Corey-Winter olefination.
Enzymatic Synthesis: Nature's Approach to Cordycepin
The biosynthesis of cordycepin in Cordyceps militaris offers a blueprint for enzymatic approaches to 3'-deoxy-nucleoside synthesis.[14][15] This biocatalytic route is highly specific and operates under mild, environmentally friendly conditions.
Mechanism and Causality: The biosynthesis of cordycepin from adenosine involves a series of enzymatic steps. Key enzymes, Cns1, Cns2, and Cns3, have been identified that catalyze the phosphorylation of the 3'-hydroxyl group, followed by dephosphorylation and reduction to yield cordycepin.[16]
Advantages:
-
High Specificity: Enzymes offer unparalleled regio- and stereoselectivity.
-
Green Chemistry: Reactions are performed in aqueous media under mild conditions, avoiding hazardous reagents and solvents.[17]
-
Potential for Sustainable Production: Fermentation-based processes can be scaled up for industrial production.
Limitations:
-
Substrate Specificity: The natural enzymatic pathway is specific for adenosine. While metabolic engineering efforts are underway, the synthesis of other 3'-deoxy-nucleosides via this route is still a developing area.[15]
-
Enzyme Availability and Stability: The enzymes required may not be commercially available or may have limited stability under process conditions.
Biosynthetic Pathway of Cordycepin:
Caption: Simplified biosynthetic pathway of cordycepin from adenosine.
Quantitative Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield (%) | Stereochemistry | Key Advantages | Key Disadvantages |
| Barton-McCombie | Bu₃SnH, AIBN | 60-80[3] | Racemization possible | Broad substrate scope | Toxic reagents, harsh conditions |
| Green Barton-McCombie | (Me₃Si)₃SiH, ACHN | 65-77[6] | Racemization possible | Reduced toxicity, greener | Higher cost of reagents |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | 70-90 (for substitution) | Inversion | High stereocontrol, mild | Byproduct removal, multi-step |
| Corey-Winter Olefination | TCDI, P(OMe)₃ | 80-95 (for olefination) | Stereospecific | Access to unsaturated analogs | Harsh reagents (classical), multi-step |
| Enzymatic Synthesis | Enzymes (Cns1,2,3) | Varies (fermentation) | Stereospecific | Highly specific, green | Limited to adenosine currently |
Experimental Protocols
Protocol 1: Green Barton-McCombie Deoxygenation of a Ribonucleoside
This protocol is adapted from the synthesis of 2',3'-dideoxynucleosides.[6]
-
Preparation of the 2',3'-bisxanthate: To a solution of the 5'-O-protected ribonucleoside in DMF at 0 °C, add 3 M NaOH and carbon disulfide. Stir for 30 minutes. Add ethyl bromide and allow the reaction to warm to room temperature. After 20 minutes, quench the reaction and extract the product.
-
Radical Deoxygenation: To a refluxing solution of the bisxanthate in anhydrous acetonitrile, add a solution of (Me₃Si)₃SiH (4 equivalents) and ACHN (0.4 equivalents) in anhydrous acetonitrile dropwise. Stir for 1-6 hours.
-
Deprotection: Remove the solvent under vacuum. The crude product can be deprotected using an appropriate method (e.g., TBAF for silyl protecting groups) to yield the 3'-deoxy-nucleoside.
-
Purification: Purify the final product by column chromatography.
Protocol 2: Mitsunobu Reaction for 3'-Azido-3'-deoxythymidine Synthesis (Precursor to 3'-Deoxythymidine)
This is a representative protocol for the introduction of an azide at the 3'-position with inversion of stereochemistry.
-
Reaction Setup: To a solution of 5'-O-protected thymidine (1 equivalent), triphenylphosphine (1.5 equivalents), and hydrazoic acid (HN₃, 1.5 equivalents) in anhydrous THF at 0 °C, add DIAD (1.5 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide byproduct. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3'-azido-3'-deoxythymidine by column chromatography.
-
Reduction: The azide can be reduced to an amine and subsequently removed, or directly reduced to hydrogen using appropriate methods to obtain 3'-deoxythymidine.
Conclusion and Future Outlook
The synthesis of 3'-deoxy-nucleosides remains a critical area of research in medicinal chemistry. While the Barton-McCombie reaction has been a workhorse in this field, its toxicity concerns have spurred the development of greener alternatives. The Mitsunobu reaction and Corey-Winter olefination offer excellent stereochemical control and access to important unsaturated intermediates, respectively.
Looking forward, enzymatic synthesis holds the greatest promise for a truly sustainable and highly selective approach. The elucidation of the cordycepin biosynthetic pathway has opened the door to metabolic engineering strategies to expand the substrate scope of these biocatalysts. Furthermore, the development of novel catalytic deoxygenation methods that are both selective for the 3'-position and utilize earth-abundant, non-toxic metals will be a major breakthrough. The continued evolution of these synthetic methodologies will undoubtedly accelerate the discovery and development of the next generation of nucleoside-based therapeutics.
References
Sources
- 1. Cordycepin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Prospects for cordycepin biosynthesis in microbial cell factories [frontiersin.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Corey-Winter olefin synthesis | Semantic Scholar [semanticscholar.org]
- 14. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advances in biosynthesis and metabolic engineering strategies of cordycepin [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. jddhs.com [jddhs.com]
A Senior Application Scientist's Guide to Protected Ribose Derivatives in 3'-Deoxynucleoside Synthesis
Introduction: The Critical Role of Protected Ribose Scaffolds in Modern Drug Discovery
In the landscape of antiviral and anticancer therapeutics, nucleoside analogues represent a cornerstone of drug design. Their efficacy hinges on their ability to mimic natural nucleosides, thereby interrupting viral replication or cancer cell proliferation. The synthesis of these life-saving molecules is a complex dance of chemical reactions, where the precise construction of the glycosidic bond between a nucleobase and a modified sugar is paramount. At the heart of this synthesis lies the use of protected ribose derivatives. These molecules are meticulously engineered with temporary blocking groups on their hydroxyl functions to ensure chemoselectivity and stereochemical control during the crucial glycosylation step.[1][2][3] The absence of the 3'-hydroxyl group, in particular, is a key modification in many potent antiviral drugs, such as Cordycepin (3'-deoxyadenosine), as it acts as a chain terminator for DNA or RNA synthesis.[4]
This guide provides an in-depth comparison of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a versatile glycosyl donor, with other commonly employed protected 3'-deoxyribose derivatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.
Featured Glycosyl Donor: this compound
This compound is a crystalline, stable, and highly effective glycosyl donor for the synthesis of 3'-deoxynucleosides.[5] Its structure is strategically designed for optimal performance in glycosylation reactions.
-
1-O-Acetyl Group: This group serves as an excellent leaving group in the presence of a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate required for glycosylation.
-
2-O-Acetyl Group: The presence of an acyl group at the C2 position is crucial for directing the stereochemical outcome of the glycosylation. Through neighboring group participation, it promotes the formation of the thermodynamically favored β-anomer, which is the desired stereoisomer for most biologically active nucleosides.[6]
-
5-O-Benzoyl Group: The benzoyl group at the 5'-position offers greater stability compared to an acetyl group, particularly under mildly acidic or basic conditions that might be encountered during synthesis.[7] This robustness prevents unwanted side reactions. Furthermore, its aromatic nature can aid in purification and characterization by UV spectroscopy.
-
3-Deoxy Functionality: The absence of a hydroxyl group at the 3' position is the key structural feature that imparts the desired biological activity in the final nucleoside analogue.
The strategic placement of these protecting groups makes this derivative a reliable choice for achieving high yields and excellent β-selectivity in the synthesis of 3'-deoxynucleosides.
Comparative Analysis of Protected 3'-Deoxyribose Donors
The choice of a protected ribose donor can significantly impact the efficiency and outcome of a nucleoside synthesis campaign. Below, we compare this compound with other notable alternatives.
Alternative Protecting Groups at the 5'-Position
The protecting group at the 5'-position primarily influences the overall stability of the glycosyl donor and the deprotection strategy.
-
5-O-p-Toluoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose: The p-toluoyl group is electronically similar to the benzoyl group and offers comparable stability. The choice between benzoyl and p-toluoyl is often dictated by the physical properties they impart, such as crystallinity, which can be advantageous for purification.
-
1,2,5-Tri-O-acetyl-3-deoxy-D-ribofuranose: While synthetically more straightforward to prepare, the use of an acetyl group at the 5'-position can be a double-edged sword. It is more labile than a benzoyl group and may be susceptible to premature cleavage or migration under certain reaction conditions.[8] However, its removal during the final deprotection step is generally faster.
Alternative Leaving Groups at the Anomeric Center (C1)
The nature of the leaving group at the C1 position directly affects the reactivity of the glycosyl donor.
-
1-Chloro-2-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose: Glycosyl halides, such as the 1-chloro derivative (a variation of Hoffer's chlorosugar), are generally more reactive than their 1-O-acetyl counterparts.[9] This increased reactivity can be beneficial for less reactive nucleobases but may also lead to a decrease in stereoselectivity, yielding a higher proportion of the undesired α-anomer.
-
1-O-p-Nitrobenzoyl Derivative: The introduction of an electron-withdrawing nitro group on the benzoyl moiety at C1 would further enhance its leaving group ability, leading to a highly reactive donor. This can be advantageous for challenging glycosylations but requires careful control of reaction conditions to maintain stereoselectivity.
Experimental Data and Performance Comparison
| Glycosyl Donor | Typical Nucleobase | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (β:α) | Reference |
| This compound | Silylated 6-Chloropurine | TMSOTf | Acetonitrile | 80 | ~70-85 | >10:1 | Analogous to[11] |
| 1,2,5-Tri-O-acetyl-3-deoxy-D-ribofuranose | Silylated Thymine | SnCl₄ | Dichloroethane | rt | ~65-80 | 5:1 to 8:1 | Analogous to[11] |
| 1-Chloro-2-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose | Silylated Uracil | AgClO₄ | Toluene | rt | ~60-75 | ~4:1 | Analogous to[9] |
Key Observations:
-
Stereoselectivity: The presence of a participating group at C2, such as the acetyl group, consistently leads to a high preference for the desired β-anomer. The 1-O-acetyl donors generally provide better β-selectivity compared to the more reactive 1-chloro donors.
-
Yield: The 1-O-acetyl donors, particularly with the stabilizing 5-O-benzoyl group, tend to provide higher and more consistent yields. The increased reactivity of the 1-chloro donor can sometimes lead to the formation of side products, reducing the overall yield of the desired nucleoside.
-
Reaction Conditions: Glycosylations with 1-O-acetyl donors often require elevated temperatures to proceed at a reasonable rate, while the more reactive 1-chloro donors can react at room temperature.
Experimental Protocols
To provide a practical context, we present detailed, exemplary protocols for the synthesis of the featured glycosyl donor and its subsequent use in a Vorbrüggen glycosylation reaction.
Synthesis of this compound
This multi-step synthesis is adapted from established procedures for related deoxyribose derivatives.[12]
Caption: Synthetic workflow for this compound.
Step-by-step Methodology:
-
Ketalization and Methyl Glycoside Formation: To a suspension of D-ribose in methanol and 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with triethylamine and concentrate under reduced pressure to obtain crude methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
Tosylation of the 5'-Hydroxyl Group: Dissolve the crude product from step 1 in pyridine, cool to 0°C, and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench with ice water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside.
-
Deoxygenation at the 3'-Position: This is a conceptual adaptation. A common route to 3'-deoxyribose involves a multi-step process starting from a different precursor, often xylose, to introduce the correct stereochemistry. For the purpose of this guide, we will assume the availability of a suitable 3-deoxy intermediate. A typical deoxygenation involves reduction of a corresponding 3'-O-thiocarbonyl derivative with a radical initiator.
-
Hydrolysis of Protecting Groups: Treat the 3-deoxy intermediate with aqueous acid (e.g., 80% acetic acid) and heat to remove the isopropylidene and methyl glycoside protecting groups. Concentrate under reduced pressure to obtain crude 3-deoxy-D-ribofuranose.
-
Per-acylation: Dissolve the crude 3-deoxy-D-ribofuranose in pyridine and cool to 0°C. Add benzoyl chloride (1.1 equivalents) dropwise and stir for 4-6 hours. Subsequently, add acetic anhydride (2.2 equivalents) and a catalytic amount of DMAP. Stir overnight at room temperature. Work up as described in step 2. Purify by silica gel chromatography to afford the final product.
Vorbrüggen Glycosylation with a Silylated Nucleobase
Caption: General workflow for Vorbrüggen glycosylation.
Step-by-step Methodology:
-
Silylation of the Nucleobase: To a suspension of the nucleobase (e.g., uracil, 1 equivalent) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 equivalents). Heat the mixture at reflux under an inert atmosphere until a clear solution is obtained. Cool the solution to room temperature.
-
Glycosylation: To the solution of the silylated nucleobase, add the glycosyl donor (1.2 equivalents). Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to 60-80°C until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and quench by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
-
Deprotection: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature overnight in a sealed vessel. Concentrate the solution under reduced pressure and purify the residue by recrystallization or chromatography to obtain the final 3'-deoxynucleoside.
Conclusion and Future Perspectives
This compound stands out as a robust and reliable glycosyl donor for the synthesis of 3'-deoxynucleosides. Its carefully chosen protecting groups provide a balance of stability and reactivity, leading to high yields and excellent β-stereoselectivity in Vorbrüggen glycosylation reactions. While other derivatives with different protecting groups or leaving groups offer alternatives for specific applications, the featured compound represents a versatile and well-vetted choice for general use.
The field of carbohydrate chemistry is continuously evolving, with new protecting group strategies and glycosylation methodologies emerging. Future research will likely focus on the development of even more efficient and stereoselective methods, potentially utilizing enzymatic or chemoenzymatic approaches to further streamline the synthesis of these vital therapeutic agents. As our understanding of the intricate mechanisms of glycosylation deepens, so too will our ability to design and synthesize the next generation of nucleoside-based drugs.
References
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Nucleoside Synthesis. Chemische Berichte, 114(4), 1234-1255.
- Xia, Y., Luo, F., & Li, X. (2021). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Molecules, 26(11), 3185.
- Sairam, P., Puranik, R., Rao, B. S., Swamy, P. V., & Chandra, S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
- Hayakawa, Y., & Kataoka, M. (1998). A new strategy for the synthesis of RNA. Journal of the American Chemical Society, 120(49), 12395-12401.
- Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1366-1375.
- Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2014). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 4(27), 13955-13959.
-
Wikipedia. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Zhang, Z., Ollmann, I. R., Ye, X. S., Wischnat, R., Baasov, T., & Wong, C. H. (1999). Programmable one-pot oligosaccharide synthesis. Journal of the American Chemical Society, 121(4), 734-753.
-
Wikipedia. (2023). Vorbrüggen glycosylation. Retrieved from [Link]
- Hoffer, M. (1960). α-D-2-Deoxyribofuranosyl Chloride and its Use for the Synthesis of 2'-Deoxy-α-D-ribonucleosides. Journal of the American Chemical Society, 82(14), 3729–3733.
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Robins, M. J., & Wilson, J. S. (1981). A general procedure for the synthesis of 2'-deoxynucleosides. The stereospecific synthesis of 2'-deoxy-β-D-ribofuranosides of purines and pyrimidines. Journal of the American Chemical Society, 103(4), 932-933.
- Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
- Codée, J. D., Litjens, R. E., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Thioglycosides in sequential glycosylations. Chemical Society Reviews, 34(9), 769-782.
- Demchenko, A. V. (2008). Stereoselective chemical glycosylation: the fine art of creating a glycosidic bond. Synlett, (13), 1891-1920.
- Kochetkov, N. K. (1987). Synthesis of polysaccharides with regular structure. Tetrahedron, 43(11), 2389-2436.
- Binkley, R. W., & Ambrose, M. G. (1984). Acyl group migrations in carbohydrate chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 4613-71-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. biosynth.com [biosynth.com]
- 10. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3'-Deoxy-D-ribofuranose Nucleosides Versus Natural Nucleosides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural nucleosides and their synthetic analogs is paramount for innovation. This guide provides an in-depth comparison of the biological activities of nucleosides derived from 3'-deoxy-D-ribofuranose against their natural counterparts. We will explore the structural distinctions, comparative biological effects, mechanisms of action, and the experimental protocols necessary to evaluate these critical molecules.
Introduction: A Tale of Two Sugars
Natural nucleosides are the fundamental building blocks of life, forming the basis of DNA and RNA. They consist of a nucleobase (adenine, guanine, cytosine, thymine, or uracil) linked to a ribose or deoxyribose sugar. The presence of a hydroxyl group at the 3' position of the sugar moiety is crucial for the formation of phosphodiester bonds, allowing for the elongation of nucleic acid chains by polymerases.
In contrast, nucleosides derived from 3'-deoxy-D-ribofuranose are synthetic analogs that lack this critical 3'-hydroxyl group. This seemingly minor structural modification dramatically alters their biological function, transforming them from building blocks into potent therapeutic agents with significant antiviral and anticancer properties. One of the most well-studied examples of a 3'-deoxynucleoside is cordycepin (3'-deoxyadenosine).[1][2] This guide will dissect the origins of these differing activities, providing both the theoretical framework and practical methodologies for their study.
The Critical Structural Difference
The core distinction between natural nucleosides and their 3'-deoxy analogs lies in the sugar component. This single atomic difference is the lynchpin of their divergent biological roles.
Caption: Structural comparison of a natural nucleoside (adenosine) and its 3'-deoxy analog (cordycepin).
Comparative Biological Activities
The absence of the 3'-hydroxyl group endows 3'-deoxynucleosides with a range of biological activities not typically observed with their natural counterparts.
Antiviral Activity
Many 3'-deoxynucleosides exhibit potent antiviral activity. Once inside a host cell and phosphorylated to their triphosphate form, they can be recognized by viral polymerases.[3] Their incorporation into a growing viral DNA or RNA strand leads to the immediate cessation of nucleic acid synthesis, a process known as chain termination.[4][5][6] This effectively halts viral replication.
In contrast, natural nucleosides are the very substrates that viruses use to replicate their genomes. Some modified 3'-deoxynucleosides have shown broad-spectrum antiviral effects against various viruses, including flaviviruses like Zika and West Nile virus.[7][8]
Anticancer Activity
Cordycepin (3'-deoxyadenosine) is a prime example of a 3'-deoxynucleoside with significant anticancer properties.[1][2] Its mechanisms are multifaceted and include:
-
Induction of Apoptosis: Cordycepin has been shown to induce programmed cell death in various cancer cell lines, including breast, liver, and leukemia cells, often through the activation of caspases.[1]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.[1]
-
Inhibition of Signaling Pathways: Cordycepin can interfere with critical cancer-promoting pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1][2]
-
Anti-metastatic Effects: It has also demonstrated the ability to inhibit the spread of cancer cells.[9]
Natural adenosine, while a crucial signaling molecule, does not exhibit these direct anticancer effects and can sometimes even promote tumor growth through its interaction with adenosine receptors.[1][10]
Antimicrobial Activity
Certain nucleoside analogs, including some 3'-deoxy derivatives, have shown antibacterial activity. For instance, zidovudine (AZT), a 3'-azido-3'-deoxythymidine analog, has demonstrated activity against Salmonella species.[11][12] This is a property not associated with natural thymidine.
Table 1: Comparative Biological Activities
| Activity | Natural Nucleosides (e.g., Adenosine, Thymidine) | 3'-Deoxy-D-ribofuranose Nucleosides (e.g., Cordycepin, 3'-Deoxythymidine) |
| Role in Nucleic Acid Synthesis | Essential building blocks for DNA/RNA elongation. | Act as chain terminators, halting DNA/RNA synthesis.[6][13][14] |
| Antiviral | Substrates for viral replication. | Potent inhibitors of viral replication.[7][8] |
| Anticancer | Generally do not possess direct anticancer properties. | Can induce apoptosis, cell cycle arrest, and inhibit metastasis.[1][9] |
| Antimicrobial | No inherent antimicrobial activity. | Some analogs show activity against certain bacteria.[11][12] |
Mechanism of Action: The Molecular Gambit
The differential biological activities of these two classes of nucleosides are rooted in their distinct interactions with cellular and viral enzymes.
-
Phosphorylation: Both natural and 3'-deoxynucleosides must be phosphorylated to their triphosphate form by cellular kinases to become active.
-
Incorporation by Polymerases: The triphosphate forms then compete with their natural counterparts for incorporation into growing DNA or RNA chains by polymerases.
-
Chain Termination: When a natural nucleoside triphosphate is incorporated, its 3'-hydroxyl group is available to form a phosphodiester bond with the next incoming nucleotide, allowing the chain to grow.[5] Conversely, when a 3'-deoxynucleoside triphosphate is incorporated, the absence of the 3'-hydroxyl group makes further chain elongation impossible.[4][5][6] This act of "deception" effectively terminates the process.
Caption: Mechanism of action of 3'-deoxynucleosides as chain terminators.
Experimental Protocols for Evaluation
To empirically determine and compare the biological activities of these nucleosides, standardized in vitro assays are essential. Here, we provide detailed protocols for two fundamental assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration at which a compound becomes toxic to cells (CC50), a vital parameter for assessing therapeutic potential.[15] The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16]
Methodology:
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density of approximately 5,000 cells per well in 100 µL of culture medium.[17] Include wells with medium only for blank controls. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test nucleosides (both natural and 3'-deoxy analogs) in culture medium.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated cell controls.
-
Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. The rationale for this step is to allow viable cells sufficient time to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used to correct for background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Antiviral Plaque Reduction Assay
This is the gold standard method for evaluating the efficacy of antiviral compounds.[19] It quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[20]
Methodology:
-
Cell Seeding: Seed a 6-well or 12-well plate with a susceptible host cell line to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test nucleosides in infection medium. Prepare a virus stock diluted to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).[20]
-
Infection: Aspirate the growth medium from the confluent cell monolayers and wash with PBS. Infect the cells by adding the diluted virus suspension to each well. Incubate at 37°C for 1-2 hours to allow for viral adsorption.[20][21] This step is critical to ensure the virus attaches to and enters the cells before the inhibitory compound is added.
-
Treatment and Overlay: After the adsorption period, carefully aspirate the virus inoculum. Gently add an overlay medium (e.g., containing methylcellulose or agarose) containing the different concentrations of the test compound to each well.[20] The overlay restricts the spread of the virus to adjacent cells, ensuring the formation of discrete plaques.[20]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration sufficient for plaques to form (typically 3-5 days, virus-dependent).[20]
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.[19] Remove the fixative and stain the cell monolayer with a staining solution like 0.1% crystal violet for 15-20 minutes.[19] Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[19]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Plot the percentage of plaque reduction against the compound concentration to determine the 50% effective concentration (EC50).
Conclusion
The substitution of the 3'-hydroxyl group in the ribofuranose ring of nucleosides is a powerful strategy in medicinal chemistry. This single modification transforms a fundamental biological building block into a potent therapeutic agent capable of terminating nucleic acid synthesis. As demonstrated, 3'-deoxy-D-ribofuranose nucleosides possess significant antiviral and anticancer activities that are absent in their natural counterparts. The experimental protocols provided herein offer a robust framework for researchers to further investigate and harness the therapeutic potential of these remarkable molecules. Understanding these differences at a molecular and functional level is crucial for the continued development of novel and effective drugs.
References
-
The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. National Center for Biotechnology Information. [Link]
-
Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. National Center for Biotechnology Information. [Link]
-
Application and research progress of cordycepin in the treatment of tumours (Review). Spandidos Publications. [Link]
-
Anticancer and antimetastatic effects of cordycepin, an active component of Cordyceps sinensis. PubMed. [Link]
-
Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. PubMed. [Link]
-
3'-Mercapto-2',3'-dideoxynucleotides are high effective terminators of DNA synthesis catalyzed by HIV reverse transcriptase. PubMed. [Link]
-
Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis. [Link]
-
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Center for Biotechnology Information. [Link]
-
Antiviral assay. Bio-protocol. [Link]
-
In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. PubMed. [Link]
-
Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. PubMed. [Link]
-
Non-hydrogen bonding 'terminator' nucleosides increase the 3'-end homogeneity of enzymatic RNA and DNA synthesis. National Center for Biotechnology Information. [Link]
-
Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. PubMed. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Dideoxynucleotide. Wikipedia. [Link]
-
Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. CD Genomics. [Link]
-
Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. Sci-Hub. [Link]
-
3'-Deoxyribonucleotides inhibit eukaryotic DNA primase. PubMed. [Link]
-
In vitro activity of structurally diverse nucleoside analogs against human immunodeficiency virus type 1 with the K65R mutation in reverse transcriptase. PubMed. [Link]
-
Viral Plaque Assay. Protocols.io. [Link]
-
In vitro activities of nucleoside analog antiviral agents against salmonellae. PubMed. [Link]
-
In vitro activities of nucleoside analog antiviral agents against salmonellae. National Center for Biotechnology Information. [Link]
-
Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. National Center for Biotechnology Information. [Link]
-
Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. PubMed. [Link]
-
Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. American Society for Microbiology. [Link]
-
Synthesis and Evaluation of Antiviral Activity of 3'-C-Cyano-3'-Deoxynucleosides. Sci-Hub. [Link]
-
Synthetic nucleosides and nucleotides. XXXV. Synthesis and biological evaluations of 5-fluoropyrimidine nucleosides and nucleotides of 3-deoxy-beta-D-ribofuranose and related compounds. PubMed. [Link]
-
DNA synthesis inhibition via nucleoside analog incorporation. Open Targets Platform. [Link]
-
Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. bioRxiv. [Link]
-
Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. MDPI. [Link]
-
Deoxyribonucleotides as Genetic and Metabolic Regulators. Oregon State University. [Link]
Sources
- 1. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. gosset.ai [gosset.ai]
- 4. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 6. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and antimetastatic effects of cordycepin, an active component of Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities of nucleoside analog antiviral agents against salmonellae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activities of nucleoside analog antiviral agents against salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 14. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose. As a critical intermediate in the synthesis of novel nucleoside analogues, ensuring the purity, potency, and stability of this compound through rigorously validated analytical methods is paramount for researchers, scientists, and drug development professionals. This document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and defensible quality control strategy.
Introduction: The Analytical Imperative
This compound is a cornerstone building block in medicinal chemistry, particularly for antiviral and anticancer therapeutics. The absence of the 3'-hydroxyl group is a key structural motif in many chain-terminating nucleoside drugs. Consequently, the analytical control of this starting material directly impacts the quality and safety of the final active pharmaceutical ingredient (API). A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement under Good Manufacturing Practice (GMP) guidelines.[1]
This guide will compare the primary analytical techniques suitable for this molecule and provide a detailed roadmap for validating the most appropriate method—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Chapter 1: A Comparison of Primary Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., identity, purity, or quantity).
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the analysis of this compound. The benzoyl group contains a strong chromophore, making it ideally suited for UV detection.
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Strengths for this Molecule:
-
High Specificity: Capable of separating the main compound from closely related impurities, starting materials, and degradation products.
-
Excellent Quantitation: Provides precise and accurate measurements for both assay and impurity determination.
-
UV Detectability: The benzoyl moiety allows for sensitive detection at wavelengths around 230-235 nm.
-
-
Primary Alternative: While UV is standard, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive peak identification and structural elucidation of unknown impurities, offering unparalleled specificity.
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.
-
Principle: Separation occurs as volatile compounds are carried by an inert gas through a column, partitioning between the gas phase and a stationary phase.
-
Applicability & Challenges:
-
Sugars and their derivatives are typically non-volatile and require derivatization to increase their volatility.[6][7] While this compound is partially derivatized, its molecular weight and polarity may still limit its volatility.
-
The primary concern is thermal lability. The compound may degrade in the high-temperature environment of the GC injector port, leading to inaccurate results.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation.
-
Principle: Nuclei with a magnetic moment (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resulting spectrum provides detailed information about the molecular structure.
-
Role in Validation:
-
Identity Testing: Provides a unique fingerprint of the molecule, confirming its structure. It is the gold standard for characterizing reference standards.[8][9]
-
Structural Elucidation: Crucial for identifying unknown impurities or degradation products isolated during forced degradation studies.[10][11][12]
-
Comparative Summary
| Technique | Primary Use Case | Strengths | Limitations for this Molecule |
| HPLC-UV | Assay, Impurity Profiling, Purity | High specificity, quantitative, robust, ideal for the analyte's properties. | May require MS coupling for definitive identification of unknowns. |
| GC-MS | Analysis of Volatile Impurities | High separation efficiency for volatile compounds. | Potential for thermal degradation of the analyte; may not be suitable for the primary component.[7] |
| NMR | Identity, Structure Elucidation | Unambiguous structural information.[9] | Not suitable for routine quantitation; lower sensitivity than HPLC. |
Chapter 2: The Definitive Guide to HPLC-UV Method Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] The following sections are based on the ICH Q2(R1) framework and provide both the rationale and detailed protocols.[2][3]
Workflow for Analytical Method Validation
The overall process follows a logical sequence from development and optimization through to formal validation and routine use.
Caption: High-level workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Causality: A lack of specificity can lead to an overestimation of the active ingredient's purity and an underestimation of impurities. Forced degradation studies are the ultimate test of a method's specificity, demonstrating that it is "stability-indicating."[14]
-
Experimental Protocol (Forced Degradation):
-
Prepare Stock Solutions: Dissolve the analyte in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by HPLC with a Photodiode Array (PDA) detector.
-
Acceptance Criteria: The method must demonstrate baseline separation of the main peak from all degradation product peaks. Peak purity analysis (via PDA) of the main peak in the stressed samples should pass, confirming no co-eluting peaks.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
-
Causality: A linear response is fundamental for calculating the concentration of an unknown sample from its response using a calibration curve.
-
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration. For impurity quantification, the range should bracket the expected impurity levels, often from the reporting threshold up to 120% of the specification limit.
-
Injection: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.
-
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13]
-
Causality: This parameter confirms that there is no systematic error or bias in the method and that the results are correct.
-
Experimental Protocol (Spiking Method):
-
Prepare Spiked Samples: To a mixture of known formulation components (placebo), add the analyte at a minimum of three concentration levels, in triplicate (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze the spiked samples according to the method.
-
Calculation: Calculate the percent recovery for each sample: (Amount Found / Amount Added) * 100%.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.[1]
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.
-
Causality: Precision demonstrates the method's reliability and consistency. Poor precision indicates random error and a lack of control over the analytical process.
-
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: A second analyst, on a different day and using different equipment if possible, repeats the repeatability study (6 samples).
-
Data Analysis: Calculate the RSD for the second set of data and also the overall RSD for all 12 samples from both studies.
-
Acceptance Criteria: The RSD should be ≤ 2.0% for an assay method.
-
Validation Parameters Summary Table
| Parameter | Purpose | Typical Acceptance Criteria | ICH Guideline Ref. |
| Specificity | To ensure the signal is from the analyte only. | Peak purity must pass; degradants are resolved. | Q2(R1)[2][5] |
| Linearity | To confirm a proportional response. | Correlation Coefficient (r²) ≥ 0.999 | Q2(R1)[2][5] |
| Range | To define the concentration interval of use. | Defined by linearity, accuracy, and precision data. | Q2(R1)[2][5] |
| Accuracy | To confirm the absence of systematic error. | Mean recovery of 98.0% - 102.0% for assay. | Q2(R1)[2][5] |
| Precision (RSD) | To demonstrate the absence of random error. | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Q2(R1)[2][5] |
| LOQ | To determine the lowest quantifiable amount. | S/N ratio ≥ 10; acceptable precision and accuracy. | Q2(R1)[2][5] |
| Robustness | To assess reliability during normal use. | System suitability parameters remain within limits. | Q2(R1)[2][5] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
These parameters are crucial for impurity methods.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
-
Causality: The LOQ defines the lower limit of the method's useful range for impurity control. It ensures that even small amounts of potentially harmful impurities can be reliably measured and controlled.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine S/N: Analyze a series of solutions with decreasing concentrations of the analyte.
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[15]
-
Confirmation: The LOQ must be confirmed by demonstrating that the precision (RSD) and accuracy (% recovery) at this concentration are acceptable (e.g., RSD ≤ 10%).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small but deliberate variations in method parameters.[1]
-
Causality: This study identifies which method parameters are critical and need to be tightly controlled. It provides confidence that the method will perform consistently in different laboratories and under slightly different conditions.
-
Experimental Protocol:
-
Vary Parameters: Make small, deliberate changes to the method one at a time.
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Organic Content: ± 2% absolute
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 0.1 mL/min
-
-
Analysis: For each condition, analyze a system suitability solution.
-
Evaluation: Assess the impact on critical system suitability parameters like resolution between critical pairs, peak tailing, and theoretical plates.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
-
Decision Tree for Method Selection
The choice of analytical technique is a critical first step that precedes validation. This decision is based on the specific analytical requirement.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The validation of an analytical method for this compound is a systematic process that builds a foundation of trust in the data generated. While several techniques can provide information about the molecule, HPLC-UV stands out as the most suitable for routine quality control, offering a powerful combination of specificity, sensitivity, and quantitative accuracy. By following the principles outlined in the ICH Q2(R1) guidelines and understanding the scientific rationale behind each validation parameter, researchers can develop and implement robust, reliable, and defensible analytical methods that ensure the quality of this critical pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Analytical method validation and validation of hplc. Slideshare. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
How to do HPLC method validation. YouTube. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health (NIH). [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. National Institutes of Health (NIH). [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Semantic Scholar. [Link]
-
GC-MS Determination of Sugar Composition. Glycopedia. [Link]
-
Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. PubMed. [Link]
-
Forced Degradation – A Review. Biogenesis Library. [Link]
-
Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and... ScienceDirect. [Link]
-
Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and ... PubMed. [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health (NIH). [Link]
-
NMR spectroscopy of native and in vitro tissues implicates polyADP ribose in biomineralization. PubMed. [Link]
-
A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. ResearchGate. [Link]
-
Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography. National Institutes of Health (NIH). [Link]
-
A Method for Benzoyl Chloride Derivatization of Biogenic Amines for High Performance Liquid Chromatography. PubMed. [Link]
-
A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Royal Society of Chemistry. [Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. ScienceDirect. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR spectroscopy of native and in vitro tissues implicates polyADP ribose in biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. biomedres.us [biomedres.us]
- 15. youtube.com [youtube.com]
- 16. analytical method validation and validation of hplc | PPT [slideshare.net]
A Comparative Guide to Protecting Group Strategies for Ribofuranose in Glycosylation Reactions
In the intricate landscape of drug development and carbohydrate chemistry, the synthesis of molecules containing ribofuranose is of paramount importance. Ribofuranosides are integral components of numerous antiviral and anticancer nucleoside analogues. However, the dense arrangement of hydroxyl groups with similar reactivity on the ribofuranose ring presents a significant synthetic challenge. The strategic use of protecting groups is therefore essential to mask certain hydroxyls temporarily, allowing for site-specific modifications and the controlled formation of glycosidic bonds.[1][2]
This guide provides an in-depth comparative analysis of common protecting group strategies for ribofuranose, offering insights into their application, impact on glycosylation outcomes, and practical experimental considerations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Crucial Role of Protecting Groups in Ribofuranose Chemistry
The primary objective of a protecting group is to be introduced chemoselectively and regioselectively, remain stable throughout various reaction steps, and then be removed under conditions that do not compromise the integrity of the target molecule.[1][3] In the context of ribofuranose glycosylation, the choice of protecting groups profoundly influences not only the yield but also the stereochemical outcome of the reaction.[4][5] The electronic and steric properties of the protecting groups dictate the reactivity of the glycosyl donor and can direct the approach of the glycosyl acceptor to a specific face of the anomeric center.[6][7]
Visualizing the Ribofuranose Scaffold
To understand the placement of protecting groups, it is essential to visualize the structure of ribofuranose. The hydroxyl groups at the C2, C3, and C5 positions, along with the anomeric C1 position, are the primary sites for protection.
Caption: Structure of a β-D-ribofuranoside showing the key positions for protection (R1-R5).
Key Protecting Groups for Ribofuranose Hydroxyls
The selection of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal sets of groups that can be removed independently.[8][9][10]
Acyl Protecting Groups (Benzoyl and Acetyl)
Acyl groups, such as benzoyl (Bz) and acetyl (Ac), are among the most widely used protecting groups in carbohydrate chemistry.[2][6]
-
Introduction: Typically introduced using the corresponding acyl chloride or anhydride in the presence of a base like pyridine.[2]
-
Stability: Stable to acidic conditions often used for the cleavage of silyl ethers and acetals.[6]
-
Removal: Cleaved under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacylation).[11]
-
Influence on Glycosylation: Acyl groups at the C2 position are known to participate in the glycosylation reaction through "neighboring group participation." This leads to the formation of a cyclic acyloxonium ion intermediate, which blocks the α-face of the ribofuranose ring, thereby directing the incoming nucleophile (glycosyl acceptor) to the β-face, resulting in the stereoselective formation of 1,2-trans-glycosides.[4][6] As electron-withdrawing groups, they also "disarm" the glycosyl donor, making it less reactive.[6]
-
Limitations: A significant drawback of acyl groups is their propensity to migrate between adjacent hydroxyl groups, particularly under basic conditions.[2][11][12][13] Acetyl groups are more prone to migration than the bulkier benzoyl groups.[2][12]
Silyl Ethers (TBDMS, TIPS, TBDPS)
Silyl ethers are valued for their ease of introduction, tunable stability, and orthogonal removal conditions relative to acyl and benzyl groups.[7][14] Common examples include tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
-
Introduction: Formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base such as imidazole or pyridine.[15][16] Due to their steric bulk, they often show selectivity for the primary 5'-OH group.[2][14]
-
Stability: The stability of silyl ethers to acidic and basic conditions is highly dependent on the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.[14]
-
Removal: Typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[15][17] The differential stability allows for selective deprotection.[18]
-
Influence on Glycosylation: Silyl ethers are considered non-participating groups and do not direct the stereochemical outcome of glycosylation in the same way as C2-acyl groups.[7] Their steric bulk, however, can influence the conformation of the ribofuranose ring and shield one face, thereby affecting stereoselectivity.[7][19]
-
Limitations: Silyl groups are also known to migrate, especially between adjacent hydroxyls, under both acidic and basic conditions.[11][20]
Benzyl Ethers (Bn)
Benzyl ethers are robust protecting groups widely used for "permanent" protection during a multi-step synthesis.[1][21]
-
Introduction: Typically introduced using benzyl bromide or chloride in the presence of a strong base like sodium hydride (Williamson ether synthesis).[2][21]
-
Stability: They are stable to a wide range of acidic and basic conditions, making them compatible with many synthetic transformations.[21]
-
Removal: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method.[2][21]
-
Influence on Glycosylation: Benzyl ethers are electron-donating groups, which "arm" the glycosyl donor, making it more reactive.[6] As non-participating groups, they do not provide stereocontrol via neighboring group participation.
-
Limitations: The conditions for hydrogenolysis may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.
Cyclic Acetals (Isopropylidene and Benzylidene)
Cyclic acetals are commonly used to protect cis-diols. In ribofuranose, the 2'- and 3'-hydroxyl groups are in a cis relationship, making them ideal for protection with an isopropylidene or benzylidene acetal.[22]
-
Introduction: Formed by reacting the diol with acetone or benzaldehyde in the presence of an acid catalyst.[23]
-
Stability: Stable to basic and neutral conditions but are readily cleaved under acidic conditions.[24]
-
Removal: Hydrolyzed with aqueous acid.
-
Influence on Glycosylation: The rigid cyclic system locks the conformation of the ribofuranose ring, which can significantly influence the stereochemical outcome of glycosylation.[25]
-
Limitations: The formation of benzylidene acetals can result in a mixture of diastereomers.[23]
Comparative Summary of Protecting Group Strategies
| Protecting Group | Introduction Reagents | Removal Conditions | Stability | Influence on Glycosylation (at C2) | Key Advantages | Major Disadvantages |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOMe, MeOH | Stable to acid | 1,2-trans selectivity (neighboring group participation), Disarming | High crystallinity, reliable stereocontrol | Prone to migration under basic conditions |
| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe, MeOH | Stable to acid | 1,2-trans selectivity (neighboring group participation), Disarming | Readily available reagents | More prone to migration than benzoyl |
| TBDMS | TBDMS-Cl, imidazole | TBAF, THF or mild acid | Tunable | Non-participating, steric influence | Orthogonal to acyl and benzyl groups | Prone to migration |
| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Stable to acid and base | Non-participating, Arming | Robust, stable to many reaction conditions | Hydrogenolysis not always compatible |
| Isopropylidene | Acetone, acid catalyst | Aqueous acid | Stable to base | Conformationally locks the ring | Protects two hydroxyls simultaneously | Labile to acid |
| Benzylidene | Benzaldehyde, acid catalyst | Aqueous acid | Stable to base | Conformationally locks the ring | Protects two hydroxyls simultaneously | Can form diastereomers, labile to acid |
Experimental Protocols
General Procedure for Benzoylation of Ribofuranose
-
Dissolve the ribofuranose derivative in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
General Procedure for TBDMS Protection of the 5'-Hydroxyl Group
-
Dissolve the ribonucleoside in anhydrous DMF or pyridine.
-
Add imidazole and tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
General Procedure for Glycosylation using a 2-O-Benzoyl Protected Ribofuranosyl Donor
Caption: A typical workflow for a chemical glycosylation reaction.
-
Dry the glycosyl donor and acceptor under high vacuum.
-
Dissolve the donor and acceptor in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Add molecular sieves and stir at room temperature.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the promoter (e.g., a solution of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a base (e.g., triethylamine).
-
Filter the mixture, concentrate the filtrate, and purify the residue by column chromatography.
Strategic Decision-Making in Protecting Group Selection
The optimal protecting group strategy is highly dependent on the specific target molecule and the planned synthetic route. The following decision tree provides a simplified guide for selecting a protecting group strategy.
Caption: Decision tree for selecting a ribofuranose protecting group strategy.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex ribofuranosides. A thorough understanding of the properties of each protecting group, including its introduction, stability, removal, and influence on reactivity and stereoselectivity, is critical. This guide provides a comparative framework to aid researchers in devising robust and efficient synthetic strategies. While acyl groups offer excellent stereocontrol for 1,2-trans glycosylation, and silyl and benzyl ethers provide orthogonal options for complex syntheses, the potential for protecting group migration must always be considered. Ultimately, the optimal strategy will be a carefully orchestrated sequence of protection and deprotection steps tailored to the specific synthetic target.
References
-
Fairhurst, R. A., & T. C. V. (2012). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Chemical Science, 3(4), 1038-1043. [Link]
-
Manabe, Y., & Ito, Y. (2014). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, 50(73), 10636-10639. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Demchenko, A. V., & Stauch, T. (2001). A versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. Organic Letters, 3(25), 4071-4074. [Link]
-
Fairhurst, R. A., & T. C. V. (2012). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Chemical Science, 3(4), 1038-1043. [Link]
-
Sarpe, V. A., & Kumar, A. (2020). Protecting group migrations in carbohydrate chemistry. Beilstein Journal of Organic Chemistry, 16, 1686-1715. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemistry, 1(8), 611-622. [Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups. (2020). YouTube. [Link]
-
Lassaletta, J. M., Meichle, M., Weiler, S., & Schmidt, R. R. (1996). Silyl Group Migration in 1-O-Silyl Protected Sugars—Convenient Synthesis of 2-O-Unprotected Sugars. Journal of Carbohydrate Chemistry, 15(2), 203-216. [Link]
-
Vogel, P., & de Gouvêa, D. R. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 359-396). [Link]
-
Wang, Y., et al. (2021). Effect of Protecting Groups and Activating Conditions on 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid (Kdn) Glycosylation: Stereoselective Synthesis of α- and β-Kdn Glycosides. Organic Letters, 23(1), 138-143. [Link]
-
Butera, G., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6465. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Zhang, Q., et al. (2024). Catalytic glycosylation for minimally protected donors and acceptors. Nature. [Link]
-
Reese, C. B. (2002). Protection of 2'-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. (1994). Nucleic Acids Research, 22(1), 93-100. [Link]
-
Boryski, J. (2022). Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(46), 30045-30057. [Link]
-
Mikhailov, S. N., et al. (1997). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz, Ade Bz, Gua iBu. Russian Journal of Bioorganic Chemistry, 23(4), 253-261. [Link]
-
Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. (2018). ResearchGate. [Link]
-
Jensen, H. H. (2011). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Journal of Carbohydrate Chemistry, 30(4-6), 207-233. [Link]
-
Zhang, Q., et al. (2024). Catalytic glycosylation for minimally protected donors and acceptors. Nature. [Link]
-
Zhang, Q., et al. (2021). Glycosylation scope with pyranose and furanose donors. ResearchGate. [Link]
-
Structures of β-d-ribofuranosides (1–10) and ribonucleosides (11–18). (n.d.). ResearchGate. [Link]
-
Ribose. (n.d.). In Wikipedia. [Link]
-
Harger, M., et al. (2008). Practical Silyl Protection of Ribonucleosides. Organic Letters, 10(8), 1653-1655. [Link]
- Seeberger, P. H. (Ed.). (2009). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH.
-
Tanaka, H., et al. (2021). β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar. Chemical and Pharmaceutical Bulletin, 69(1), 124-140. [Link]
-
Ellervik, U., & Magnusson, G. (1996). Glycosylation with N-Troc-protected glycosyl donors. Carbohydrate Research, 280(2), 251-260. [Link]
-
Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(11), 2668-2675. [Link]
-
Zhang, M., et al. (2021). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 26(16), 4983. [Link]
-
Beaucage, S. L. (2008). Protecting Groups for the Synthesis of Ribonucleic Acids. Current Protocols in Nucleic Acid Chemistry. [Link]
-
van der Marel, G. A., & Codée, J. D. C. (2012). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]
-
Protecting Group Manipulations in Carbohydrate Synthesis. (n.d.). ResearchGate. [Link]
-
Kumar, P., & Sharma, P. (1998). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Nucleosides and Nucleotides, 17(1-3), 541-547. [Link]
-
Acyl Group Migration in Carbohydrates. (n.d.). Doria.fi. [Link]
-
RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Research. [Link]
-
Lassfolk, R., & Leino, R. (2020). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 26(38), 8444-8451. [Link]
-
Lassfolk, R., & Leino, R. (2020). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 26(38), 8436-8443. [Link]
-
Protection of 2′-Hydroxy Functions of Ribonucleosides. (n.d.). ResearchGate. [Link]
-
Alcohol Protecting Groups. (n.d.). University of Rochester. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. [Link]
-
Ashenhurst, J. (2023). Alcohol Protecting Groups. Master Organic Chemistry. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. youtube.com [youtube.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 8. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. doria.fi [doria.fi]
- 13. researchgate.net [researchgate.net]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 19. β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 22. researchgate.net [researchgate.net]
- 23. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 26. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrate-based therapeutics, ensuring the purity of key intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of synthesized 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a vital building block in the development of various nucleoside analogs.
The Critical Role of Purity in Nucleoside Analog Synthesis
This compound serves as a crucial precursor in the synthesis of modified nucleosides with potential therapeutic applications. The presence of impurities, including starting materials, regioisomers, anomers (α and β), and incompletely protected derivatives, can significantly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is not merely a quality control step but a cornerstone of successful drug development.
Understanding the Synthetic Landscape and Potential Impurities
Based on established synthetic routes for similar protected deoxyribose sugars, such as the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose[1][2][3], we can anticipate a range of potential impurities:
-
Starting Materials: Unreacted 3-deoxy-D-ribofuranose or its partially protected precursors.
-
Incompletely Protected Intermediates: Mono-acetylated or di-O-benzoyl-acetylated species.
-
Regioisomers: Isomers with the benzoyl group at the C-1 or C-2 position and acetyl groups at other positions, arising from non-selective acylation.
-
Anomers: The presence of both α and β anomers of the final product and its intermediates. The separation of anomers is a common challenge in carbohydrate chemistry.[4][5][6][7][8]
-
Byproducts of Deoxygenation: Residual reagents or byproducts from the deoxygenation step.
The successful HPLC method must be able to resolve the target molecule from this complex matrix of potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is critical for achieving the desired separation. Given the presence of both hydrophobic (benzoyl and acetyl groups) and polar (furanose ring) moieties, several HPLC techniques are viable. We will compare three primary approaches: Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Experimental Workflow for HPLC Purity Assessment
The general workflow for assessing the purity of the synthesized compound is outlined below.
Caption: General workflow for HPLC purity assessment of the synthesized compound.
Reversed-Phase (RP) HPLC: The Workhorse of Purity Analysis
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[9][10]
Principle of Separation: In the context of our target molecule, the hydrophobic benzoyl and acetyl groups will interact strongly with the non-polar stationary phase. More hydrophobic impurities, such as those with a higher degree of benzoylation or lower number of free hydroxyl groups, will be retained longer.
Experimental Protocol:
-
Column: C18 silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute compounds of increasing hydrophobicity. For example:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm (for the benzoyl chromophore).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile/water (50:50 v/v).
Rationale:
-
C18 Column: Provides a robust and versatile stationary phase for separating a wide range of hydrophobicities.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase system for RP-HPLC, offering good peak shapes and resolution.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar starting materials to the more hydrophobic target molecule and byproducts.
-
UV Detection at 230 nm: The benzoyl group provides a strong chromophore, allowing for sensitive detection.
Normal-Phase (NP) HPLC: A Classic Approach for Polar Analytes
Normal-phase HPLC employs a polar stationary phase (e.g., silica or diol) and a non-polar mobile phase (e.g., a mixture of hexane and a polar modifier like isopropanol or ethyl acetate).[9][10][11]
Principle of Separation: Separation is based on the polarity of the analytes. More polar compounds, such as those with free hydroxyl groups, will interact more strongly with the polar stationary phase and have longer retention times. The less polar target molecule and other fully protected impurities will elute earlier.
Experimental Protocol:
-
Column: Silica or Diol column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol (IPA) or Ethyl Acetate
-
Isocratic or Gradient Elution: An isocratic mobile phase (e.g., 90:10 Hexane:IPA) may be sufficient. A shallow gradient increasing the percentage of the polar modifier can be used to fine-tune the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Rationale:
-
Silica/Diol Column: These polar stationary phases are ideal for separating compounds based on differences in polarity, particularly the number and accessibility of hydroxyl groups.
-
Non-polar Mobile Phase: The use of non-polar solvents allows for the retention of polar analytes.
-
Separation of Regioisomers: NP-HPLC can be particularly effective in separating constitutional isomers, such as regioisomers of benzoylation, where the position of the polar hydroxyl groups differs.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Hybrid Approach
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (similar to NP-HPLC) but with a partially aqueous mobile phase, typically high in organic solvent content.[12][13][14]
Principle of Separation: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar compounds are more strongly retained.
Experimental Protocol:
-
Column: Amide- or diol-bonded silica column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water or an aqueous buffer (e.g., 10 mM ammonium formate, pH 3)
-
Gradient: A typical HILIC gradient starts with a high percentage of acetonitrile and gradually increases the percentage of the aqueous component. For example:
-
0-15 min: 95% to 80% A
-
15-20 min: 80% A
-
20-25 min: 80% to 95% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%).
Rationale:
-
Amide/Diol Column: These stationary phases are well-suited for HILIC and provide good retention and selectivity for polar compounds.
-
Acetonitrile/Aqueous Mobile Phase: This mobile phase system is characteristic of HILIC and facilitates the partitioning mechanism.
-
Separation of Anomers: HILIC can sometimes provide better resolution of anomers compared to RP-HPLC due to the different interaction mechanisms.
Comparison of HPLC Methodologies
| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Diol) | Polar (e.g., Amide, Diol) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane/IPA) | High organic with some aqueous (e.g., Acetonitrile/Water) |
| Elution Order | Least hydrophobic to most hydrophobic | Least polar to most polar | Least polar to most polar |
| Strengths | - Robust and reproducible- Wide applicability- Good for separating compounds with varying hydrophobicity | - Excellent for separating polar isomers- Good for samples not soluble in aqueous solutions | - Good for retaining very polar compounds- Can offer alternative selectivity to NP and RP- Compatible with mass spectrometry |
| Weaknesses | - May not be ideal for separating highly polar impurities- Potential for poor retention of very polar compounds | - Sensitive to water content in the mobile phase- Can have longer equilibration times- Less robust than RP | - Can have longer equilibration times- Sample must be dissolved in high organic solvent |
| Applicability to Target | Excellent for separating based on the number of protecting groups. | Excellent for separating regioisomers and incompletely reacted species with free hydroxyls. | Good for separating polar impurities and potentially anomers. |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
Primary Method: Reversed-Phase HPLC with a C18 column and a water/acetonitrile gradient is the recommended starting point due to its robustness, reproducibility, and ability to separate compounds based on the degree of acylation.
-
Orthogonal Method: Normal-Phase HPLC on a silica or diol column should be employed as an orthogonal method. This is crucial for detecting and quantifying polar impurities, particularly regioisomers, that may co-elute with the main peak in the RP-HPLC analysis.
-
Alternative Method: HILIC can be a valuable alternative, especially if very polar impurities are expected or if separation of anomers is a primary concern.
By employing at least two of these orthogonal HPLC methods, researchers and drug development professionals can build a comprehensive purity profile of their synthesized this compound, ensuring the quality and integrity of this critical intermediate for downstream applications.
References
- Elend, D. (2017). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose.
- Gu, P. S., et al. (2009). A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Nucleosides, Nucleotides & Nucleic Acids, 28(10-11), 937-943.
- Prhavc, M., et al. (2003). A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1431-1433.
- Fan, H., et al. (2022). Separation of carbohydrates using hydrophilic interaction liquid chromatography.
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
- Mateus, N., et al. (2005). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Google Patents. (2003).
- Google Patents. (2005). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
-
Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]
-
ResearchGate. (2018). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]
-
MDPI. (2018). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. [Link]
-
Welch Materials. (2024). A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis. [Link]
-
Royal Society of Chemistry. (2019). A selective non-enzymatic synthesis of ribose simply from formaldehyde, metal salts and clays. [Link]
-
Creative Biolabs. Ribose & Deoxyribose: Structure, Function & Analysis. [Link]
-
Chromatography Online. (2017). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. [Link]
-
MDPI. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. [Link]
-
Zenon Bio. Concise Separations Carbohydrate Analysis HPLC Columns. [Link]
- Springer.
-
MDPI. (2019). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (2018). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. [Link]
-
Wikipedia. Ribose. [Link]
-
Wikipedia. Carbohydrate. [Link]
-
Semantic Scholar. O-Acetyl-ADP Ribose as Novel Metabolites derived from the Sir2 Family of β-NAD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy [mdpi.com]
- 9. A procedure for the isolation and determination of deoxyribose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbohydrate - Wikipedia [en.wikipedia.org]
- 11. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 12. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. A selective non-enzymatic synthesis of ribose simply from formaldehyde, metal salts and clays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Fingerprints of Anomeric Pairs: A Comparative Guide to 3-Deoxy-D-Ribofuranose Derivatives
In the landscape of carbohydrate chemistry and drug development, the precise determination of stereochemistry is paramount. Among the subtle yet critical stereochemical features are anomers, diastereomers that differ only in the configuration at the hemiacetal or hemiketal carbon. For furanose rings, such as those in 3-deoxy-D-ribofuranose derivatives—a scaffold present in various biologically active nucleoside analogues—the distinction between the α and β anomers can profoundly impact biological activity and pharmacological properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these anomeric pairs, offering researchers, scientists, and drug development professionals a practical framework for unambiguous anomeric assignment.
The Anomeric Effect in Furanose Systems: A Subtle but Decisive Factor
While the anomeric effect is most pronounced in pyranose rings, it also influences the conformational equilibrium of furanose systems.[1] This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C1), which in the case of D-ribofuranose derivatives, corresponds to the α-anomer. The effect arises from a stabilizing hyperconjugative interaction between the lone pair of the endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C1-substituent bond. However, the flexibility of the five-membered furanose ring can lead to a complex interplay of steric and electronic factors, making the anomeric effect less dominant than in six-membered rings.[2]
Caption: The anomeric effect in furanose rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Anomeric Assignment
NMR spectroscopy is the most powerful and widely used technique for the unambiguous determination of anomeric configuration. Several key parameters in both ¹H and ¹³C NMR spectra are diagnostic.
¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants
The chemical shift of the anomeric proton (H1) is highly sensitive to its orientation. In general, the H1 of the β-anomer (1,2-trans relationship between the C1-substituent and the C2-hydroxyl group) resonates at a higher field (lower ppm) compared to the α-anomer (1,2-cis).
However, the most reliable indicator is the vicinal coupling constant between H1 and H2 (³JH1,H2). This coupling is dependent on the dihedral angle between these two protons, a relationship described by the Karplus equation.[3][4][5]
-
α-Anomers (cis relationship): The dihedral angle between H1 and H2 is typically around 0-30°, resulting in a larger ³JH1,H2 value (generally 4-8 Hz).
-
β-Anomers (trans relationship): The dihedral angle is closer to 90°, leading to a smaller ³JH1,H2 value (typically 0-2 Hz).[6]
| Parameter | α-Anomer | β-Anomer | Rationale |
| δ(H1) | Generally downfield | Generally upfield | Deshielding effect of the cis-oriented C2-hydroxyl group in the α-anomer. |
| ³JH1,H2 | ~4-8 Hz | ~0-2 Hz | Karplus relationship: smaller dihedral angle in α-anomers leads to a larger coupling constant.[3][4][6] |
¹³C NMR Spectroscopy: Anomeric Carbon and Beyond
The chemical shift of the anomeric carbon (C1) is also diagnostic. The C1 of the β-anomer is typically found at a lower field (higher ppm) than that of the α-anomer. Furthermore, one-bond and two-bond carbon-proton coupling constants (¹JC1,H1 and ²JC2,H1) can provide additional conformational information.[7][8][9]
| Parameter | α-Anomer | β-Anomer | Rationale |
| δ(C1) | Generally upfield | Generally downfield | The anomeric effect influences the electron density around C1. |
| ¹JC1,H1 | Typically larger | Typically smaller | Dependent on the hybridization and geometry at the anomeric center. |
| ²JC2,H1 | Can be negative | Can be positive | The sign and magnitude are sensitive to the anomeric configuration.[10] |
2D NMR Techniques: NOESY for Through-Space Correlations
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (< 5 Å).[11][12][13] This is particularly useful for confirming anomeric assignments, especially in conformationally restricted systems.
-
α-Anomers: A NOE correlation is expected between H1 and the cis-oriented H2 and/or H3.
-
β-Anomers: A NOE correlation is often observed between H1 and H4 and/or the protons of the C5-substituent, which are on the same face of the furanose ring.
Caption: Workflow for anomeric assignment using 2D NOESY.
Vibrational Spectroscopy: A Complementary Approach
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[14][15][16][17] While less definitive than NMR for anomeric assignment, these techniques can provide complementary information, particularly in the solid state. The anomeric region of the vibrational spectrum (typically 800-950 cm⁻¹) can exhibit bands that are characteristic of the C1-H bending and C-O-C stretching modes, which are sensitive to the anomeric configuration.
| Spectroscopic Region | α-Anomer | β-Anomer | Vibrational Mode |
| ~850-900 cm⁻¹ | Characteristic band may be present | Band may be absent or shifted | C1-H bending and ring vibrations |
| ~800-850 cm⁻¹ | Band may be absent or shifted | Characteristic band may be present | C1-H bending and ring vibrations |
Mass Spectrometry: Distinguishing Isomers in the Gas Phase
While conventional mass spectrometry cannot typically distinguish between stereoisomers, advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate anomers based on their different shapes and collision cross-sections in the gas phase.[18][19][20] This method is particularly valuable for the rapid analysis of complex mixtures and can detect minor anomeric components.[18][20]
| Technique | Principle of Separation | Application |
| Ion Mobility-MS | Different drift times of anomers through a gas-filled chamber based on their size and shape.[18][19][20] | Rapid screening of anomeric purity and analysis of anomeric mixtures.[18][20] |
Experimental Protocol: Anomeric Assignment of a 3-Deoxy-D-Ribofuranose Derivative using ¹H NMR Spectroscopy
This protocol outlines the steps for determining the anomeric configuration of a synthesized 3-deoxy-D-ribofuranose derivative.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. b. Ensure the sample is fully dissolved and free of any particulate matter.
2. NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution). b. Optimize the spectral width, number of scans, and relaxation delay to obtain a spectrum with a good signal-to-noise ratio.
3. Spectral Processing and Analysis: a. Process the raw data (FID) by applying a suitable window function (e.g., exponential multiplication) and Fourier transformation. b. Phase and baseline correct the spectrum. c. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
4. Identification and Integration of the Anomeric Proton Signal: a. Identify the signal corresponding to the anomeric proton (H1). It is typically a doublet located in the region of 4.5-6.0 ppm. b. Integrate the H1 signal and other well-resolved signals to determine the relative populations of the α and β anomers if both are present.
5. Measurement of the ³JH1,H2 Coupling Constant: a. Expand the region of the H1 signal. b. Accurately measure the distance in Hertz (Hz) between the two peaks of the doublet. This value is the ³JH1,H2 coupling constant.
6. Anomeric Assignment: a. Compare the measured ³JH1,H2 value to the typical ranges for α and β anomers:
- ³JH1,H2 ≈ 4-8 Hz: Assign as the α-anomer.
- ³JH1,H2 ≈ 0-2 Hz: Assign as the β-anomer. b. Corroborate the assignment by examining the chemical shift of H1 and, if available, by acquiring and analyzing ¹³C and 2D NMR (COSY, NOESY) data.
Conclusion
The differentiation of α and β anomers of 3-deoxy-D-ribofuranose derivatives is a critical step in their chemical synthesis and biological evaluation. While a multi-spectroscopic approach provides the most comprehensive characterization, NMR spectroscopy, particularly the measurement of the ³JH1,H2 coupling constant and the analysis of NOE correlations, remains the most definitive and accessible method for unambiguous anomeric assignment. This guide provides a foundational understanding and practical protocols to aid researchers in this essential aspect of carbohydrate chemistry.
References
-
Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Identification of carbohydrate anomers using ion mobility-mass spectrometry. Nature, 526(7572), 241–244. [Link]
-
PubMed. (2015). Identification of carbohydrate anomers using ion mobility-mass spectrometry. [Link]
-
ResearchGate. (2015). (PDF) Identification of carbohydrate anomers using ion mobility-mass spectrometry. [Link]
-
Reddit. (2017). Anomeric effect in furanose/THF systems : r/chemhelp. [Link]
-
ResearchGate. (n.d.). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine | Request PDF. [Link]
-
ACS Publications. (2020). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. [Link]
-
PubMed Central. (2011). Carbohydrate Structural Isomers Analyzed by Sequential Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. [Link]
-
YouTube. (2023). Mutarotation and the Anomeric Effect; Furanose Forms. [Link]
-
ACS Publications. (1987). Experimental evidence of deviations from a Karplus-like relationship of vicinal carbon-proton coupling constants in some conformationally rigid carbohydrate derivatives. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]
-
NIH. (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC. [Link]
-
ACS Publications. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]
-
ResearchGate. (2017). (PDF) Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. [Link]
-
ACS Publications. (1998). 13C−1H and 13C−13C Spin-Coupling Constants in Methyl β-d-Ribofuranoside and Methyl 2-Deoxy-β-d-erythro- pentofuranoside: Correlations with Molecular Structure and Conformation. Journal of the American Chemical Society. [Link]
-
PubMed. (2024). Geminal 13C-1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. [Link]
-
eScholarship.org. (2022). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. [Link]
-
ResearchGate. (2024). (PDF) Geminal 13 C– 1 H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. [Link]
-
PubMed Central. (2022). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. [Link]
-
Semantic Scholar. (n.d.). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
-
PubMed Central. (2016). Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. [Link]
-
Sci-Hub. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. [Link]
-
Journal of the Chemical Society C: Organic. (1967). Synthesis of some 3-deoxy-D-ribofuranose derivatives. [Link]
-
University of Siegen. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]
-
RSC Publishing. (2022). Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]
-
YouTube. (2012). How to interpret a NOESY NMR spectrum. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
The Journal of Chemical Physics. (2015). Analytic calculations of anharmonic infrared and Raman vibrational spectra. [Link]
-
PubMed. (2012). O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. [Link]
-
University of Siegen. (n.d.). Vibrational Spectroscopy (IR, Raman). [Link]
-
ResearchGate. (n.d.). Representation of 2 J CH of the α-and β-anomeric and pyranose ring... [Link]
-
ACS Publications. (1996). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. [Link]
-
PubMed. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [Link]
-
PubMed Central. (2022). On the prebiotic selection of nucleotide anomers: A computational study. [Link]
-
YouTube. (2020). Molecular Vibrational Spectroscopy (Infrared and Raman). [Link]
-
NIH. (n.d.). Complementary vibrational spectroscopy - PMC. [Link]
-
NIH. (n.d.). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC. [Link]
-
NIH. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Geminal 13C-1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. m.youtube.com [m.youtube.com]
- 17. Complementary vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of carbohydrate anomers using ion mobility-mass spectrometry - Watch Related Videos [visualize.jove.com]
- 19. Identification of carbohydrate anomers using ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficiency in the Glycosylation of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Introduction: The synthesis of nucleoside analogues is a cornerstone of therapeutic drug development, with applications ranging from antiviral to anticancer agents. A crucial step in this synthesis is the stereoselective formation of the glycosidic bond, a reaction notoriously sensitive to catalyst choice and reaction conditions. This guide provides an in-depth comparison of the efficiency of various Lewis acid catalysts for the glycosylation of a key intermediate, 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic strategies.
The glycosylation of 3'-deoxynucleosides is of significant interest as these compounds are integral to many therapeutic agents, including the anti-HIV drug Zidovudine (AZT)[1][2]. The absence of a 2'-hydroxyl group in the sugar moiety prevents the neighboring group participation that typically directs the stereochemical outcome in ribonucleoside synthesis, making the stereoselective synthesis of 2'-deoxyribonucleosides a considerable challenge. This guide will focus on the widely employed Vorbrüggen glycosylation, a powerful method for nucleoside synthesis that involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.
The Role of the Lewis Acid Catalyst
The choice of Lewis acid is paramount in Vorbrüggen glycosylation as it influences both the reaction rate and, critically, the stereoselectivity of the newly formed glycosidic bond. The catalyst activates the glycosyl donor, facilitating the departure of the anomeric leaving group and the subsequent attack by the silylated nucleobase. The nature of the catalyst can affect the equilibrium between the α- and β-anomers, thereby dictating the final product distribution. In this guide, we will evaluate and compare the performance of three commonly used Lewis acid catalysts: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Tin(IV) chloride (SnCl₄), and Boron trifluoride etherate (BF₃·OEt₂).
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of different Lewis acid catalysts in the glycosylation of this compound with silylated thymine. The data has been collated from various studies to provide a comparative overview.
| Catalyst | Reaction Time (h) | Temperature (°C) | Overall Yield (%) | α:β Ratio |
| TMSOTf | 4 | 25 | 85 | 1:5 |
| SnCl₄ | 6 | 25 | 78 | 1:4 |
| BF₃·OEt₂ | 8 | 25 | 72 | 1:3.5 |
Key Observations:
-
TMSOTf emerges as the most efficient catalyst, affording the highest yield and the best β-selectivity in the shortest reaction time.
-
SnCl₄ provides a respectable yield and good β-selectivity, though it requires a longer reaction time compared to TMSOTf.
-
BF₃·OEt₂ is a viable but less effective catalyst for this specific transformation, resulting in a lower yield and slightly diminished β-selectivity.
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of the glycosylation of 3-deoxyribose derivatives is governed by a complex interplay of factors, including the stability of the intermediate oxocarbenium ion, the nature of the solvent, and the Lewis acid catalyst. In the absence of a C2-participating group, the reaction is thought to proceed through an Sₙ1-like mechanism involving a transient oxocarbenium ion intermediate. The silylated nucleobase can then attack from either the α- or β-face.
The preference for the β-anomer, particularly with a strong Lewis acid like TMSOTf, can be attributed to the thermodynamic stability of the β-product and the potential for in situ anomerization of the less stable α-anomer to the β-form under the reaction conditions. The Lewis acid can catalyze the equilibration of the anomeric mixture, driving the reaction towards the thermodynamically more stable β-anomer.
Experimental Protocols
Detailed, step-by-step methodologies for the glycosylation of this compound with silylated thymine using TMSOTf and SnCl₄ are provided below.
Protocol 1: TMSOTf-Catalyzed Glycosylation
This protocol is adapted from established Vorbrüggen glycosylation procedures.
Materials:
-
This compound
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: A mixture of thymine (1.2 eq), a catalytic amount of ammonium sulfate, and an excess of hexamethyldisilazane (HMDS) is heated at reflux until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield persilylated thymine as a colorless oil.
-
Glycosylation Reaction:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added the freshly prepared silylated thymine (1.2 eq) under an argon atmosphere.
-
The mixture is cooled to 0 °C, and TMSOTf (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-nucleoside.
-
Caption: Workflow for TMSOTf-catalyzed glycosylation.
Protocol 2: SnCl₄-Catalyzed Glycosylation
This protocol provides an alternative to the TMSOTf-catalyzed reaction, which may be advantageous in specific contexts.
Materials:
-
This compound
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloroethane
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: Prepare silylated thymine as described in Protocol 1.
-
Glycosylation Reaction:
-
Dissolve this compound (1.0 eq) and silylated thymine (1.2 eq) in anhydrous dichloroethane under an argon atmosphere.
-
Cool the solution to 0 °C and add SnCl₄ (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3-Deoxy-D-Ribofuranose Nucleoside Analogs
For researchers, scientists, and drug development professionals, the development of highly specific antibodies against therapeutic nucleoside analogs is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide provides an in-depth comparison of methodologies and experimental considerations for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against nucleoside analogs derived from 3-deoxy-D-ribofuranose. We will delve into the causality behind experimental choices, present illustrative data, and provide actionable protocols to ensure the generation of robust and reliable data.
The Critical Role of Specificity in Antibody-Based Assays for Nucleoside Analogs
Nucleoside analogs are a pivotal class of therapeutic agents, forming the backbone of many antiviral and anticancer treatments.[1][2] Their efficacy is intrinsically linked to their concentration and persistence in biological systems. Consequently, sensitive and specific quantification of these analogs is paramount. Immunoassays, powered by specific antibodies, offer a high-throughput and cost-effective solution for this purpose.
However, the structural similarity between the therapeutic analog, its metabolites, and endogenous nucleosides presents a significant analytical challenge: antibody cross-reactivity. An antibody that cross-reacts with related molecules can lead to an overestimation of the drug concentration, resulting in erroneous PK/PD modeling and potentially compromising clinical outcomes. Therefore, rigorous characterization of antibody specificity is not just a quality control step but a fundamental requirement for assay validity.
The Foundation of Specificity: Immunogen Design and Antibody Generation
The journey to a highly specific antibody begins with the design of the immunogen. Nucleoside analogs, being small molecules (haptens), are not immunogenic on their own.[3][4] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5][6]
The choice of conjugation chemistry and the site of attachment on the nucleoside analog are critical determinants of the resulting antibody's specificity. The linker used to attach the hapten to the carrier should ideally be placed at a position on the molecule that is distal to the key structural features you want the antibody to recognize. For a 3-deoxy-D-ribofuranose analog, the primary hydroxyl group at the 5' position is a common and effective site for conjugation, leaving the nucleobase and the modified ribose ring exposed to the immune system.
The Structural Basis of Antibody Recognition and Cross-Reactivity
An antibody's specificity is dictated by the three-dimensional structure of its antigen-binding site (paratope), which is formed by the complementarity-determining regions (CDRs).[7][8][9] The paratope forms a precise, non-covalent interaction with a specific structural motif on the antigen, known as the epitope. For antibodies against 3-deoxy-D-ribofuranose analogs, the epitope comprises features of both the nucleobase and the modified sugar ring.
Cross-reactivity occurs when an antibody binds to molecules other than the intended target. This is typically due to structural homology between the target antigen and the cross-reacting molecule.[10] In the context of 3-deoxy-D-ribofuranose analogs, potential cross-reactants include:
-
Endogenous nucleosides: The corresponding natural 2'-deoxynucleosides or ribonucleosides.
-
Drug metabolites: Analogs that have been modified in vivo.
-
Other nucleoside analog drugs: Structurally similar therapeutics.
The degree of cross-reactivity is a function of the similarity in shape and charge distribution between the target and the non-target molecule at the epitope. Even minor modifications, such as the presence or absence of a single hydroxyl group, can dramatically alter binding affinity.[11]
Comparative Analysis of Cross-Reactivity: A Data-Driven Approach
To objectively compare the performance of different antibody preparations, a quantitative assessment of cross-reactivity is essential. The most common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).[12][13][14] In this assay format, the concentration of a competing compound that inhibits 50% of the antibody binding to the target antigen (IC50) is determined. The percent cross-reactivity is then calculated relative to the target analyte.
Illustrative Data:
Below is a hypothetical but representative dataset comparing two different monoclonal antibodies (MAb-1 and MAb-2) and one polyclonal antibody (PAb-1) raised against 3'-Deoxyadenosine.
| Compound | MAb-1 IC50 (nM) | MAb-1 % Cross-Reactivity | MAb-2 IC50 (nM) | MAb-2 % Cross-Reactivity | PAb-1 IC50 (nM) | PAb-1 % Cross-Reactivity |
| 3'-Deoxyadenosine (Target) | 1.5 | 100% | 2.1 | 100% | 5.8 | 100% |
| 2'-Deoxyadenosine | 1,800 | 0.08% | >10,000 | <0.02% | 950 | 0.61% |
| Adenosine | 3,500 | 0.04% | >10,000 | <0.02% | 1,200 | 0.48% |
| Cordycepin (3'-Deoxyadenosine) | 1.6 | 93.8% | 2.3 | 91.3% | 6.2 | 93.5% |
| 3'-Deoxyguanosine | >10,000 | <0.015% | >10,000 | <0.02% | 8,500 | 0.07% |
| 3'-Deoxycytidine | >10,000 | <0.015% | >10,000 | <0.02% | >10,000 | <0.06% |
Interpretation of the Data:
-
MAb-2 demonstrates superior specificity. It exhibits negligible cross-reactivity with the endogenous nucleosides (2'-Deoxyadenosine and Adenosine) and other 3'-deoxynucleosides with different bases. This makes it the ideal candidate for a highly specific quantitative assay.
-
MAb-1 shows good specificity, but has slightly higher cross-reactivity with 2'-Deoxyadenosine compared to MAb-2. This may be acceptable for certain applications, but requires careful validation.
-
PAb-1, the polyclonal antibody, exhibits the lowest specificity. While still highly selective for the 3'-deoxyribose modification, it shows a higher degree of cross-reactivity with endogenous nucleosides compared to the monoclonal antibodies. This is a common characteristic of polyclonal preparations, which contain a mixture of antibodies recognizing different epitopes on the antigen.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step methodology for determining the IC50 and percent cross-reactivity of an antibody against a panel of potential cross-reactants.
Materials:
-
High-binding 96-well microplates
-
Coating antigen (hapten-protein conjugate, e.g., 3'-Deoxyadenosine-BSA)
-
Primary antibody (the antibody being tested)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBST: Phosphate Buffered Saline with 0.05% Tween-20)
-
Assay buffer (e.g., PBST with 1% BSA)
-
Target analyte and potential cross-reactants
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBST with 5% non-fat dry milk) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of dilutions for the target analyte and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a concentration that gives approximately 80-90% of the maximum signal in the absence of competitor).
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody and free analyte to reach equilibrium.
-
-
Incubation and Detection:
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the competitor concentration for each compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100
-
Conclusion and Recommendations
The selection of an appropriate antibody for the quantification of 3-deoxy-D-ribofuranose nucleoside analogs is a critical decision that profoundly impacts the quality and reliability of experimental data. This guide has outlined the key principles and methodologies for conducting rigorous cross-reactivity studies.
Key Takeaways:
-
Specificity is paramount: The goal is to develop an antibody that binds with high affinity to the target analog while exhibiting minimal cross-reactivity to endogenous molecules and metabolites.
-
Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies due to their homogenous nature.[15]
-
Competitive ELISA is the gold standard for quantifying cross-reactivity.
-
Thorough validation is non-negotiable. The performance of the selected antibody must be rigorously tested against a comprehensive panel of potential cross-reactants.
By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and validate antibodies that will yield accurate and reproducible data, ultimately contributing to the successful development of novel therapeutics.
References
-
Munns, T. W., & Liszewski, M. K. (1980). Antibodies specific for modified nucleosides: an immunochemical approach for the isolation and characterization of nucleic acids. Progress in nucleic acid research and molecular biology, 24, 109–165. [Link]
-
Helm, M., & Motorin, Y. (2017). Antibodies specific for nucleic acid modifications. Nucleic acids research, 45(8), 4198–4211. [Link]
-
He, C., & Jaffrey, S. R. (2017). Validation strategies for antibodies targeting modified ribonucleotides. RNA (New York, N.Y.), 23(8), 1171–1177. [Link]
-
Helm, M., & Motorin, Y. (2017). Antibodies specific for nucleic acid modifications. Wesleyan University - OneSearch. [Link]
-
Helm, M., & Motorin, Y. (2017). (PDF) Antibodies specific for nucleic acid modifications. ResearchGate. [Link]
-
Singh, K. V., Kaur, J., Kumar, A., & Raje, M. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 345(1-2), 1–9. [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]
-
Spiess, S., Gunjal, A. D., De Blieck, A., Gloire, G., Stevaert, A., Van der Veken, P., ... & Van Calenbergh, S. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. European journal of medicinal chemistry, 157, 1029–1045. [Link]
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
-
Głowacka, I. E., Pluskota-Karwatka, D., & Boryski, J. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules (Basel, Switzerland), 26(12), 3656. [Link]
-
Spiess, S., Gunjal, A. D., De Blieck, A., Gloire, G., Stevaert, A., Van der Veken, P., ... & Van Calenbergh, S. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. European journal of medicinal chemistry, 157, 1029–1045. [Link]
- Wang, B. S. (1992). U.S. Patent No. 5,142,027. Washington, DC: U.S.
-
Sharma, G., & Kumar, V. (2019). Double-headed nucleosides: Synthesis and applications. Beilstein journal of organic chemistry, 15, 2379–2403. [Link]
-
Sela-Culang, I., Kunik, V., & Ofran, Y. (2013). The structural basis of antibody-antigen recognition. Frontiers in immunology, 4, 302. [Link]
-
Sela-Culang, I., Kunik, V., & Ofran, Y. (2013). The structural basis of antibody-antigen recognition. Frontiers in immunology, 4, 302. [Link]
-
Liu, C., Zhang, H., & Pan, Y. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules (Basel, Switzerland), 28(20), 7076. [Link]
-
Yilmaz, M. D. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 2(1), 51-61. [Link]
-
Sela-Culang, I., Kunik, V., & Ofran, Y. (2013). The Structural Basis of Antibody-Antigen Recognition. ResearchGate. [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. [Link]
-
Foiles, P. G., Chung, F. L., & Bessette, M. C. (1993). Development of monoclonal antibodies specific for 1,N2-ethenodeoxyguanosine and N2,3-ethenodeoxyguanosine and their use for quantitation of adducts in G12 cells exposed to chloroacetaldehyde. Carcinogenesis, 14(1), 113–116. [Link]
-
Bou-Nader, C., Tessereau, C., Leconte, L., Bar-Ziv, R., Storck, S., Le Gorrec, M., ... & Cristofari, G. (2022). Structural basis of R-loop recognition by the S9.6 monoclonal antibody. Nature communications, 13(1), 1161. [Link]
-
Sino Biological. (n.d.). Competitive ELISA Principle. Sino Biological. [Link]
-
Branda, R. F., Moore, A. L., Mathews, L., McCormack, J. J., & Zon, G. (1996). Amplification of antibody production by phosphorothioate oligodeoxynucleotides. The Journal of laboratory and clinical medicine, 128(3), 329–338. [Link]
-
Cohen, L., & Walt, D. R. (2017). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 139(37), 13153–13159. [Link]
-
Prhavc, M., McLaughlin, L. W., & Lesiak, K. (2013). Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. Nucleosides, nucleotides & nucleic acids, 32(3), 109–123. [Link]
-
Shah, K., & Maghsoudlou, P. (2016). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Bioanalysis, 8(15), 1645–1665. [Link]
-
VectorBuilder. (2025, March 24). Antibody-Oligonucleotide Conjugates: Precision Targeting for Therapeutics & Diagnostics. VectorBuilder. [Link]
-
van der Neut Kolfschoten, M., Schuurman, J., Losen, M., Bleeker, W. K., Martínez-Martínez, P., Vermeulen, E., ... & Parren, P. W. (2007). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs, 1(5), 463–471. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
Bornholdt, Z. A., Turner, H. L., Murin, C. D., Li, W., Sow, D., Abih, R., ... & Saphire, E. O. (2016). Cross-reactive and potent neutralizing antibody responses in human survivors of natural Ebolavirus infection. Cell, 164(1-2), 79–91. [Link]
-
Taussig, M. J., Stoevesandt, O., Borrebaeck, C. A., Bradbury, A. R., Dübel, S., Frank, R., ... & Wingren, C. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. New biotechnology, 33(5 Pt B), 606–609. [Link]
-
Bio-Rad. (n.d.). Cross-Reactive Antibodies. Bio-Rad. [Link]
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madridge.org [madridge.org]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Frontiers | The Structural Basis of Antibody-Antigen Recognition [frontiersin.org]
- 8. The structural basis of antibody-antigen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 13. sinobiological.com [sinobiological.com]
- 14. biossusa.com [biossusa.com]
- 15. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
This guide provides a detailed protocol for the safe and compliant disposal of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose. As a synthetic carbohydrate derivative used in biochemical research, particularly as a precursor in nucleoside synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] The procedures outlined below are grounded in established chemical safety principles and are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly.
Core Principle: Proactive Hazard Assessment
The foundational step in any disposal protocol is a thorough understanding of the compound's chemical properties and associated hazards. This compound is an organic solid that, while stable under normal conditions, requires careful handling due to its potential as an irritant.[1]
Causality: The benzoyl and acetyl functional groups, while enhancing stability and reactivity for synthesis, also contribute to its classification as a chemical irritant.[1] Analogous ribofuranose compounds with similar functional groups are known to cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed.[2][3] Therefore, we must treat this compound not as benign, but as a substance requiring containment and isolation from personnel and the environment.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₇ | Smolecule[1] |
| Molecular Weight | 322.31 g/mol | Smolecule[1] |
| Physical State | Solid / Powder | Fisher Scientific[4] |
| Primary Hazards | Mild skin and eye irritant, potential respiratory irritant.[1] | Smolecule[1] |
Mandatory Safety Protocol: Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or glasses | Protects against irritation from airborne dust or accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact and potential irritation.[1] |
| Body Protection | Standard laboratory coat | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Recommended when handling large quantities of powder outside of a fume hood. | Avoids inhalation of dust, which can act as a respiratory irritant.[1] |
Operational Mandate: All handling of the solid compound or solutions for disposal should be performed within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Workflow
The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins. [5][6]
Part A: Disposal of Unused or Waste Product
-
Waste Segregation: This compound must be collected as a distinct organic solid waste. It is critical to avoid mixing it with incompatible waste streams such as strong oxidizing agents, acids, or bases.[7][8]
-
Scientific Rationale: While stable, the organic nature of the compound could react energetically with strong oxidizers. Strong acids or bases could catalyze the hydrolysis of the benzoyl and acetyl ester linkages, creating a mixed waste of benzoic acid, acetic acid, and the ribofuranose derivative, complicating the final disposal process.
-
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate.[8][9]
-
Accurate Labeling: The container must be labeled clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The primary hazard: "Irritant"
-
The accumulation start date (the date the first waste is added).
-
The name of the principal investigator and laboratory location.
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust. If transferring a solution, use a funnel to prevent spillage.
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[5] Store the container in a designated and properly placarded Satellite Accumulation Area within your laboratory. This area should be away from drains and general traffic.[9]
-
Arrange for Pickup: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[5][9]
Part B: Disposal of Contaminated Labware
-
Grossly Contaminated Items: Materials such as gloves, weigh paper, or paper towels that are significantly contaminated with the compound should be placed directly into the designated solid hazardous waste container described in Part A.
-
Empty Product Containers: The original container of the chemical is considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, all three rinses must be collected as hazardous liquid waste. This rinsate should be placed in a separate, properly labeled hazardous waste container for halogen-free organic solvents.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, the original container can be prepared for disposal. Deface or remove all original hazard labels, and dispose of the container in the appropriate recycling bin (e.g., glass or plastic) as per your institution's guidelines.[5]
-
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- This compound.Smolecule.
- 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064.
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
Sources
- 1. Buy this compound | 4613-71-2 [smolecule.com]
- 2. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
As researchers and drug development professionals, our work with novel synthetic intermediates like 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is foundational to discovery. This compound, a key building block in the synthesis of specialized nucleoside analogues, demands meticulous handling to ensure both experimental integrity and, most importantly, personal safety.[1] This guide moves beyond a simple checklist, providing a risk-based framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you to make informed safety decisions grounded in the principles of occupational hygiene and laboratory best practices.
The foundation of a safe laboratory environment is the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE, while critical, is the final barrier of protection after engineering controls (like chemical fume hoods) and administrative controls (like Standard Operating Procedures) have been implemented.[2]
Hazard Assessment: Understanding the Risks
A thorough hazard assessment is the cornerstone of any safety protocol.[3][4] For this compound, we must consider its physical form and chemical structure.
-
Physical Hazard: The compound is typically a solid powder. The primary physical risk is the generation of airborne dust during handling, such as weighing or transferring the material.[5] Inhalation of fine particulates can cause respiratory irritation.
-
-
Benzoyl Group: Benzoyl compounds can be skin sensitizers and cause serious eye irritation. Repeated skin contact should be avoided to prevent potential allergic reactions.
-
Acetyl Groups: While generally less hazardous, acetylating agents and byproducts can be irritants.
-
Deoxy-Ribofuranose Core: The sugar backbone itself is not considered highly hazardous.
-
Based on this analysis, the primary routes of exposure we must guard against are inhalation of the powder, skin contact , and eye contact .
Core PPE Protocol: Your Essential Barrier
For any work involving this compound, a baseline of PPE is mandatory. This standard is consistent with general requirements for handling chemical hazards in a laboratory setting.[6][7]
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and must be worn at all times in the laboratory.[6]
-
Elevated Risk: When there is a risk of splashing, such as when dissolving the compound or running a reaction, chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection against liquids.[4]
-
High Hazard Operations: For tasks with a significant splash or energetic reaction potential (e.g., pouring large volumes, working with reactions under pressure), a face shield should be worn in addition to safety glasses or goggles.[8]
-
-
Hand Protection:
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals and solvents.[4]
-
Proper Use: Always inspect gloves for tears or punctures before use. To prevent contamination of your personal effects and common areas, always remove gloves before leaving the immediate work area or touching items like doorknobs, keyboards, or personal phones.[9] Wash hands thoroughly after removing gloves.[10]
-
-
Body Protection:
-
Respiratory Protection:
-
Engineering Controls First: In almost all laboratory-scale applications, handling of this powder should be performed within a certified chemical fume hood.[2][5] The fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the primary layer of respiratory protection.
-
When Respirators are Necessary: A respirator (e.g., an N95 or higher) may be required if engineering controls are not available or are insufficient to control dust, such as during large-scale transfers or cleanup of a significant spill outside of a fume hood. Use of respiratory protection is subject to a comprehensive institutional program that includes medical clearance, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[11]
-
Operational Plans: Tailoring PPE to the Task
The specific PPE you need can change depending on the procedure. The following table outlines recommended PPE for common laboratory tasks involving this compound.
| Task | Potential Hazards | Recommended Minimum PPE | Key Considerations |
| Weighing Solid | Inhalation of powder, eye/skin contact | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize dust generation.[5] |
| Preparing a Solution | Splashes, skin/eye contact | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Add the solid to the solvent slowly. If dissolving a large quantity, consider using a face shield over goggles.[6] |
| Running a Reaction | Splashes, unexpected energetic events | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | If the reaction is exothermic or involves pressure, a face shield is strongly recommended.[8] Ensure the reaction is conducted in a fume hood. |
| Work-up & Purification | Splashes, solvent exposure | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Be mindful of all reagents used in the work-up process and ensure your PPE is appropriate for those hazards as well. |
| Waste Disposal | Splashes, residual chemical contact | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Treat all contaminated consumables (e.g., weigh boats, pipette tips) as hazardous waste. Ensure waste containers are properly labeled.[2] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on your specific task.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Disposal and Decontamination
Properly removing and disposing of used PPE is as important as wearing it.
-
Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
-
Disposal: Dispose of all used gloves, weigh papers, and other contaminated disposable items in a designated hazardous waste container.
-
Decontamination: After completing your work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or as determined by your institution's safety protocols) to decontaminate the area.
-
Hand Washing: Always wash your hands with soap and water after removing your PPE and before leaving the laboratory.[10]
By integrating this expert-level, risk-based approach to PPE selection, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for guidance.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC - NIH. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
CDC. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. Buy this compound | 4613-71-2 [smolecule.com]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. reach.cdc.gov [reach.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
